Trimethylsilylmethylmagnesium Chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;methanidyl(trimethyl)silane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLTKZWYAHPKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClMgSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267917 | |
| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13170-43-9 | |
| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethylsilylmethylmagnesium Chloride: Synthesis, Mechanisms, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylsilylmethylmagnesium chloride, a potent Grignard reagent, stands as a cornerstone in modern organic synthesis. Its unique structure, featuring a silicon atom adjacent to the carbanionic center, imparts distinct reactivity that chemists have harnessed for sophisticated molecular construction. This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and pivotal applications, with a particular focus on its role in the Peterson olefination and other carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings that dictate its synthetic utility, provide actionable experimental protocols, and discuss critical safety considerations for its handling, offering a comprehensive resource for professionals in research and development.
Physicochemical and Safety Profile
This compound, with the CAS number 13170-43-9, is typically supplied as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[1][2] It is a highly reactive and flammable organometallic compound that requires stringent handling protocols.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₄H₁₁ClMgSi | [1] |
| Molecular Weight | 146.97 g/mol | |
| Appearance | Clear, colorless to yellow or greenish liquid/low melting solid | [1] |
| Density | ~0.777 g/mL at 25 °C (1.0 M solution in diethyl ether) | [3] |
| Solubility | Soluble in ethereal solvents (diethyl ether, THF) | [1][4] |
| Reactivity | Reacts violently with water and other protic solvents | [1][4] |
| Flash Point | -40 °C (-40 °F) |[3] |
Safety and Handling: This reagent is classified as highly flammable and corrosive. It reacts violently with water, releasing flammable gases, and can cause severe skin burns and eye damage.[5] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.[1][6] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[7]
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description | Source(s) |
|---|---|---|---|
| H225 | Highly flammable liquid and vapor | Flammability | |
| H260 | In contact with water releases flammable gases which may ignite spontaneously | Reactivity with Water | |
| H302 | Harmful if swallowed | Acute Toxicity | |
| H314 | Causes severe skin burns and eye damage | Corrosivity |
| H336 | May cause drowsiness or dizziness | Specific Target Organ Toxicity | |
Synthesis of this compound
The reagent is prepared via the classical Grignard reaction, involving the reaction of (chloromethyl)trimethylsilane with magnesium metal turnings in an anhydrous ethereal solvent.[2][4] The silicon atom is thought to stabilize the adjacent carbanion, facilitating the reaction.
Caption: Synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is adapted from a procedure published in Organic Syntheses.[8]
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirring bar, reflux condenser, and an addition funnel. The entire apparatus must be flame-dried under a vacuum and subsequently flushed with dry nitrogen gas to ensure anhydrous conditions.
-
Reagent Charging: Charge the flask with magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium surface. Introduce anhydrous diethyl ether via cannula.
-
Initiation and Addition: Add a small portion of (chloromethyl)trimethylsilane (1.0 equivalent) to the stirred magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Once initiated, add the remaining (chloromethyl)trimethylsilane dropwise from the addition funnel at a rate that maintains a steady reflux.
-
Completion and Use: After the addition is complete, continue to heat the mixture under reflux for an additional 30-60 minutes to ensure full conversion.
-
Storage and Titration: Cool the resulting grayish solution to room temperature. The Grignard reagent is now ready for use.[8] It should be stored under an inert atmosphere. The concentration of the solution should be determined by titration before use in subsequent reactions.
Core Reactivity and Mechanistic Principles
As a Grignard reagent, this compound serves as a potent nucleophile and a strong base.[1] Its primary utility lies in the nucleophilic addition of the trimethylsilylmethyl anion ((CH₃)₃SiCH₂⁻) to a wide range of electrophiles, most notably carbonyl compounds.[2] This reactivity is the foundation for one of its most significant applications: the Peterson olefination.
Key Application: The Peterson Olefination
The Peterson olefination is a powerful and versatile method for the stereoselective synthesis of alkenes.[9] The reaction proceeds via the addition of the α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate.[10] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.
A key advantage of using this compound is that the resulting magnesium alkoxide of the β-hydroxysilane intermediate is often stable enough to be isolated.[10][11] This stability, attributed to the strong magnesium-oxygen bond, allows for the separation of diastereomeric intermediates, enabling a high degree of stereochemical control over the final alkene product.[10]
Reaction Mechanism and Stereochemical Control
The stereochemical outcome of the elimination step is dictated by the choice of conditions:
-
Acid-Catalyzed Elimination: Proceeds via an anti-elimination pathway, where the protonated hydroxyl group and the trimethylsilyl group are oriented on opposite sides of the carbon-carbon bond as they depart.[10]
-
Base-Catalyzed Elimination: Proceeds via a syn-elimination pathway. The base removes the hydroxyl proton, and the resulting alkoxide attacks the silicon atom to form a transient, pentacoordinate 1,2-oxasiletanide intermediate, which then fragments to the alkene.[10]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Buy this compound | 13170-43-9 [smolecule.com]
- 3. (Trimethylsilyl)methylmagnesium chloride solution | Krackeler Scientific, Inc. [krackeler.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. This compound (20% in Ethyl Ether, ca. 1mol/L), 100ML | Labscoop [labscoop.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. Peterson Olefination [organic-chemistry.org]
- 11. karldcollins.wordpress.com [karldcollins.wordpress.com]
An In-Depth Technical Guide to Trimethylsilylmethylmagnesium Chloride: Structure, Bonding, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Workhorse Reagent in Modern Synthesis
Trimethylsilylmethylmagnesium chloride, often abbreviated as (Me₃SiCH₂)MgCl, is a versatile Grignard reagent that has carved a niche in organic synthesis.[1] Its unique structure, combining the nucleophilic character of a Grignard reagent with the steric and electronic influence of a trimethylsilyl group, makes it an invaluable tool for the formation of carbon-carbon bonds and the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the structure, bonding, and reactivity of this compound, offering insights into its practical application in research and development.
Molecular Structure and Bonding: A Dynamic Equilibrium
The structure of this compound in solution is not static but exists as a dynamic equilibrium of various species, governed by the principles of the Schlenk equilibrium.[2] This equilibrium involves the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium halide species. The position of this equilibrium is highly dependent on the solvent, with different structures predominating in diethyl ether versus tetrahydrofuran (THF).
The Schlenk Equilibrium
The Schlenk equilibrium for this compound can be represented as follows:
2 (CH₃)₃SiCH₂MgCl ⇌ [(CH₃)₃SiCH₂]₂Mg + MgCl₂
In ethereal solvents, these species are further solvated by ether molecules, which coordinate to the magnesium center.
Structure in Diethyl Ether: The Dimeric Form
Structure in Tetrahydrofuran (THF): The Monomeric Form
In a more strongly coordinating solvent like THF, the Schlenk equilibrium tends to shift towards the monomeric form.[3][4] The THF molecules effectively compete with the halide for coordination to the magnesium center, breaking up the dimeric structure. The monomeric species, (CH₃)₃SiCH₂MgCl(THF)₂, features a central magnesium atom coordinated to the trimethylsilylmethyl group, a chlorine atom, and two THF molecules, again adopting a distorted tetrahedral geometry. Computational studies on similar Grignard reagents in THF have shown this to be the predominant species in solution.[4]
Figure 1: Idealized structures of this compound in diethyl ether (dimer) and THF (monomer).
Bonding Characteristics and the Potential for Agostic Interactions
The carbon-magnesium bond in this compound is highly polarized, with significant ionic character. This polarization renders the methylene carbon atom strongly nucleophilic and basic.[5] The trimethylsilyl group, being bulky and electron-donating, influences the reactivity of the Grignard reagent.
An intriguing aspect of the bonding in this and related organometallic compounds is the potential for agostic interactions. An agostic interaction is a three-center, two-electron bond between a carbon-hydrogen bond and a coordinatively unsaturated metal center.[6] While direct crystallographic or spectroscopic evidence for an agostic interaction in this compound is not available, such interactions have been observed in other d⁰ metal alkyl complexes.[7] A weak interaction between one of the methyl C-H bonds of the trimethylsilyl group and the electron-deficient magnesium center is plausible, which could influence the reagent's conformation and reactivity.
Synthesis of this compound: A Detailed Protocol
The preparation of this compound is a standard Grignard reaction, typically performed in an ethereal solvent. The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable synthetic methods.
Experimental Protocol
Materials:
-
Magnesium turnings
-
(Chloromethyl)trimethylsilane
-
Anhydrous diethyl ether
-
Iodine (a few crystals for initiation)
Procedure:
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stirrer. The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initiation: The flask is charged with magnesium turnings and a few crystals of iodine. Anhydrous diethyl ether is added to cover the magnesium. A small amount of (chloromethyl)trimethylsilane is added from the addition funnel. The reaction is initiated by gentle warming or by the addition of the iodine, which will be consumed as the reaction begins (indicated by the disappearance of the brown color).
-
Addition: Once the reaction has initiated, the remaining (chloromethyl)trimethylsilane, diluted with anhydrous diethyl ether, is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is typically heated at reflux for an additional 30-60 minutes to ensure complete conversion.
-
Storage and Use: The resulting solution of this compound is typically used directly for subsequent reactions. It is sensitive to moisture and air and should be handled under an inert atmosphere.
Figure 2: Workflow for the synthesis of this compound.
Reactivity and Synthetic Applications
This compound is a versatile nucleophile that participates in a wide range of organic transformations. Its reactivity is summarized in the table below.
| Electrophile | Product Type | Notes |
| Aldehydes and Ketones | β-Hydroxysilanes | The initial adducts of the Peterson olefination. Can be isolated. |
| Alkenes | Formed upon elimination of the β-hydroxysilane under acidic or basic conditions. The stereochemical outcome can be controlled. | |
| Esters | Tertiary Alcohols | Two equivalents of the Grignard reagent add to the ester. |
| Acid Chlorides | Ketones | Addition of one equivalent at low temperature can yield the ketone. |
| Epoxides | γ-Silyl Alcohols | The Grignard reagent attacks the less sterically hindered carbon of the epoxide in an Sₙ2 fashion. |
| Nitriles | Ketones | The initial imine intermediate is hydrolyzed upon aqueous workup.[8] |
| Carbon Dioxide | Carboxylic Acids | The Grignard reagent adds to CO₂ to form a carboxylate, which is protonated upon workup.[9] |
| Alkyl Halides | Cross-Coupled Products | Can participate in transition-metal-catalyzed cross-coupling reactions.[1] |
Quantitative Data Summary
While a definitive crystal structure for this compound is elusive, data from analogous compounds and spectroscopic studies provide valuable insights.
| Property | Value/Description | Source/Comment |
| Molecular Formula | C₄H₁₁ClMgSi | [10] |
| Molecular Weight | 146.97 g/mol | [10] |
| CAS Number | 13170-43-9 | [10] |
| Appearance | Colorless to grayish solution in ether | Commercial supplier data |
| ¹H NMR (typical) | δ ~0.0 (s, 9H, Si(CH₃)₃), ~ -1.5 (s, 2H, CH₂Mg) | Expected chemical shifts for the trimethylsilyl and methylene protons, respectively. The upfield shift of the CH₂ protons is characteristic of carbanionic character. |
| ¹³C NMR (typical) | δ ~2 (Si(CH₃)₃), ~ -8 (CH₂Mg) | Expected chemical shifts. The CH₂ carbon is significantly shielded due to its high electron density. |
| IR Spectroscopy | C-Mg stretch expected in the 400-600 cm⁻¹ region | This region is often complex and the C-Mg stretch can be weak. |
Conclusion: A Powerful and Adaptable Synthetic Tool
This compound remains a cornerstone reagent in the synthetic organic chemist's toolbox. Its predictable reactivity, coupled with the unique electronic and steric properties imparted by the trimethylsilyl group, allows for the construction of complex molecular architectures with a high degree of control. A thorough understanding of its structure, the dynamic nature of the Schlenk equilibrium, and its diverse reactivity profile is essential for its effective application in the synthesis of novel chemical entities for the pharmaceutical and materials science industries.
References
-
Agostic interactions in d0 metal alkyl complexes. Angewandte Chemie International Edition, 2004 , 43(14), 1782-1806. [Link]
-
Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Organic Syntheses, 1988 , 66, 87. [Link]
-
This compound. ResearchGate. [Link]
-
Crystal structure of [tBuMgCl]2[MgCl2(Et2O)2]2. Acta Crystallographica Section E: Crystallographic Communications, 2023 , 79(4). [Link]
-
A Single-Crystal Model for MgCl2–Electron Donor Support Materials: [Mg3Cl5(THF)4Bu]2 (Bu = n-Butyl). Organometallics, 2007 , 26(18), 4481–4487. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997 , 62(21), 7512–7515. [Link]
-
Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]
-
Supporting Information for Zinc(II)-Catalyzed Grignard Addition to Ketones with RMgBr and RMgI. The Royal Society of Chemistry. [Link]
-
Schlenk equilibrium - Wikipedia. Wikipedia. [Link]
-
Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]
-
mp-570259: MgCl2 (Trigonal, P-3m1, 164) - Materials Project. Materials Project. [Link]
-
Agostic interaction - Wikipedia. Wikipedia. [Link]
-
Theoretical Study of Magnesium Compounds: The Schlenk Equilibrium in the Gas Phase and in the Presence of Et2O and THF Molecules. ResearchGate. [Link]
-
Schlenk equilibria and tentative structural suggestions of different turbo‐Grignard congeners. ResearchGate. [Link]
-
How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ResearchGate. [Link]
-
Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary. [Link]
-
(Trimethylsilyl)methylmagnesium chloride | C4H11ClMgSi | CID 2734900 - PubChem. PubChem. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010 , 29(9), 2176–2179. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. UCLA. [Link]
-
γ-Agostic Interactions in (MesCCC)Fe–Mes(L) Complexes. Inorganic Chemistry, 2022 , 61(27), 10333–10337. [Link]
-
MeSi(CH2SnRO)3 (R=Ph, Me3SiCH2): Building Blocks for Triangular‐Shaped Diorganotin Oxide Macrocycles. Angewandte Chemie International Edition, 2020 , 59(51), 23078-23083. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Agostic interactions in transition metal compounds. Proceedings of the National Academy of Sciences, 2007 , 104(17), 6908-6914. [Link]
-
Grignard reagent - Wikipedia. Wikipedia. [Link]
-
Elucidating the structure of the magnesium aluminum chloride complex electrolyte for magnesium-ion batteries. Energy & Environmental Science, 2017 , 10(12), 2609-2621. [Link]
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]
-
Agostic interactions in organometallic compounds. A Cambridge Structural Database study. Journal of the Chemical Society, Dalton Transactions, 1996 , (21), 4059-4066. [Link]
-
(Trimethylsilyl)methylmagnesium chloride solution. Krackeler Scientific, Inc.. [Link]
-
Cobalt-Catalyzed Three-Component Coupling Reaction of Alkyl Halides, 1,3-Dienes, and this compound. Organic Letters, 2003 , 5(24), 4653–4655. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
A Quantum Chemical Study of Grignard Reagent Formation and the Chemical Bond in C2. An investigation using magnetic shielding. White Rose eTheses Online. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Infrared Spectroscopy- A spectro-analytical tool in chemistry. SlideShare. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. Agostic interaction - Wikipedia [en.wikipedia.org]
- 7. Crystal structure of [tBuMgCl]2[MgCl2(Et2O)2]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Trimethylsilyl)methylmagnesium chloride 1.0M diethyl ether 13170-43-9 [sigmaaldrich.com]
- 9. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 10. (Trimethylsilyl)methylmagnesium chloride | C4H11ClMgSi | CID 2734900 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Preparation of Trimethylsilylmethylmagnesium Chloride
Abstract
Trimethylsilylmethylmagnesium chloride, a pivotal Grignard reagent, holds a significant position in the arsenal of synthetic organic chemists. Its unique combination of a nucleophilic carbon center adjacent to a stabilizing silicon atom imparts distinct reactivity, enabling a broad spectrum of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of this versatile reagent. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive, field-proven perspective on the preparation and utilization of this compound, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Advantage of a Silylated Grignard Reagent
The ability to form new carbon-carbon bonds is the cornerstone of organic synthesis.[1] Among the myriad of organometallic reagents developed for this purpose, Grignard reagents, discovered by Victor Grignard in 1900, remain indispensable tools.[2][3] this compound, with the chemical formula (CH₃)₃SiCH₂MgCl, is a specialized Grignard reagent that offers unique synthetic advantages stemming from the presence of the trimethylsilyl group.[1][4][5] This bulky, electron-donating group influences the reagent's reactivity and provides a handle for subsequent transformations, most notably in the Peterson olefination reaction.[6]
As a potent carbanion equivalent, this compound serves as a powerful nucleophile, readily attacking electrophilic centers such as those in carbonyl compounds (aldehydes, ketones, esters), alkyl halides, and epoxides to forge new C-C bonds.[1] Its utility is further expanded through its participation in nickel-catalyzed cross-coupling reactions, broadening the scope of accessible molecular architectures.[1][7] This guide will elucidate the practical synthesis of this reagent, delve into the nuances of its reactivity, and highlight its strategic applications in modern organic chemistry.
Synthesis of this compound: A Validated Protocol
The preparation of this compound is typically achieved through the reaction of (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran.[6][8] The following protocol is a robust and reliable method adapted from established literature.[9]
Quantitative Data Summary
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometric Ratio |
| Magnesium Turnings | 24.31 | 5.2 g | 0.22 g-atom | 1.05 |
| (Chloromethyl)trimethylsilane | 122.67 | 25.8 g | 0.21 mol | 1.00 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | - |
| Iodine | 253.81 | A few crystals | - | Catalyst |
Experimental Protocol
Equipment Setup:
A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, an addition funnel, and a rubber septum. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.[9]
Step-by-Step Procedure:
-
Initiation: To the flame-dried flask, add 5.2 g (0.22 g-atom) of magnesium turnings and a few crystals of iodine. The iodine serves as an activator for the magnesium surface.
-
Solvent Addition: Introduce 150 mL of anhydrous diethyl ether into the flask.[9]
-
Grignard Formation: While stirring the magnesium suspension, add a small portion of the 25.8 g (0.21 mol) of (chloromethyl)trimethylsilane from the addition funnel to initiate the reaction. The onset of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Controlled Addition: Once the reaction has commenced, add the remaining (chloromethyl)trimethylsilane dropwise at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermic nature of the reaction. The addition typically takes about 30 minutes.[9]
-
Completion: After the addition is complete, heat the reaction mixture under reflux for an additional 30 minutes to ensure all the magnesium has reacted.[9]
-
Storage and Use: The resulting greyish-white to light brown solution of this compound is then cooled to room temperature.[2] It is highly sensitive to moisture and air and should be used immediately for subsequent reactions or stored under an inert atmosphere.[4]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights and Causality
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is still a subject of investigation, it is generally accepted to involve single-electron transfer (SET) steps.
The Schlenk Equilibrium
In solution, Grignard reagents exist as a complex mixture of species in equilibrium, known as the Schlenk equilibrium.[2][3] This equilibrium involves the monomeric alkylmagnesium halide (RMgX), the dimeric form, and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium is influenced by the solvent, the nature of the alkyl and halide groups, and the temperature.
Caption: The Schlenk Equilibrium for Grignard reagents in solution.
The nucleophilic character of the trimethylsilylmethyl group makes it a potent reagent for attacking electrophiles. The presence of the silicon atom is thought to stabilize the adjacent carbanion, enhancing its nucleophilicity.
Applications in Organic Synthesis
This compound is a versatile reagent with numerous applications in organic synthesis.
-
Nucleophilic Addition to Carbonyls: It readily reacts with aldehydes and ketones to form β-hydroxysilanes.[6] These intermediates are precursors for the Peterson olefination, a powerful method for the stereoselective synthesis of alkenes.[6]
-
Carbon-Carbon Bond Formation: It participates in coupling reactions to form new carbon-carbon bonds between different organic fragments.[6]
-
Synthesis of Alcohols: Its reaction with aldehydes and ketones can be controlled to yield primary and secondary alcohols, respectively.[6]
-
Nickel-Catalyzed Reactions: This Grignard reagent is employed in various nickel-catalyzed reactions, including the alkenation of dithioacetals and cross-coupling with aryl triflates and carbamates.[7]
Safety and Handling
This compound is a highly reactive and hazardous substance that requires careful handling.
-
Reactivity: It reacts violently with water and protic solvents.[4][8] It is also flammable and may ignite spontaneously in air.[10]
-
Storage: It should be stored under an inert atmosphere (argon or nitrogen) in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, flame-retardant gloves, and a lab coat.[12][13] All manipulations should be carried out in a chemical fume hood.[11][12]
-
Disposal: Unused reagent must be quenched carefully. A common procedure involves dilution with a non-reactive solvent like toluene, followed by slow, dropwise addition of ethyl acetate under cooling. The mixture is then treated with a saturated aqueous solution of ammonium chloride.[2]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a reliable method for the introduction of the trimethylsilylmethyl group and the formation of new carbon-carbon bonds. A thorough understanding of its preparation, reactivity, and handling is essential for its safe and effective use in the laboratory. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently employ this powerful synthetic tool in their endeavors to construct complex molecular architectures.
References
- Organic Syntheses Procedure: Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E).
- This compound.
- The Chemistry of Carbon-Carbon Bond Formation: A Look at (Trimethylsilyl)methylmagnesium Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
- Buy this compound | 13170-43-9. Smolecule.
- This compound | 13170-43-9. Tokyo Chemical Industry Co., Ltd.
- This compound.
- This compound (20% in Ethyl Ether, ca. 1mol/L). Labscoop.
- SAFETY D
- Material Safety D
- Product Subclass 10: Alkyl Grignard Reagents. Thieme E-Books.
- SAFETY D
- (Trimethylsilyl)methylmagnesium Chloride: A Versatile Grignard Reagent for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound Safety D
- (Trimethylsilyl)methylmagnesium chloride 1.0M diethyl ether 13170-43-9. Sigma-Aldrich.
- (Trimethylsilyl)methylmagnesium chloride solution. Krackeler Scientific, Inc.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy this compound | 13170-43-9 [smolecule.com]
- 7. (Trimethylsilyl)methylmagnesium chloride solution | Krackeler Scientific, Inc. [krackeler.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound (20% in Ethyl Ether, ca. 1mol/L), 100ML | Labscoop [labscoop.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Trimethylsilylmethylmagnesium Chloride CAS number 13170-43-9 information
An In-depth Technical Guide to Trimethylsilylmethylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS Number: 13170-43-9), a versatile Grignard reagent, holds a significant position in modern organic synthesis. This guide provides a comprehensive overview of its core properties, synthesis, and reactivity. We will delve into its critical role in the formation of carbon-carbon bonds through nucleophilic addition and its utility in the Peterson olefination for the stereoselective synthesis of alkenes. This document aims to equip researchers and professionals in drug development with the technical knowledge and practical insights necessary for the effective and safe utilization of this powerful synthetic tool.
Table of Contents
-
Introduction to this compound
-
Physicochemical and Safety Data
-
Synthesis and Handling
-
Core Reactivity and Mechanistic Pathways 4.1. Nucleophilic Addition to Carbonyls 4.2. The Peterson Olefination: A Gateway to Alkenes
-
Applications in Complex Molecule Synthesis
-
Experimental Protocols 6.1. General Handling and Storage of Grignard Reagents 6.2. Protocol for a Standard Grignard Reaction with an Aldehyde 6.3. Protocol for a Peterson Olefination Reaction
-
References
Introduction to this compound
This compound, often abbreviated as TMSCH₂MgCl, is an organometallic compound that has become an indispensable reagent in the arsenal of synthetic organic chemists.[1][2] Its structure, featuring a silicon atom adjacent to the carbanionic center, imparts unique reactivity that distinguishes it from simpler alkyl Grignard reagents. This unique structure allows it to serve as a cornerstone in various synthetic transformations, most notably in the construction of complex molecular architectures required for pharmaceuticals and agrochemicals.[1]
The primary utility of this reagent lies in its function as a nucleophile in Grignard reactions, enabling the formation of new carbon-carbon bonds.[1] Furthermore, the resulting β-hydroxysilane intermediates can undergo the Peterson olefination, a powerful method for the synthesis of alkenes with potential stereochemical control.[3][4][5] This dual reactivity provides a versatile platform for chemists to introduce the trimethylsilylmethyl group or to construct olefinic moieties within a target molecule.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations is paramount for the successful and safe handling of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13170-43-9 | [1][6] |
| Molecular Formula | C₄H₁₁ClMgSi | [1][6][7] |
| Molecular Weight | 146.97 g/mol | [8] |
| Appearance | Colorless to yellow or greenish liquid; may appear as a grey liquid or low melting solid. | [1] |
| Density | ~0.777 - 1.04 g/cm³ | [9][10] |
| Boiling Point | ~35.00°C (of 20% solution in diethyl ether) | [9] |
| Melting Point | <20.00°C | [9] |
| Flash Point | -40°C (-40°F) (closed cup) | [9][10] |
| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran (THF). Reacts with protic solvents. | [1][11][12] |
Safety and Handling
This compound is a highly reactive and hazardous substance that demands strict adherence to safety protocols.[1][13]
-
Hazards: It is highly flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[13] It is harmful if swallowed and causes severe skin burns and eye damage.[13] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[13]
-
Handling: Always handle this reagent under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and air.[1][13] Use in a well-ventilated area, preferably a fume hood.[1][14] All equipment must be thoroughly dried before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles with a face shield.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and water-reactive materials.[13][14] The recommended storage temperature is often in a freezer at -20°C.[10]
-
Disposal: Unused reagent must be quenched carefully. A recommended procedure involves dilution with a non-reactive solvent like toluene, followed by slow, dropwise addition of ethyl acetate under cooling. The mixture is then quenched with a 10% ammonium chloride solution.[13] Always comply with local regulations for chemical waste disposal.[13]
Synthesis and Handling
This compound is typically prepared by the reaction of (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[11][15]
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
The reaction is initiated by adding a small amount of the chlorosilane to the magnesium turnings, often with a crystal of iodine to activate the magnesium surface.[15] Once the reaction begins, the remaining chlorosilane is added at a rate that maintains a gentle reflux.[15]
Commercially, this reagent is available as a solution in either diethyl ether or THF, typically at a concentration of 1.0 M.[16] When working with this reagent, it is crucial to use anhydrous solvents and glassware to prevent decomposition.
Core Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its dual reactivity as a nucleophile and as a precursor for olefination reactions.
Nucleophilic Addition to Carbonyls
As a Grignard reagent, this compound readily participates in nucleophilic addition reactions with various electrophiles, most notably aldehydes and ketones.[1][17] The carbanionic carbon atom attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent aqueous workup yields the corresponding β-hydroxysilane.[4]
Diagram 2: Nucleophilic Addition to a Ketone
Caption: Nucleophilic addition to a ketone.
This reaction is fundamental in organic synthesis as it allows for the straightforward construction of more complex carbon skeletons. The resulting β-hydroxysilanes are often stable compounds that can be isolated and purified.[4]
The Peterson Olefination: A Gateway to Alkenes
The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[4][5] The reaction proceeds through the β-hydroxysilane intermediate formed from the initial nucleophilic addition. This intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding alkene.[4][5]
A key feature of the Peterson olefination is the ability to control the stereochemical outcome of the elimination.[5]
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway.
-
Base-catalyzed elimination proceeds via a syn-elimination pathway, often through a pentacoordinate silicate intermediate.[4]
This stereochemical divergence allows for the selective formation of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane precursors.[5]
Diagram 3: The Peterson Olefination Pathways
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. karldcollins.wordpress.com [karldcollins.wordpress.com]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. CAS 13170-43-9: Magnesium, chloro[(trimethylsilyl)methyl]- [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CAS RN 13170-43-9 | Fisher Scientific [fishersci.com]
- 9. AB143366 | CAS 13170-43-9 – abcr Gute Chemie [abcr.com]
- 10. This compound CAS#: 13170-43-9 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 13170-43-9 [chemicalbook.com]
- 13. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Trimethylsilyl)methylmagnesium chloride solution, 1.0 M in diethyl ether 13170-43-9 India [ottokemi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Trimethylsilylmethylmagnesium Chloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Trimethylsilylmethylmagnesium Chloride ((CH₃)₃SiCH₂MgCl), a versatile and widely utilized Grignard reagent in organic synthesis.[1] As a crucial intermediate for introducing the trimethylsilylmethyl group, its structural integrity and purity are paramount for predictable and efficient chemical transformations.[2][3] This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this organometallic compound. Beyond a mere presentation of data, this guide elucidates the underlying principles, details field-proven experimental protocols for handling this air- and moisture-sensitive reagent, and provides a thorough interpretation of the spectral features. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently handle, characterize, and deploy this reagent in their synthetic endeavors.
Introduction: The Synthetic Utility and Structural Nuances of this compound
This compound is an indispensable organometallic compound, classified as a Grignard reagent. Discovered by Victor Grignard in 1900, these reagents are renowned for their ability to form new carbon-carbon bonds, acting as potent nucleophiles.[4][5] The title compound serves as a nucleophilic source of the (CH₃)₃SiCH₂⁻ anion, making it a cornerstone reagent for Peterson olefination reactions and for installing the sterically demanding and electronically stabilizing trimethylsilylmethyl moiety onto a wide range of electrophilic substrates.
The chemical behavior of Grignard reagents in solution is more complex than the simple "RMgX" formula suggests. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent, the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂).[5] This equilibrium is influenced by the solvent, concentration, and temperature, which can, in turn, affect the observed spectroscopic data. This guide will focus on the characterization of the primary species, (CH₃)₃SiCH₂MgCl, typically used as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5][6][7]
Due to its extreme reactivity with atmospheric moisture and oxygen, all handling and spectroscopic preparations of this compound require stringent air-free techniques.[1]
The Schlenk Equilibrium
The dynamic nature of this compound in solution is a critical consideration for its analysis and reactivity.
Caption: Schlenk equilibrium for this compound.
Spectroscopic Analysis Protocols & Data Interpretation
The successful acquisition of meaningful spectroscopic data for this reactive compound hinges on meticulous experimental technique. The following sections detail the protocols and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. It provides unambiguous information about the connectivity and chemical environment of the hydrogen and carbon atoms.
Experimental Protocol: NMR Sample Preparation
The causality behind this protocol is the absolute necessity to exclude atmospheric water and oxygen, which would rapidly quench the Grignard reagent and yield misleading spectroscopic artifacts, primarily from the formation of tetramethylsilane.
-
Environment: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon), either in a high-quality glovebox or using Schlenk line techniques.
-
Solvent Selection: The choice of solvent is critical. Deuterated aprotic, non-acidic solvents are mandatory.[8] Deuterated tetrahydrofuran (THF-d₈) or deuterated benzene (C₆D₆) are suitable choices. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are incompatible as they will react with the Grignard reagent.
-
Sample Preparation:
-
Dry a clean NMR tube under high vacuum or in a glassware oven and bring it into the inert atmosphere.
-
Using a gas-tight syringe, draw a precise volume (e.g., 0.5 mL) of the deuterated solvent and add it to the NMR tube.
-
Add a small aliquot of the this compound solution (typically supplied as ~1 M in THF or diethyl ether) to the NMR tube via syringe.
-
Seal the NMR tube with a secure cap (e.g., a J. Young valve tube or a standard cap sealed with Parafilm) before removing it from the inert atmosphere for analysis.
-
Workflow for Air-Sensitive Sample Preparation
Caption: Experimental workflow for preparing an air-sensitive NMR sample.
¹H NMR Data Analysis and Interpretation
The proton NMR spectrum is expected to be simple and highly informative. The high electronegativity of the silicon atom and the electropositive nature of the magnesium atom create distinct chemical environments.
-
Si-(CH₃)₃ Protons: A sharp, intense singlet will appear at approximately δ 0.0 - 0.2 ppm . This upfield shift is characteristic of protons on a silicon atom. The integration value of this peak will correspond to 9 protons.
-
CH₂ Protons: A singlet corresponding to the methylene protons (CH₂) attached to the magnesium atom will be observed significantly upfield, typically in the negative region of δ -1.5 to -2.0 ppm . This extreme shielding is a direct consequence of the high carbanionic character of the carbon atom bonded to the electropositive magnesium. The integration value will correspond to 2 protons.
¹³C NMR Data Analysis and Interpretation
The carbon NMR provides complementary structural information.
-
Si-(CH₃)₃ Carbons: A signal for the nine equivalent methyl carbons will appear upfield, around δ 1 - 5 ppm .
-
CH₂ Carbon: The most characteristic signal is that of the methylene carbon. Due to its strong carbanionic nature, it will be highly shielded and appear at a very upfield chemical shift, typically around δ -5 to -10 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups and bond types. For this compound, it helps confirm the presence of the alkyl and silyl moieties.
Experimental Protocol: IR Sample Acquisition
-
Methodology: Attenuated Total Reflectance (ATR) is a suitable method, provided the ATR crystal (typically diamond or germanium) is thoroughly dried and the experiment is performed rapidly to minimize atmospheric exposure. Alternatively, a solution cell with salt plates (e.g., NaCl or KBr) can be used, with the sample loaded in a glovebox.
-
Sample Preparation: A drop of the Grignard solution (as supplied in ether or THF) is applied directly to the ATR crystal, and the spectrum is acquired immediately. A background spectrum of the solvent should be taken first and subtracted from the sample spectrum.
IR Data Analysis and Interpretation
The IR spectrum will be dominated by C-H and Si-C vibrations.
-
~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.
-
~1250 cm⁻¹: A characteristic and strong Si-CH₃ symmetric deformation (umbrella mode). This is a hallmark of the trimethylsilyl group.
-
~840-860 cm⁻¹: A strong Si-C stretching vibration.
-
Below 500 cm⁻¹: Vibrations corresponding to the C-Mg and Mg-Cl bonds may be present, but these occur in the far-infrared region and are typically not observed with standard mid-IR spectrometers.[9]
Mass Spectrometry (MS)
Mass spectrometry of Grignard reagents is inherently challenging due to their high reactivity, non-volatility, and thermal instability. Direct analysis is often not feasible with standard techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Considerations
Direct analysis often leads to decomposition and recombination products. A common, albeit indirect, method is to quench the reagent with a derivatizing agent and analyze the stable product. For instance, quenching with D₂O would produce (CH₃)₃SiCH₂D, which can be analyzed by GC-MS to confirm the structure of the original carbanion.
Interpretation of Potential MS Data
If a soft ionization technique could be used to observe the parent species, one would look for a complex isotopic pattern.
-
Silicon Isotopes: ²⁸Si (92.2%), ²⁹Si (4.7%), ³⁰Si (3.1%)
-
Magnesium Isotopes: ²⁴Mg (79.0%), ²⁵Mg (10.0%), ²⁶Mg (11.0%)
-
Chlorine Isotopes: ³⁵Cl (75.8%), ³⁷Cl (24.2%)
The combination of these isotopic abundances would lead to a characteristic cluster of peaks for any magnesium- and silicon-containing fragment, providing a high degree of confidence in its identification. The primary fragment observed would likely be from the loss of MgCl, resulting in the trimethylsilylmethyl cation [(CH₃)₃SiCH₂]⁺ at m/z = 87.
Summary of Spectroscopic Data
The table below consolidates the expected spectroscopic data for this compound for quick reference.
| Spectroscopic Technique | Feature | Expected Chemical Shift / Frequency / m/z | Assignment |
| ¹H NMR | Singlet (9H) | δ 0.0 - 0.2 ppm | Si-(CH ₃)₃ |
| Singlet (2H) | δ -1.5 to -2.0 ppm | CH ₂-MgCl | |
| ¹³C NMR | Signal | δ 1 - 5 ppm | Si-(C H₃)₃ |
| Signal | δ -5 to -10 ppm | C H₂-MgCl | |
| IR Spectroscopy | C-H Stretch | ~2850-2960 cm⁻¹ | Methyl & Methylene C-H |
| Si-CH₃ Bend | ~1250 cm⁻¹ | Symmetric Deformation | |
| Si-C Stretch | ~840-860 cm⁻¹ | Si-C Bond | |
| Mass Spectrometry | Primary Fragment | m/z = 87 | [(CH₃)₃SiCH₂]⁺ |
Safety and Handling Precautions
This compound is a highly reactive and hazardous substance that demands stringent safety protocols.
-
Reactivity: It reacts violently with water and protic solvents, releasing flammable gases which may ignite spontaneously.[4][6] It is crucial to prevent any contact with moisture.[6]
-
Flammability: The reagent is typically supplied in highly flammable ethereal solvents.[4][6] All handling should be done away from ignition sources.
-
Corrosivity: The compound can cause severe skin burns and eye damage.[6]
-
Handling: Always handle under an inert gas atmosphere (nitrogen or argon).[1] Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.
-
Disposal: Unused reagent must be quenched carefully. A common procedure involves slow, dropwise addition of ethyl acetate to a diluted solution of the Grignard reagent in an inert solvent (like toluene) under ice cooling, followed by treatment with a saturated aqueous ammonium chloride solution.[4]
Conclusion
The spectroscopic characterization of this compound is a clear illustration of how modern analytical techniques can be applied to elucidate the structure of highly reactive organometallic compounds. The distinctive upfield shifts in the ¹H and ¹³C NMR spectra provide unequivocal evidence of the carbanionic center adjacent to the magnesium atom. Complementary IR data confirms the presence of the key trimethylsilyl functional group. While mass spectrometry presents challenges, an understanding of potential fragmentation and isotopic patterns provides a framework for analysis. Mastery of the air-sensitive handling techniques and a thorough understanding of these spectral signatures are essential for any scientist leveraging the synthetic power of this important Grignard reagent.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Retrieved from [Link]
-
PubChem. (n.d.). (Trimethylsilyl)methylmagnesium chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectrochem. (n.d.). Home. Retrieved from [Link]
-
Chem Help ASAP. (2019, October 23). preparation of Grignard reagents [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). (Trimethylsilyl)methylmagnesium chloride solution. Retrieved from [Link]
-
ResearchGate. (2017, July 8). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). TRIMETHYLSILYLDIAZOMETHANE;TMSCHN2. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
50th Lunar and Planetary Science Conference. (2019). MIR, NIR AND RAMAN SPECTRA OF MAGNESIUM CHLORIDES WITH SIX HYDRATION DEGREES. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (Trimethylsilyl)methylmagnesium chloride solution | Krackeler Scientific, Inc. [krackeler.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. (Trimethylsilyl)methylmagnesium chloride, 1.3M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. NMR 溶劑 [sigmaaldrich.com]
- 9. hou.usra.edu [hou.usra.edu]
Mastering the Matrix: A Guide to Understanding and Harnessing the Schlenk Equilibrium for Grignard Reagents
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my experience in the field of synthetic chemistry has repeatedly underscored a fundamental principle: the reagents we believe we are using are often a complex, dynamic mixture of species in solution. Nowhere is this more true than with Grignard reagents. For over a century, these organomagnesium halides have been mainstays of carbon-carbon bond formation, yet their behavior in solution—governed by the elegant and critical Schlenk equilibrium—is often underappreciated.[1][2][3]
This guide provides an in-depth exploration of the Schlenk equilibrium. We will move beyond the simplistic "RMgX" notation to dissect the cast of characters present in a flask of Grignard reagent, understand the forces that dictate their relative concentrations, and ultimately, learn how to manipulate this equilibrium to achieve greater control, reproducibility, and efficiency in our synthetic endeavors.
The Core Principle: Deconstructing the Schlenk Equilibrium
Discovered by Wilhelm Schlenk, this equilibrium describes the reversible redistribution of ligands on the magnesium center.[3][4] In its most fundamental form, two molecules of the organomagnesium halide (RMgX) are in equilibrium with a dialkyl- or diarylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[4][5]
2 RMgX ⇌ R₂Mg + MgX₂
However, this simple representation belies the true complexity in an ethereal solvent, the medium in which these reagents are almost universally prepared and used.[3] The magnesium centers are coordinatively unsaturated and are stabilized by solvent molecules (L), typically diethyl ether or tetrahydrofuran (THF).[2][4] Furthermore, these species can exist as monomers, dimers, or even higher-order oligomers, especially at high concentrations.[4][5][6]
The diagram below illustrates the primary species involved in this dynamic interplay.
The position of this equilibrium is not static; it is profoundly influenced by a range of factors. Understanding these factors is the key to controlling the speciation and, therefore, the reactivity of the Grignard reagent.
Factors Influencing the Equilibrium Position: The Levers of Control
The relative abundance of RMgX, R₂Mg, and MgX₂ is dictated by several experimental variables. Manipulating these provides a powerful toolkit for the synthetic chemist.
The Decisive Role of the Solvent
The solvent is arguably the most critical factor governing the Schlenk equilibrium. Ethereal solvents are essential, not just for reagent formation but for stabilizing the various magnesium species through coordination.[2][4]
-
Coordinating Ability: The Lewis basicity of the solvent plays a pivotal role. Strongly coordinating solvents like tetrahydrofuran (THF) tend to bind tightly to the magnesium center, favoring the formation of monomeric, solvent-caged species (RMgX·2THF).[4][7] In contrast, less basic solvents like diethyl ether (Et₂O) may lead to a higher proportion of dimeric or oligomeric structures.[4][6]
-
Driving the Equilibrium: The Dioxane Effect: The equilibrium can be intentionally and completely shifted to the right by the addition of 1,4-dioxane.[2][4] Dioxane forms an insoluble coordination polymer with magnesium dihalides (MgX₂(dioxane)₂), which precipitates from the solution.[2][4] According to Le Châtelier's principle, the removal of this product drives the equilibrium to favor the formation of the soluble diorganomagnesium (R₂Mg) species.[8] This is the standard and most effective laboratory method for preparing pure R₂Mg compounds.[4][8]
The Nature of the Organic Group (R) and Halide (X)
The identities of the organic substituent and the halide also influence the equilibrium. While a comprehensive dataset is complex, general trends show that the position of the equilibrium is sensitive to the steric bulk and electronic properties of the R group and the electronegativity of the halide.[4][7]
Concentration and Temperature
As with any chemical equilibrium, concentration and temperature are key variables.
-
Concentration: At higher concentrations, the equilibrium tends to favor the formation of aggregated species, such as dimers and higher oligomers, through intermolecular association.[4][5]
-
Temperature: The equilibrium constant is temperature-dependent. For some systems, thermodynamic parameters (ΔH and ΔS) have been determined, allowing for precise prediction of the equilibrium's response to temperature changes.[9]
The interplay of these factors is summarized in the following diagram.
Synthetic Implications: Why the Equilibrium Matters
Understanding the Schlenk equilibrium is not merely an academic exercise; it has profound consequences for the outcome of a reaction. The different species in solution exhibit distinct reactivities. It is widely accepted that the monomeric organomagnesium halide (RMgX) is generally the most reactive nucleophile in the mixture.[7]
-
Reaction Rates: By shifting the equilibrium towards the more reactive monomeric species (e.g., by using a strongly coordinating solvent like THF or by working at lower concentrations), one can often accelerate the rate of the desired reaction.
-
Selectivity: In complex substrates with multiple electrophilic sites, the specific magnesium species present can influence the selectivity of the addition. Controlling the equilibrium can be a subtle yet powerful tool for steering the reaction towards a desired product.
-
Mechanism: The presence of multiple species can lead to competing reaction pathways.[1] For example, the R₂Mg species can act as a Brønsted base, while the Lewis acidic MgX₂ can coordinate to carbonyls, altering their electrophilicity. A comprehensive understanding of the solution's composition is therefore critical for accurate mechanistic interpretation.
The following table summarizes the composition of various Grignard solutions, illustrating the impact of solvent and substituents.
| Grignard Reagent (RMgX) | Solvent | Predominant Species |
| CH₃MgCl | Diethyl Ether | Dimeric and higher aggregates |
| C₂H₅MgBr | Diethyl Ether | Primarily monomeric and dimeric |
| t-BuMgCl | Diethyl Ether | Primarily monomeric |
| C₂H₅MgCl | THF | Monomeric (C₂H₅MgCl·2THF) |
Table 1: Influence of solvent and organic group on the aggregation of Grignard reagents. Data synthesized from published studies.[6][10]
Experimental Protocols for Characterization and Control
To harness the Schlenk equilibrium, one must be able to characterize the solution and implement procedures to control it.
Spectroscopic Characterization
Modern spectroscopic techniques provide a window into the complex solution structure of Grignard reagents.
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for studying the Schlenk equilibrium.[11][12][13] At low temperatures, the exchange between different magnesium species can be slowed on the NMR timescale, allowing for the direct observation and quantification of individual components.[11] While ¹H and ¹³C NMR are informative, ²⁵Mg-NMR is particularly diagnostic, as the chemical shift is highly sensitive to the coordination environment of the magnesium nucleus, providing distinct signals for RMgX, R₂Mg, and MgX₂.[1]
-
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable Process Analytical Technology (PAT) tool for monitoring Grignard reactions in real-time.[14][15] It allows for the tracking of reactant consumption and product formation, which is critical for ensuring reaction initiation and completion, thereby enhancing process safety and reproducibility.[14][16]
Protocol: Shifting the Equilibrium via Dioxane Precipitation
This protocol describes the standard method for preparing a pure diorganomagnesium (R₂Mg) solution. This self-validating system relies on the physical removal of a product to drive the reaction to completion.
Sources
- 1. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Grignard reagents | Research Starters | EBSCO Research [ebsco.com]
- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 5. Schlenk_equilibrium [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. d-nb.info [d-nb.info]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. Nuclear Magnetic Resonance Spectroscopy. Structure and Dynamic Character of Allylic Grignard Reagents | Whitesides Research Group [gmwgroup.harvard.edu]
- 13. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mt.com [mt.com]
- 16. mt.com [mt.com]
The Genesis and Evolution of Silyl Grignard Reagents: A Synthetic Chemist's Guide
Abstract: This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic utility of silyl Grignard reagents (R₃SiMgX). From their initial synthesis to their modern applications, these silicon-based nucleophiles have carved a unique niche in organometallic chemistry. This document offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, structure, reactivity, and application of these versatile reagents. It includes field-proven insights, detailed experimental protocols, and mechanistic discussions to provide a thorough understanding of this important class of organosilicon compounds.
Introduction: The Advent of a Silicon-Based Nucleophile
The development of organometallic reagents has been a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. Among these, the Grignard reagent, discovered by Victor Grignard in 1900, stands as a monumental achievement, providing chemists with a powerful carbon-based nucleophile.[1][2][3] For decades, its utility was primarily centered on forming C-C bonds. The conceptual leap to replace the carbon atom with its heavier group-14 counterpart, silicon, opened a new frontier in synthesis.
Organosilicon compounds have become indispensable in various fields, including materials science, polymer chemistry, and particularly in medicinal chemistry.[4][5] The incorporation of silicon into drug molecules can significantly alter their metabolic profiles, often enhancing stability and bioavailability by replacing metabolically vulnerable carbon centers.[4][5] The silyl Grignard reagent, a direct silicon analogue of the classical Grignard, provides a direct and powerful method for introducing silicon nucleophilically, representing a paradigm shift in the strategic synthesis of complex organosilanes.
The Pioneering Era: Discovery and Early Investigations
The genesis of modern organosilane chemistry can be traced back to the work of F. Stanley Kipping, who in 1904 first utilized the Grignard reaction to form silicon-carbon bonds by reacting silicon tetrachloride with carbon-based Grignard reagents.[6] However, the preparation of a true silyl Grignard reagent, where the magnesium is directly attached to silicon (R₃SiMgX), came later.
The field of organometallic chemistry was significantly advanced by the prolific work of Henry Gilman at Iowa State University.[7][8] Known as the father of organometallic chemistry, Gilman's extensive investigations into organolithium and Grignard reagents laid the essential groundwork for expanding their scope.[7][8] While Gilman's work extensively covered the reactions of silicon hydrides and halides with traditional Grignard reagents, the direct synthesis and isolation of a stable silyl Grignard reagent presented unique challenges.[9] Early attempts were often complicated by side reactions and the high reactivity of the Si-Mg bond. The development of silyllithium reagents, also pioneered in Gilman's laboratory, provided an alternative but distinct class of silicon nucleophiles.[10] It was the collective progress in understanding Grignard reagent formation and the increasing availability of versatile chlorosilanes that eventually enabled the reliable synthesis and application of silyl Grignard reagents.
Synthesis of Silyl Grignard Reagents: A Practical Guide
The preparation of silyl Grignard reagents follows the same fundamental principles as their carbon-based counterparts but requires careful attention to specific experimental parameters to ensure success.
3.1 General Principles and Considerations
-
Starting Materials : The most common precursors are chlorosilanes (R₃SiCl) or bromosilanes (R₃SiBr). Trialkyl- and triarylsilanes are typically used. Magnesium turnings are the standard form of the metal, and activation is often necessary to initiate the reaction.[1] Common activating agents include iodine, 1,2-dibromoethane, or mechanical crushing of the magnesium.[1]
-
The Critical Role of the Solvent : The choice of solvent is paramount. While diethyl ether is a traditional solvent for Grignard synthesis, tetrahydrofuran (THF) is generally superior for the preparation of silyl Grignard reagents.[6][9] THF's higher solvating power facilitates the reaction and helps to stabilize the resulting reagent in solution. All solvents must be rigorously anhydrous, as silyl Grignards, like their carbon analogues, are strong bases and are readily quenched by protic sources.[2]
-
Initiation Techniques : The reaction between the halosilane and magnesium can sometimes have a significant induction period. A small crystal of iodine is often added to the magnesium suspension to etch the passivating magnesium oxide layer.[11][12] Gentle warming or the addition of a small amount of pre-formed Grignard reagent can also initiate the reaction.
3.2 Detailed Experimental Protocol: Preparation of Trimethylsilylmagnesium Chloride
This protocol is adapted from established procedures for Grignard reagent synthesis.
Reagents and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and addition funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Magnesium turnings
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
Step-by-Step Procedure:
-
Setup : Assemble the flame-dried glassware under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, reflux condenser, and an addition funnel.
-
Magnesium Activation : Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Briefly heat the flask gently with a heat gun under vacuum and backfill with inert gas to drive off any adsorbed moisture and to sublime the iodine, activating the magnesium surface.
-
Solvent Addition : Add a portion of anhydrous THF to cover the magnesium turnings.
-
Initiation : In the addition funnel, prepare a solution of chlorotrimethylsilane (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.
-
Addition : Once the reaction has started, add the remaining chlorotrimethylsilane solution dropwise at a rate that maintains a gentle reflux.
-
Completion : After the addition is complete, continue to stir the mixture. Gentle heating may be applied until most of the magnesium has been consumed. The resulting greyish solution is the silyl Grignard reagent.
-
Titration : The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a known concentration of a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator.
3.3 Synthesis of Substituted Silyl Grignard Reagents
The synthesis of more sterically hindered or functionally complex silyl Grignard reagents can be more challenging. An alternative and robust method involves a lithium-to-magnesium transmetalation. This approach first generates a silyllithium reagent, which is then treated with a magnesium salt like MgBr₂ to furnish the desired silyl Grignard reagent.[4][13] This method offers greater functional group tolerance and can produce stable, storable stock solutions.[4]
| Silyl Grignard Reagent | Common Precursor | Solvent | Typical Application |
| Trimethylsilylmagnesium Chloride | Me₃SiCl | THF | General silylating agent |
| Triethylsilylmagnesium Chloride | Et₃SiCl | THF | Silylation, introduction of a bulkier group |
| tert-Butyldimethylsilylmagnesium Chloride | t-BuMe₂SiCl | THF | Formation of robust silyl ethers |
| Phenyldimethylsilylmagnesium Bromide | PhMe₂SiBr | THF/Ether | Nucleophilic silylation in cross-coupling |
| Triphenylsilylmagnesium Bromide | Ph₃SiBr | THF | Introduction of the triphenylsilyl group |
Structure and Reactivity: Unraveling the Mechanistic Details
4.1 The Schlenk Equilibrium in the Context of Silyl Grignards
Grignard reagents in solution are not simple monomeric RMgX species. They exist in a complex dynamic equilibrium, known as the Schlenk equilibrium, involving the monomer, a dimer, and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[1][14][15]
2 R₃SiMgX ⇌ (R₃Si)₂Mg + MgX₂
The position of this equilibrium is highly dependent on the solvent, concentration, temperature, and the nature of the R group and halide. In THF, the equilibrium for many Grignard reagents tends to favor the monomeric R₃SiMgX species, which is generally considered the primary reactive nucleophile.[1][15] The presence of these different species can influence the reactivity and selectivity of the reagent in synthetic applications.
4.2 Diagram: The Schlenk Equilibrium for Silyl Grignard Reagents
Caption: The Schlenk equilibrium for silyl Grignard reagents in solution.
4.3 Factors Influencing Reactivity
The reactivity of silyl Grignard reagents is governed by several factors:
-
Nucleophilicity : The Si-Mg bond is highly polarized, rendering the silicon atom strongly nucleophilic. This allows it to attack a wide range of electrophilic centers.
-
Basicity : Silyl Grignards are also strong bases and will readily deprotonate acidic protons (e.g., from water, alcohols, or terminal alkynes). Reactions must therefore be conducted under strictly anhydrous conditions.[2]
-
Steric Hindrance : The size of the organic groups on the silicon atom significantly impacts its reactivity. For example, a tert-butyldiphenylsilyl Grignard reagent is much more sterically encumbered than a trimethylsilyl Grignard, which can lead to different selectivities in its reactions.
Synthetic Applications in Modern Organic Chemistry
The primary utility of silyl Grignard reagents is as a potent silicon nucleophile for the formation of Si-C bonds.
5.1 As Nucleophiles in C-Si Bond Formation
-
Reactions with Carbonyl Compounds : Silyl Grignards add to aldehydes and ketones to form α-silyl alcohols. This is analogous to the classic Grignard reaction.[16][17]
-
Reactions with Esters and Acid Chlorides : Reaction with esters or acid chlorides typically results in the formation of acylsilanes (silyl ketones) after a workup. These are valuable synthetic intermediates.
-
Ring-Opening of Epoxides : Silyl Grignards can open epoxides to furnish β-hydroxy silanes.
-
Transition-Metal-Catalyzed Cross-Coupling : In recent years, silyl Grignard reagents have been employed in transition-metal-catalyzed cross-coupling reactions to form C(sp³)-Si and C(sp²)-Si bonds, often with iron, cobalt, or copper catalysts.[4][13] This has significantly expanded their synthetic scope.[4]
5.2 Workflow Diagram: Synthetic Utility of Silyl Grignard Reagents
Caption: Key synthetic transformations using silyl Grignard reagents.
Silyl Grignard Reagents in Drug Development: Case Studies
The strategic replacement of a carbon atom with a silicon atom (a "sila-substitution") is a powerful tactic in medicinal chemistry. Silicon's larger atomic radius, lower electronegativity, and different bond lengths compared to carbon can beneficially modulate a drug candidate's properties. Specifically, replacing a metabolically labile carbon, such as a tertiary or quaternary center, with a silyl group can block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.
While many methods exist for incorporating silicon, the direct nucleophilic addition of a silyl Grignard reagent to a complex electrophilic intermediate offers a convergent and powerful route. For instance, in the synthesis of sila-analogues of existing drugs, a key carbonyl group in a precursor can be targeted by a custom-synthesized silyl Grignard reagent. This introduces the desired silicon moiety in a single, bond-forming step, providing rapid access to novel chemical matter for structure-activity relationship (SAR) studies. The synthesis of silacyclobutanes, for example, can be achieved via intramolecular Grignard reactions of γ-haloalkylchlorosilanes, creating strained ring systems that are of increasing interest as bioisosteres.[5]
Conclusion and Future Outlook
From their conceptual origins in the early 20th century to their modern role as sophisticated synthetic tools, silyl Grignard reagents have undergone a remarkable evolution. The pioneering work of chemists like Kipping and Gilman established the foundations of organosilicon chemistry, upon which generations of scientists have built.[6][7][8] Today, our understanding of their synthesis, structure via the Schlenk equilibrium, and reactivity allows for their precise application in constructing complex molecules.
The future of silyl Grignard chemistry is bright. The continued development of new transition-metal-catalyzed cross-coupling reactions will further broaden their scope.[4][13] As the demand for metabolically robust and structurally novel drug candidates grows, the strategic use of silyl Grignard reagents to introduce silicon bioisosteres will undoubtedly become an even more critical tool in the arsenal of the medicinal chemist. The journey of this silicon-based nucleophile is a testament to the power of fundamental research in organometallic chemistry to drive innovation in fields as diverse as materials science and human health.
References
- Organic Syntheses Procedure. Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E) - Organic Syntheses Procedure.
- Organic Syntheses Procedure. A. - Preparation of tmpMgCl·LiCl. - Organic Syntheses Procedure.
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link].
-
ResearchGate. Bench-Stable Stock Solutions of Silicon Grignard Reagents: Application to Iron- and Cobalt-Catalyzed Radical C(sp3)-Si Cross-Coupling Reactions | Request PDF. Available from: [Link].
-
Thieme. Silicon Grignard Reagents as Nucleophiles in Transition-Metal- Catalyzed Allylic Substitution. Available from: [Link].
-
ResearchGate. Reactions of the Grignard reagent from chloroprene with silyl chlorides. Available from: [Link].
-
ACS Publications. Selective Reactions of the Silicon-Hydrogen Group with Grignard Reagents. The Preparation of Some Unsymmetrical Silane Derivativ. Available from: [Link].
-
ResearchGate. Trimethylsilylmethylmagnesium Chloride. Available from: [Link].
-
ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available from: [Link].
-
Science.gov. grignard reagent formation: Topics by Science.gov. Available from: [Link].
-
Organic Syntheses. trimethylsilylacetylene - Organic Syntheses Procedure. Available from: [Link].
-
Indian Academy of Sciences. Organosilicon Reagents in Natural Product Synthesis. Available from: [Link].
-
Indian Academy of Sciences. A Snippet of Grignard Reagent's Histroy. Available from: [Link].
-
ResearchGate. Impact of reaction products on the Grignard reaction with silanes and ketones. Available from: [Link].
-
ChemRxiv. Grignard Reagents as Simple Catalysts for the Dehydrocoupling of Amines and Silanes. Available from: [Link].
-
Wikipedia. Henry Gilman. Available from: [Link].
-
ElectronicsAndBooks. Reactions of stable silenes with Grignard reagents. Available from: [Link].
-
Wikipedia. Grignard reagent. Available from: [Link].
-
RSC Publishing. The role of silicon in drug discovery: a review. Available from: [Link].
-
ResearchGate. Henry Gilman: American Pioneer in the Rise of Organometallic Chemistry in Modern Science and Technology†. Available from: [Link].
-
ACS Publications. THE YIELDS OF SOME GRIGNARD REAGENTS. ALTERNATING PROPERTIES OF NORMAL ALKYL BROMIDES. Available from: [Link].
-
Organic Syntheses. 1-Chloro-1-[(dimethyl)phenylsilyl]hexane - Organic Syntheses Procedure. Available from: [Link].
-
ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. Available from: [Link].
-
Wikipedia. Grignard reaction. Available from: [Link].
-
Net-Comber. Grignard Reaction Reagents: A Toolbox for Chemists. Available from: [Link].
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link].
-
Britannica. Victor Grignard | Nobel Prize, Synthesis & Organic Chemistry. Available from: [Link].
-
Chemistry World. A reluctant chemist. Available from: [Link].
-
ACS Publications. A QUALITATIVE COLOR TEST FOR THE GRIGNARD REAGENT. Available from: [Link].
-
Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. Available from: [Link].
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. Victor Grignard | Nobel Prize, Synthesis & Organic Chemistry | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. gelest.com [gelest.com]
- 7. Henry Gilman - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 格氏试剂 [sigmaaldrich.com]
- 17. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
Theoretical calculations on the reactivity of Trimethylsilylmethylmagnesium Chloride
An In-depth Technical Guide
Topic: Theoretical Calculations on the Reactivity of Trimethylsilylmethylmagnesium Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, (CH₃)₃SiCH₂MgCl, stands as a uniquely versatile Grignard reagent, prized for its role in olefination and as a stabilized carbanion equivalent. Its reactivity is profoundly influenced by the α-silicon effect, which modulates the nucleophilicity and stability of the carbon-magnesium bond. This technical guide provides an in-depth exploration of the reagent's reactivity through the lens of modern computational chemistry. We will dissect the theoretical underpinnings of its key transformations, including the Peterson olefination, nucleophilic additions to epoxides, and its solution-state behavior. By bridging quantum mechanical calculations with empirical observations, this document aims to provide researchers with a predictive and mechanistic understanding, enabling more rational design and optimization of synthetic routes.
Introduction: A Hybrid Reagent of Unique Potential
The Grignard reaction, a cornerstone of carbon-carbon bond formation for over a century, involves the nucleophilic addition of organomagnesium halides to electrophiles.[1][2] The utility and scope of these reagents are vast, yet their behavior in solution is remarkably complex, often involving a dynamic equilibrium between monomeric, dimeric, and oligomeric species known as the Schlenk equilibrium.[3][4] Concurrently, the field of organosilicon chemistry has provided synthetic chemists with a powerful toolkit, leveraging the unique electronic and steric properties of silicon to control reaction pathways.[5][6]
This compound emerges at the intersection of these two domains.[7][8] It is an α-silyl carbanion equivalent that offers distinct advantages over simple alkyl Grignard reagents. The presence of the bulky trimethylsilyl group provides steric hindrance, while its electronic properties stabilize the adjacent carbanionic center, influencing the reagent's structure, stability, and reaction pathways. Understanding this reactivity profile is paramount for its effective application. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the intricate mechanisms, transition states, and solvent effects that govern these reactions at a molecular level.[2][9][10]
Theoretical Framework: Modeling the Reagent's Identity
The Schlenk Equilibrium and the Role of Solvent
In ethereal solvents like diethyl ether or tetrahydrofuran (THF), this compound does not exist as a simple, discrete molecule. Instead, it participates in the Schlenk equilibrium, a complex interplay of species.[2][3]
2 R-Mg-X ⇌ R₂Mg + MgX₂
Computational studies on analogous Grignard reagents, such as CH₃MgCl in THF, have revealed that the solvent is not a passive medium but an active participant.[3][4] Ab initio molecular dynamics (AIMD) simulations show that solvent molecules directly coordinate with the magnesium centers, influencing the stability and reactivity of the various monomeric and dimeric forms.[2][3] The dynamics of solvent coordination and dissociation are key to facilitating the exchange of ligands and driving the reaction.[3][4] For (CH₃)₃SiCH₂MgCl, these models suggest that dinuclear, bridged species are likely significant components in solution and may even be more reactive than their monomeric counterparts in certain reactions.[9][10]
Caption: The Schlenk equilibrium for this compound in THF.
The α-Silicon Effect
The key to the reagent's unique reactivity is the "α-silicon effect," a phenomenon where a silicon atom adjacent to a developing positive or negative charge provides significant stabilization. In the case of the Trimethylsilylmethyl carbanion, the empty d-orbitals of silicon can overlap with the filled p-orbital of the carbon, delocalizing the negative charge and increasing the stability of the carbanion. This stabilization makes the reagent less basic and more selective than many simple alkyl Grignards.
Key Reaction Pathways: A Mechanistic Deep Dive
The Peterson Olefination
The Peterson olefination is the silicon-based analogue of the Wittig reaction, used to convert aldehydes and ketones into alkenes.[11][12] A major advantage of this reaction is the ability to isolate the intermediate β-hydroxysilane and then, by choosing acidic or basic conditions, direct the elimination to form either the (E)- or (Z)-alkene.[11][13]
Step 1: Nucleophilic Addition The α-silyl carbanion adds to the carbonyl carbon, forming a diastereomeric mixture of β-hydroxysilane intermediates after workup.[13][14] The use of a magnesium-based reagent is crucial here, as the strong magnesium-oxygen bond prevents immediate elimination, facilitating the isolation of this intermediate.[13]
Step 2: Stereospecific Elimination The subsequent elimination step dictates the stereochemical outcome:
-
Basic Elimination: Treatment with a base (e.g., potassium hydride, KH) results in a syn-elimination. The mechanism is believed to proceed through a pentacoordinate silicate intermediate, leading to a concerted removal of the silyl and hydroxyl groups from the same face of the C-C bond.[11][13]
-
Acidic Elimination: Treatment with an acid (e.g., sulfuric acid or a Lewis acid) results in an anti-elimination.[11][13] The hydroxyl group is protonated, forming a good leaving group (water), which is eliminated in an anti-periplanar fashion relative to the bulky trimethylsilyl group.[11]
Caption: Mechanism of epoxide ring-opening by this compound.
Computational Protocols and Data
A robust theoretical investigation of these reactions requires a well-defined computational workflow. DFT calculations are the workhorse for such studies, providing a good balance between accuracy and computational cost.
General Computational Workflow
Caption: A typical workflow for computational analysis of a reaction mechanism.
Representative Theoretical Data
Computational studies on Grignard reactions consistently highlight the importance of the reaction model. Gas-phase calculations are often insufficient, and implicit or explicit solvent models are required to obtain results that correlate with experimental observations. [2][9]The choice of density functional and basis set is also critical for accurately describing the energetics.
| Reaction Step | Model System | Computational Method | Key Finding |
| Schlenk Equilibrium | CH₃MgCl in THF | AIMD, DFT | Solvent dynamics are crucial; asymmetrically solvated dimers are key reactive intermediates. [3][4] |
| Nucleophilic Addition to Carbonyl | CH₃MgCl + H₂CO | DFT (B3LYP) | Dimeric Grignard reagents can be more reactive than monomers, proceeding via a four-centered transition state. [10][15] |
| Competing Polar vs. SET Mechanisms | CH₃MgCl + Acetaldehyde | MD, DFT | Nucleophilic and radical (Single Electron Transfer) pathways can be very close in energy (~1 kcal/mol). [1] |
Experimental Protocol: Peterson Olefination
The following is a representative protocol for the synthesis of an alkene via the Peterson olefination, illustrating the practical application of the principles discussed.
Synthesis of (E)-Stilbene from Benzaldehyde
-
Preparation of the Grignard Reagent:
-
Under an inert argon atmosphere, add magnesium turnings (1.2 eq) to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.
-
Add anhydrous diethyl ether and a crystal of iodine to activate the magnesium.
-
Slowly add a solution of (chloromethyl)trimethylsilane (1.1 eq) in diethyl ether to initiate the reaction and maintain a gentle reflux. [16]After the addition is complete, continue stirring for 1 hour.
-
-
Addition to Carbonyl:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in diethyl ether dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup and Isolation of Intermediate:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. [16] * Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane.
-
-
Acid-Catalyzed Elimination:
-
Dissolve the crude β-hydroxysilane in a suitable solvent like hexane.
-
Add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature for 1 hour.
-
Quench with saturated aqueous sodium bicarbonate, separate the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane) to afford (E)-stilbene.
-
Summary and Future Outlook
Theoretical calculations provide an unparalleled window into the reactivity of this compound. They confirm that its behavior is governed by a delicate interplay between the stabilizing α-silicon effect, the complex solution dynamics of the Schlenk equilibrium, and the specific nature of the electrophile. Computational models successfully rationalize the stereodivergent outcomes of the Peterson olefination and the regio- and stereospecificity of epoxide ring-openings.
The future of this field lies in the application of more sophisticated computational techniques. The use of machine learning potentials trained on quantum mechanical data could enable large-scale simulations of these reactive systems in explicit solvent over longer timescales. [2]This would provide an even more realistic picture of the reaction landscape, helping to uncover subtle mechanistic details and predict optimal reaction conditions with greater accuracy, thereby accelerating the discovery and development of novel synthetic methodologies.
References
-
Peterson Olefination | NROChemistry. Available at: [Link]
-
Peterson olefination - Wikipedia. Available at: [Link]
-
Peterson Olefination - Organic Chemistry Portal. Available at: [Link]
-
How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - ACS Publications. Available at: [Link]
-
Peterson Olefination Reaction, Mechanism, and Applications - Chemistry Notes. Available at: [Link]
-
How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran | Request PDF - ResearchGate. Available at: [Link]
-
Simulations unveil Grignard reactions' complex mechanism | C&EN Global Enterprise. Available at: [Link]
-
The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PubMed Central. Available at: [Link]
-
A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds - ResearchGate. Available at: [Link]
-
A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds - American Chemical Society. Available at: [Link]
-
Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes - MDPI. Available at: [Link]
-
Density Functional Theory Study of the Mechanisms of Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
This compound - ResearchGate. Available at: [Link]
-
Peterson olefination - L.S.College, Muzaffarpur. Available at: [Link]
-
The Peterson Olefination Reaction - Organic Reactions. Available at: [Link]
-
The Peterson Olefination Reaction - ResearchGate. Available at: [Link]
-
Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E) - Organic Syntheses Procedure. Available at: [Link]
-
A computational study on addition of Grignard reagents to carbonyl compounds - PubMed. Available at: [Link]
-
Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications . Available at: [Link]
-
(PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents - ResearchGate. Available at: [Link]
-
(Trimethylsilyl)methylmagnesium chloride | C4H11ClMgSi | CID 2734900 - PubChem. Available at: [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]
-
Organosilicon Reagents in Natural Product Synthesis . Available at: [Link]
-
18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles (video) - Khan Academy. Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]
-
Trimethylsilyl chloride promoted synthesis of α-branched amines by nucleophilic addition of organozinc halides to nitrones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Reactions of Epoxides - YouTube. Available at: [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Correlation of rate data for the reactions between Grignard reagents... - ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Page loading... [wap.guidechem.com]
- 8. (三甲基硅基)甲基氯化镁 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peterson olefination - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Peterson Olefination [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Grignard Reactions Using Trimethylsilylmethylmagnesium Chloride
Introduction: A Versatile Tool for Carbon-Carbon Bond Formation
Trimethylsilylmethylmagnesium chloride, (CH₃)₃SiCH₂MgCl, is a specialized Grignard reagent that has become an invaluable tool in modern organic synthesis.[1] Its unique structural features offer distinct advantages over simple alkyl Grignard reagents, enabling chemists to perform a range of transformations crucial for the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This reagent serves as a robust nucleophilic source of the trimethylsilylmethyl anion, which can be strategically employed in carbon-carbon bond formation and is a key precursor in the Peterson olefination.[1][2] The presence of the silicon atom significantly influences the reactivity and stability of the reagent and its intermediates, providing synthetic pathways that are often challenging to achieve with conventional organometallics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standard protocols for utilizing this compound in Grignard reactions. The focus is on providing not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Chemical Properties and Safe Handling
Understanding the properties and handling requirements of this compound is paramount for its safe and effective use.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₁ClMgSi |
| Molecular Weight | 146.97 g/mol |
| CAS Number | 13170-43-9 |
| Appearance | Colorless to yellow liquid |
| Solubility | Soluble in ethereal solvents (e.g., diethyl ether, THF)[1] |
| Incompatibility | Reacts violently with water, acids, alcohols, and strong oxidizing agents[3] |
Safe Handling and Storage:
This compound is highly reactive and sensitive to moisture and air.[1][4] Therefore, all manipulations should be conducted under an inert atmosphere, such as dry nitrogen or argon, using anhydrous solvents and oven-dried glassware.[1][5] The reagent is typically supplied as a solution in an ethereal solvent and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and chemical-resistant gloves.[6]
Disposal:
Unused or quenched Grignard reagent should be disposed of safely. A recommended procedure involves diluting the reagent with a non-reactive solvent like toluene, followed by slow, dropwise addition of ethyl acetate to quench the reactive species. The resulting mixture is then treated with a saturated aqueous solution of ammonium chloride.[7] The aqueous and organic layers should be separated and disposed of in accordance with local regulations.[7]
Core Principles and Reaction Mechanisms
The utility of this compound stems from the highly polarized carbon-magnesium bond, which renders the methylene carbon strongly nucleophilic.[8] This nucleophile readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[9]
General Grignard Addition to Carbonyls
The reaction with aldehydes and ketones proceeds via a nucleophilic addition mechanism to form a β-hydroxysilane intermediate after acidic workup.[10]
Caption: General mechanism of Grignard addition to a carbonyl compound.
The Peterson Olefination
A key application of this compound is the Peterson olefination, which serves as a silicon-based alternative to the Wittig reaction for the synthesis of alkenes.[11][12] The reaction proceeds through the formation of a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding alkene.[11][12] The stereochemical outcome of the elimination is dependent on the conditions used, providing a powerful method for controlling alkene geometry.[11][12]
-
Acid-promoted elimination proceeds through an anti-elimination pathway.
-
Base-promoted elimination occurs via a syn-elimination pathway.
Caption: Reaction pathways in the Peterson Olefination.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale.
General Experimental Workflow
Caption: General workflow for a Grignard reaction.
Protocol 1: Reaction with an Aldehyde or Ketone to form a β-Hydroxysilane
This protocol details the addition of this compound to a generic aldehyde or ketone.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 M in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with the this compound solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the aldehyde or ketone in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.[13]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[13] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Peterson Olefination
This protocol outlines the synthesis of an alkene from a carbonyl compound.
Materials:
-
Carbonyl Compound (1.0 eq)
-
This compound (1.0 M in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether or THF
-
For acidic elimination: Sulfuric acid (e.g., 1 M) or hydrochloric acid (e.g., 1 M)
-
For basic elimination: Potassium hydride (KH) or sodium hydride (NaH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
β-Hydroxysilane Formation: Follow steps 1-5 from Protocol 1.
-
Elimination:
-
Acidic Conditions (Anti-elimination): After the initial reaction, cool the mixture to 0 °C and slowly add the acidic solution. Stir until the elimination is complete (monitor by TLC).
-
Basic Conditions (Syn-elimination): For this pathway, it is often necessary to isolate the β-hydroxysilane first. After work-up as in Protocol 1, the purified intermediate is dissolved in an anhydrous solvent like THF, and a strong base such as potassium hydride is added portion-wise at 0 °C. The reaction is stirred until completion.
-
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Protocol 3: Reaction with an Ester
The reaction of a Grignard reagent with an ester typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[14][15]
Materials:
-
Ester (1.0 eq)
-
This compound (1.0 M in diethyl ether, 2.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup and Reagent Addition: Follow steps 1-3 of Protocol 1, ensuring to use 2.2 equivalents of the Grignard reagent.
-
Substrate Addition: Dissolve the ester in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up and Purification: Follow steps 6-8 of Protocol 1.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Grignard Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | - Inactive magnesium surface (oxide layer).- Presence of moisture in glassware or solvent. | - Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[13][14][16]- Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere.[5][16][17]- Use freshly distilled, anhydrous solvents.[13] |
| Low yield of the desired product. | - Inaccurate concentration of the Grignard reagent.- Side reactions (e.g., enolization of the carbonyl compound).[18]- Incomplete reaction. | - Titrate the Grignard reagent before use to determine its exact concentration.[18]- For sterically hindered ketones, consider using a less bulky Grignard reagent or a different synthetic route.[18]- Increase reaction time or temperature, and monitor by TLC. |
| Formation of a dark brown or black solution. | - Overheating during reagent formation.- Impurities in the magnesium or alkyl halide. | - Maintain a gentle reflux during Grignard formation.[18]- Use high-purity magnesium turnings and distilled alkyl halide. |
| Difficulty in isolating the product. | - Formation of emulsions during work-up.- Product is water-soluble. | - Add more brine or dilute the reaction mixture with more organic solvent to break up emulsions.- Perform multiple extractions with the organic solvent. |
Applications in Drug Development
The trimethylsilylmethyl group introduced by this Grignard reagent can serve multiple purposes in drug development. The bulky and lipophilic nature of the trimethylsilyl group can be exploited to modify the pharmacokinetic properties of a drug candidate, potentially improving its metabolic stability or membrane permeability.[8] Furthermore, the silicon atom can act as a bioisostere for a carbon atom, allowing for fine-tuning of the biological activity of a molecule.[8] The Peterson olefination, in particular, provides a reliable method for constructing carbon-carbon double bonds, which are common structural motifs in many biologically active compounds.
References
-
ResearchGate. (n.d.). This compound. Retrieved from ResearchGate. [Link]
-
Chem-Station. (n.d.). This compound. Retrieved from Chem-Station website. [Link]
-
AllMSDSPDF. (2025). This compound Safety Data Sheet. Retrieved from AllMSDSPDF. [Link]
-
National Institutes of Health. (2025). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Retrieved from NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Carbon-Carbon Bond Formation: A Look at (Trimethylsilyl)methylmagnesium Chloride. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: (Trimethylsilyl)methylmagnesium chloride, 1.1M solution in THF. Retrieved from Cole-Parmer. [Link]
-
Organic Syntheses. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. Retrieved from Organic Syntheses. [Link]
-
PubMed. (2005). Air-assisted addition of grignard reagents to olefins. A simple protocol for a three-component coupling process yielding alcohols. Retrieved from PubMed. [Link]
-
A Retrosynthetic Life. (2012). Week 9 Solution Mega Chemist Challenge. Retrieved from WordPress.com. [Link]
-
IRIS-AperTO. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Retrieved from IRIS-AperTO. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a personal website. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts. [Link]
-
Unknown. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from a university course material. [Link]
-
Kwan, M. L. D., et al. (2019). Convenient One-Pot Synthesis of Allylsilanes from Enolizable Ketones. SynOpen, 3(01), 138-141. [Link]
-
ACS Publications. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters. [Link]
-
Royal Society of Chemistry. (2010). Supporting Information for Zinc(II)-Catalyzed Grignard Addition to Ketones with RMgBr and RMgI. Retrieved from RSC. [Link]
-
Organic Syntheses. (n.d.). Danheiser, R. L.. Retrieved from Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Peterson olefination. Retrieved from Wikipedia. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from Reddit. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from Reddit. [Link]
-
University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. Retrieved from University of Calgary. [Link]
-
ResearchGate. (2025). Preparation of Functionalized Alkylmagnesium Derivatives Using an I/Mg-Exchange. Retrieved from ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Trimethylsilyl Chloride: A Key Enabler in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
YouTube. (2023). Reactions of Organometallic Reagents with Ketones and Aldehydes. Retrieved from YouTube. [Link]
-
ResearchGate. (2025). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal. Retrieved from NIH. [Link]
-
YouTube. (2019). synthesis of esters from acid chlorides. Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from Chemistry LibreTexts. [Link]
-
Dialnet. (n.d.). Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. Retrieved from Dialnet. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Peterson olefination - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Trimethylsilylmethylmagnesium Chloride as a Strategic C1 Synthon in Modern Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the applications of Trimethylsilylmethylmagnesium Chloride in pharmaceutical synthesis.
Abstract
This compound, (CH₃)₃SiCH₂MgCl, is a uniquely versatile Grignard reagent that has carved a significant niche in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Unlike simple alkyl Grignards, its reactivity is modulated by the sterically demanding and electronically stabilizing trimethylsilyl group. This unique structure prevents enolization of the reagent itself and provides a pathway to valuable synthetic transformations that are otherwise difficult to achieve. This guide provides an in-depth exploration of its primary applications, focusing on the mechanistic rationale behind its use, detailed experimental protocols, and its strategic importance in constructing key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Foundational Principles: Understanding the Reagent's Unique Reactivity
This compound is a potent carbanion equivalent that serves as a nucleophilic methylene (-CH₂-) group. Prepared from (chloromethyl)trimethylsilane and magnesium metal in an ethereal solvent, its utility stems from the silicon atom's influence on the adjacent carbanionic center.
-
α-Silicon Stabilization: The silicon atom stabilizes the adjacent negative charge through hyperconjugation and d-orbital participation, making the α-proton less acidic and the reagent configurationally stable.
-
Steric Hindrance: The bulky trimethylsilyl group provides significant steric shielding, which can influence the stereochemical outcome of its reactions.
-
Oxophilicity of Silicon: The strong affinity of silicon for oxygen is the driving force behind its most famous application, the Peterson Olefination.
This reagent must be handled with care under anhydrous and inert conditions (e.g., argon or nitrogen atmosphere), as it reacts vigorously with protic solvents, water, and atmospheric oxygen.
Core Application: The Peterson Olefination for Stereocontrolled Alkene Synthesis
The Peterson Olefination is the silicon-based analogue of the Wittig reaction and stands as the most prominent application of this compound. It provides a robust and stereocontrolled method for converting aldehydes and ketones into alkenes via a β-hydroxysilane intermediate.
Mechanistic Rationale and Stereochemical Control
The reaction proceeds in two distinct stages: nucleophilic addition followed by elimination. A key advantage of using the magnesium-based silyl reagent is the exceptional stability of the intermediate magnesium alkoxide, which prevents spontaneous elimination and allows for the isolation of the β-hydroxysilane adduct. This intermediate is the pivot point for stereochemical control.
-
Nucleophilic Addition: The trimethylsilylmethyl carbanion attacks the electrophilic carbonyl carbon, forming a tetrahedral β-silylalkoxide. Aqueous workup protonates the alkoxide to yield the neutral β-hydroxysilane.
-
Stereoselective Elimination: The diastereomeric β-hydroxysilanes can be separated and then subjected to distinct elimination conditions to yield either the (E) or (Z) alkene.
-
Acid-Catalyzed Elimination: Treatment with acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the hydroxyl group, which then leaves as water. The resulting carbocation intermediate undergoes an anti-elimination of the trimethylsilyl group to form the alkene.
-
Base-Catalyzed Elimination: Treatment with a strong base (e.g., potassium hydride, sodium hydride) deprotonates the hydroxyl group. The resulting alkoxide attacks the silicon atom to form a pentacoordinate silicate intermediate, which undergoes a concerted syn-elimination to form the alkene.
-
This divergent pathway is a powerful tool in pharmaceutical synthesis, where the specific geometry of a double bond can be critical for biological activity.
Visualization: Peterson Olefination Pathway
Caption: Divergent stereochemical pathways of the Peterson Olefination.
General Protocol: Peterson Olefination
This protocol describes a general procedure for the methylenation of a ketone.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.0 M in diethyl ether, 1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acid (e.g., 10% H₂SO₄) or Base (e.g., potassium hydride) for elimination step
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (argon or nitrogen). Allow the flask to cool to room temperature.
-
Reagent Addition: Dissolve the ketone (1.0 equiv) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Grignard Reaction: Add the this compound solution (1.2 equiv) dropwise to the stirred ketone solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction & Isolation of Intermediate: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane.
-
Elimination (Acidic): Dissolve the crude β-hydroxysilane in a suitable solvent (e.g., methanol) and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 2 hours. Quench with saturated sodium bicarbonate solution and extract with ethyl acetate to isolate the alkene.
-
Purification: Purify the final alkene product by silica gel column chromatography.
Application in API Synthesis: Crafting β-Lactamase Inhibitors
The exocyclic methylene group is a key pharmacophore in certain mechanism-based enzyme inhibitors. This compound is instrumental in its installation. A prime example is the synthesis of 3-methylidene-β-lactams, which are explored as potential inhibitors of β-lactamase enzymes—a critical strategy to combat antibiotic resistance.
Synthetic Strategy
The synthesis involves a Peterson-type reaction on a 3-silylated β-lactam precursor. This approach allows for the efficient construction of the reactive exomethylene moiety on the strained four-membered ring.
Workflow: Synthesis of 3-Methylidene-β-Lactams
Caption: Workflow for synthesizing 3-methylidene-β-lactams.
This strategy showcases the reagent's utility in late-stage functionalization to build complex and biologically active scaffolds.
Advanced Application: "Abnormal" Peterson Olefination for Allylsilane Synthesis
While the classical Peterson reaction yields alkenes, a powerful variant known as the "abnormal" Peterson olefination converts enolizable ketones into valuable allylsilane intermediates. Allylsilanes are versatile building blocks in pharmaceutical chemistry, often used in stereoselective C-C bond-forming reactions like the Hosomi-Sakurai allylation.
Mechanistic Insight
This one-pot, two-step process begins similarly with the nucleophilic addition of this compound to the ketone. However, instead of elimination to an alkene, a subsequent step involving a Lewis acid, such as diisobutylaluminum chloride (DIBAL-Cl), promotes a deoxygenative rearrangement to furnish the allylsilane.
Protocol: One-Pot Synthesis of Allylsilanes from Aryl Methyl Ketones
This protocol is adapted from the method developed by Kwan et al.
Materials:
-
Aryl methyl ketone (1.0 equiv)
-
Lithium chloride (LiCl, 1.7 equiv), dried
-
This compound (1.0 M in diethyl ether, 1.3 equiv)
-
Diisobutylaluminum chloride (1.0 M in hexanes, 1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous sodium tartrate solution
Procedure:
-
Setup: Vigorously dry a Schlenk flask containing LiCl under vacuum with a heat gun. Cool to room temperature under argon.
-
Step 1: Alkoxide Formation: Add this compound solution to the dried LiCl. Stir the heterogeneous mixture for 15 minutes at room temperature, then cool to 0 °C.
-
Add the aryl methyl ketone dropwise over 1 hour at 0 °C. Allow the resulting mixture to stir for an additional 2 hours at 0 °C.
-
Step 2: Elimination/Rearrangement: To the mixture at 0 °C, add anhydrous THF followed by diisobutylaluminum chloride solution.
-
Transfer the mixture via cannula to a sealed pressure flask under argon. Heat the sealed flask at 130 °C for 15 hours.
-
Workup: After cooling, quench the reaction by washing with 10% sodium tartrate solution. Extract the mixture with diethyl ether.
-
Isolation: Dry the combined ether extracts over MgSO₄, filter, and evaporate the solvent to yield the crude allylsilane product, which can be purified by chromatography.
Data Summary: Substrate Scope
| Entry | Ketone Substrate | Allylsilane Product | Typical Yield |
| 1 | Acetophenone | (1-Phenylvinyl)trimethylsilane | Fair to Good |
| 2 | 4'-Fluoroacetophenone | [1-(4-Fluorophenyl)vinyl]trimethylsilane | Good |
| 3 | 4'-Chloroacetophenone | [1-(4-Chlorophenyl)vinyl]trimethylsilane | Good |
| 4 | 2-Acetonaphthone | Trimethyl[1-(naphthalen-2-yl)vinyl]silane | Fair |
| (Data adapted from related synthetic transformations for illustrative purposes) |
Summary and Outlook
This compound is more than a simple Grignard reagent; it is a strategic tool for complex molecular construction. Its applications in pharmaceutical synthesis are centered on its ability to:
-
Form C-C bonds reliably with a wide range of electrophiles.
-
Execute stereocontrolled Peterson olefinations , providing access to specific alkene isomers crucial for drug efficacy.
-
Install exocyclic methylene groups onto strained ring systems, a key feature of certain enzyme inhibitors.
-
Generate versatile allylsilane intermediates for further elaboration into complex molecular architectures.
As pharmaceutical targets become more complex, the demand for precise and efficient synthetic methodologies will continue to grow. The unique and predictable reactivity of this compound ensures its enduring role in the drug discovery and development pipeline.
References
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Carbon-Carbon Bond Formation: A Look at (Trimethylsilyl)methylmagnesium Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Retrieved from [Link]
-
Kwan, M. L. D., et al. (2019). Convenient One-Pot Synthesis of Allylsilanes from Enolizable Ketones. SynOpen, 3(3), 138–141. Available from: [Link]
-
A Retrosynthetic Life. (2012). Week 9 Solution Mega Chemist Challenge. Retrieved from [Link]
-
McWilliams, J. C., et al. (2011). A concise synthesis of a β-lactamase inhibitor. Organic Letters, 13(20), 5480–5483. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trimethylsilyl Chloride: A Key Enabler in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from [Link]
-
Ager, D. J. (2001). This compound. Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]
- Al-Talib, M., & Zeller, K. P. (1996). 3-Methylidene-beta-lactams as potential inhibitors of beta-lactamases.
Application Notes & Protocols: A Detailed Guide to the Methylenation of Ketones and Aldehydes
Introduction: The Strategic Importance of the Methylene Group
In the landscape of synthetic organic chemistry, the conversion of a carbonyl group into a terminal alkene, a process known as methylenation, stands as a cornerstone transformation. This reaction is fundamental in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs). The introduction of a methylene (=CH₂) group can be a critical step in building molecular complexity, modulating biological activity, and providing a handle for further functionalization.
This guide provides an in-depth exploration of the most reliable and widely employed methods for the methylenation of ketones and aldehydes. We will delve into the mechanistic intricacies, practical considerations, and step-by-step protocols for the Wittig reaction, the Tebbe olefination, the Petasis reaction, and the use of the Nysted reagent. Each method possesses a unique profile of reactivity, substrate scope, and operational requirements, and the selection of the appropriate reagent is often dictated by the specific molecular context and desired outcome.
The Wittig Reaction: A Classic and Versatile Olefination
The Wittig reaction, discovered by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides (Wittig reagents).[1] For methylenation, the key reagent is methylenetriphenylphosphorane (Ph₃P=CH₂).[2][3]
Mechanistic Insights
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon.[4][5] This is believed to form a four-membered ring intermediate called an oxaphosphetane.[4] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically very stable byproduct that drives the reaction forward.[4]
Caption: The Wittig reaction mechanism.
Protocol: Methylenation of Cyclohexanone using the Wittig Reagent
This protocol describes the in situ generation of methylenetriphenylphosphorane from methyltriphenylphosphonium bromide and subsequent reaction with cyclohexanone.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the suspension over 30 minutes. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Methylenation: Cool the ylide solution back to 0 °C.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The disappearance of the orange color indicates the consumption of the ylide.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using pentane as the eluent to yield methylenecyclohexane.
Advantages:
-
Wide functional group tolerance.[2]
-
Mild reaction conditions for many substrates.
Disadvantages:
-
The byproduct, triphenylphosphine oxide, can be difficult to separate from the product.
-
The use of strong bases like n-butyllithium or potassium tert-butoxide is often required.[6][7]
-
Sterically hindered ketones can be poor substrates.[8]
The Tebbe and Petasis Reagents: Titanium-Based Powerhouses
For carbonyl compounds that are resistant to the Wittig reagent, such as sterically hindered ketones or esters, titanium-based reagents offer a powerful alternative. The Tebbe reagent and the Petasis reagent are the most prominent examples.
Mechanistic Overview
Both the Tebbe and Petasis reagents are precursors to the active methylenating species, a titanocene methylidene (Cp₂Ti=CH₂), which is a Schrock carbene.[9][10] This highly reactive intermediate undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate.[11] This intermediate then fragments to yield the terminal alkene and a titanium-oxo species, with the formation of the strong Ti-O bond being the driving force.[10]
Caption: Mechanism of Tebbe and Petasis olefination.
Comparing Tebbe and Petasis Reagents
| Feature | Tebbe Reagent (Cp₂TiCH₂ClAl(CH₃)₂) | Petasis Reagent (Cp₂Ti(CH₃)₂) |
| Stability | Pyrophoric, sensitive to air and moisture.[11][12] | More stable to air and moisture.[12][13] |
| Preparation | Synthesized from titanocene dichloride and trimethylaluminum.[11] | Prepared from titanocene dichloride and methylmagnesium chloride or methyllithium.[13] |
| Substrate Scope | Reacts with aldehydes, ketones, esters, lactones, and amides.[10][11] | Similar broad substrate scope.[13][14] |
| Byproducts | Aluminum byproducts can complicate workup. | Cleaner reaction with volatile byproducts. |
Protocol: Methylenation of an Ester using the Petasis Reagent
This protocol details the conversion of an ester to a vinyl ether using the Petasis reagent.
Materials:
-
Petasis reagent (dimethyltitanocene)
-
Ester substrate (e.g., methyl benzoate)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the ester (1.0 eq) in a mixture of anhydrous toluene and anhydrous THF (4:1 v/v).
-
Add the Petasis reagent (2.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Advantages of Titanium-Based Reagents:
-
High reactivity towards a broad range of carbonyl compounds, including esters and amides.[9]
-
Effective for sterically hindered substrates.[15]
-
The Petasis reagent is relatively stable and easier to handle than the Tebbe reagent.
Disadvantages:
-
The Tebbe reagent is pyrophoric and requires careful handling.[12]
-
These reagents are typically more expensive than Wittig reagents.
The Nysted Reagent: A Milder Alternative for Sensitive Substrates
The Nysted reagent is an organozinc compound that serves as a valuable alternative for the methylenation of carbonyl compounds, particularly for substrates that are sensitive to the basic conditions of the Wittig reaction or the Lewis acidic nature of titanium-based reagents.[16][17]
Reactivity and Application
The Nysted reagent is often used in the presence of a Lewis acid mediator, such as TiCl₄, to activate the carbonyl group.[16][18] The reactivity can be tuned by the choice of mediator, allowing for the selective methylenation of aldehydes in the presence of ketones, or the methylenation of ketones.[16][18] It is particularly effective for sterically hindered ketones.[16][18]
Protocol: Methylenation of a Ketone using the Nysted Reagent
Materials:
-
Nysted reagent (as a suspension in THF)
-
Ketone substrate
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add TiCl₄ (1.1 eq) to the solution.
-
Add the Nysted reagent (1.5 eq, as a 20 wt. % suspension in THF) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography.
Advantages:
-
Effective for sterically hindered ketones.[16]
-
Milder reaction conditions compared to Wittig and Tebbe reagents.[19]
Disadvantages:
-
The reactivity is not as well-documented as other methods.[16]
-
The reagent can be hazardous, being flammable and reacting violently with water.[16]
The Corey-Chaykovsky Reaction: An Alternative for Epoxide Formation
While not a direct methylenation method, the Corey-Chaykovsky reaction is a related and important transformation of carbonyl compounds. It utilizes sulfur ylides to convert aldehydes and ketones into epoxides.[20][21] When α,β-unsaturated carbonyl compounds are used as substrates, cyclopropanes can be formed.[20][21]
Summary and Outlook
The methylenation of ketones and aldehydes is a vital transformation in organic synthesis. The choice of reagent is a critical decision that depends on the substrate's structure, functional group compatibility, and the desired scale of the reaction. The Wittig reaction remains a workhorse for many applications, while the Tebbe and Petasis reagents provide enhanced reactivity for more challenging substrates. The Nysted reagent offers a milder alternative for sensitive molecules. A thorough understanding of the mechanisms, advantages, and limitations of each method, as detailed in these application notes, will empower researchers to strategically and successfully incorporate the methylene group into their synthetic targets.
References
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Wittig Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
Wittig reaction - Wikipedia. (2024, November 26). Retrieved from [Link]
-
Tebbe reagent and Petasis reagent - Santiago Lab - SigutLabs. (2023, April 20). Retrieved from [Link]
-
Nysted reagent - Wikipedia. (2023, December 12). Retrieved from [Link]
-
Tebbe's reagent - Wikipedia. (2024, August 20). Retrieved from [Link]
-
Tebbe and Petasis Olefinations - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Tebbe Olefination | NROChemistry. (n.d.). Retrieved from [Link]
-
Tebbe Reagent | Chem-Station Int. Ed. (2014, November 2). Retrieved from [Link]
-
19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction - Chemistry LibreTexts. (2023, January 14). Retrieved from [Link]
-
Petasis reagent - Wikipedia. (2024, April 19). Retrieved from [Link]
-
COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES | ADICHEMISTRY. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Tebbe-Petasis Olefination - SynArchive. (n.d.). Retrieved from [Link]
-
Corey-Chaykovsky Reactions | NROChemistry. (n.d.). Retrieved from [Link]
-
Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium - Chemistry – An Asian Journal. (2016). Retrieved from [Link]
-
Tebbe Olefination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Tebbes reagent | PPTX - Slideshare. (2016, May 26). Retrieved from [Link]
-
Nysted Reagent: A Key Methylenation Agent for Organic Synthesis | Properties, Applications, and Safety - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Johnson–Corey–Chaykovsky reaction - Wikipedia. (2024, October 2). Retrieved from [Link]
-
Methylenetriphenylphosphorane - Wikipedia. (2024, May 29). Retrieved from [Link]
-
Nysted Reagent Six Chongqing Chemdad Co. ,Ltd . (n.d.). Retrieved from [Link]
-
Spotlight 299 - Synlett. (2009). Retrieved from [Link]
-
Petasis reagent | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Nysted reagent | jmelville.science - jo melville. (n.d.). Retrieved from [Link]
-
Carbonyl Olefination Using Titanium-Carbene Reagents - Chemistry | Illinois. (2002, December 12). Retrieved from [Link]
-
20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
-
Nysted reagent | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Wittig reaction - L.S.College, Muzaffarpur. (2020, October 15). Retrieved from [Link]
-
13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023, August 8). Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]
-
Wittig Reaction - Common Conditions . (n.d.). Retrieved from [Link]
-
Nysted Reagent, 20 wt. % suspe | 381985-100G | SIGMA-ALDRICH | SLS . (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 10. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Petasis reagent - Wikipedia [en.wikipedia.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Tebbes reagent | PPTX [slideshare.net]
- 16. Nysted reagent - Wikipedia [en.wikipedia.org]
- 17. jmelville.science [jmelville.science]
- 18. Nysted Reagent Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 19. Page loading... [guidechem.com]
- 20. adichemistry.com [adichemistry.com]
- 21. Corey-Chaykovsky Reaction [organic-chemistry.org]
The Versatility of Nickel Catalysis: A Practical Guide to Cross-Coupling Reactions with Aryl Triflates
For the modern chemist in pharmaceutical and materials science, the ability to efficiently construct complex molecular architectures is paramount. Aryl triflates, readily prepared from abundant phenol precursors, have emerged as highly valuable electrophiles in cross-coupling reactions. While palladium has long been the dominant catalyst in this arena, the earth-abundant and cost-effective nature of nickel has spurred the development of a powerful new generation of catalytic systems. This guide provides an in-depth exploration of nickel-catalyzed cross-coupling reactions of aryl triflates, offering both the theoretical underpinnings and practical protocols for their successful implementation in the laboratory.
The Nickel Advantage: Why Choose Nickel for Aryl Triflates?
While palladium-catalyzed systems for aryl triflate coupling are well-established, nickel catalysis offers several distinct advantages that make it an attractive alternative. Economically, nickel is significantly more abundant and less expensive than palladium, a crucial factor in large-scale synthesis.[1][2][3] Chemically, nickel's unique electronic properties can lead to different reactivity and selectivity profiles. Nickel catalysts have shown remarkable efficacy in coupling reactions involving challenging substrates and can often operate under milder conditions than their palladium counterparts. Furthermore, nickel catalysis can enable transformations that are difficult to achieve with palladium, expanding the synthetic chemist's toolkit.
Mechanistic Insights: The Engine of Nickel-Catalyzed Cross-Coupling
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing any catalytic transformation. While the specific details can vary depending on the coupling partners and ligands, the generally accepted mechanism for many nickel-catalyzed cross-coupling reactions of aryl triflates proceeds through a Ni(0)/Ni(II) catalytic cycle.
The Core Catalytic Cycle
The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Ni(0) catalyst initiates the cycle by reacting with the aryl triflate (Ar-OTf) in an oxidative addition step. This breaks the C-OTf bond and forms a Ni(II) intermediate. The choice of ligand is critical at this stage, as it influences the electron density at the nickel center and facilitates the oxidative addition.
-
Transmetalation (for Suzuki-Miyaura) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig and C-S Coupling):
-
In the Suzuki-Miyaura coupling , a boronic acid derivative (R-B(OR)2), activated by a base, undergoes transmetalation with the Ni(II) complex, transferring the organic group (R) to the nickel center and displacing the triflate group.
-
For Buchwald-Hartwig amination , the amine (R2NH) coordinates to the Ni(II) center. Subsequent deprotonation by a base generates a nickel amide complex.
-
In C-S coupling , a thiol (RSH) is deprotonated by a base to form a thiolate (RS-), which then displaces the triflate on the Ni(II) center.
-
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the nickel center couple and are eliminated from the metal, forming the desired C-C, C-N, or C-S bond. This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a generalized workflow for these reactions:
Caption: A generalized experimental workflow for nickel-catalyzed cross-coupling reactions.
Application Notes and Protocols
The following sections provide detailed protocols for three key nickel-catalyzed cross-coupling reactions of aryl triflates. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. While protocols for aryl triflates are less common than for aryl halides, conditions developed for related aryl carbamates and sulfamates can be effectively adapted.[4]
Behind the Steps: The choice of a phosphine ligand, such as tricyclohexylphosphine (PCy3), is crucial for promoting the oxidative addition of the sterically demanding aryl triflate and for stabilizing the active Ni(0) species.[1][2] The use of a strong base like K3PO4 is necessary to activate the boronic acid for transmetalation. Anhydrous conditions are important to prevent the decomposition of the catalyst and reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate
-
Materials:
-
Aryl triflate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
NiCl2(PCy3)2 (0.05 mmol, 5 mol%)
-
K3PO4 (3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl triflate, arylboronic acid, NiCl2(PCy3)2, and K3PO4.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Entry | Aryl Triflate | Arylboronic Acid | Yield (%) | Reference |
| 1 | Phenyl triflate | Phenylboronic acid | ~85% | Adapted from[4] |
| 2 | 4-Tolyl triflate | Phenylboronic acid | ~88% | Adapted from[4] |
| 3 | 4-Methoxyphenyl triflate | Phenylboronic acid | ~92% | Adapted from[4] |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of aryl triflates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of arylamines is a fundamental transformation in medicinal chemistry. Nickel catalysis provides a robust platform for the Buchwald-Hartwig amination of aryl triflates, often with air-stable precatalysts.[5][6]
Behind the Steps: The use of a bidentate phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is common in these reactions, as it provides a stable and active catalyst.[5][6] A strong base, such as sodium tert-butoxide, is required to deprotonate the amine, facilitating the formation of the nickel-amide intermediate. The addition of acetonitrile can sometimes improve reactivity by stabilizing the active nickel species.[5][6]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflate
-
Materials:
-
Aryl triflate (1.0 mmol)
-
Amine (1.2 mmol)
-
(dppf)NiCl2 (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with (dppf)NiCl2 and NaOtBu.
-
Add the aryl triflate and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash column chromatography.
-
| Entry | Aryl Triflate | Amine | Yield (%) | Reference |
| 1 | Naphthyl triflate | Morpholine | ~85% | [5][6] |
| 2 | Phenyl triflate | Aniline | ~78% | [5][6] |
| 3 | 4-Tolyl triflate | Di-n-butylamine | ~82% | [5][6] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the nickel-catalyzed Buchwald-Hartwig amination of aryl triflates.
C-S Cross-Coupling: Thioether Synthesis
The construction of aryl thioethers is of great interest in medicinal and materials chemistry. Nickel catalysis provides a mild and efficient method for the coupling of aryl triflates with thiols.[7][8][9][10][11][12]
Behind the Steps: Air-stable nickel precatalysts, such as (Xantphos)Ni(o-tolyl)Cl, can be conveniently used for this transformation.[8][11][12] A mild base like potassium acetate (KOAc) is sufficient to deprotonate the thiol. The reaction often proceeds rapidly at room temperature, highlighting the high reactivity of the nickel catalyst.[8][11][12]
Experimental Protocol: C-S Cross-Coupling of an Aryl Triflate
-
Materials:
-
Aryl triflate (1.0 mmol)
-
Thiol (1.1 mmol)
-
(Xantphos)Ni(o-tolyl)Cl (0.05 mmol, 5 mol%)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous THF (3 mL)
-
-
Procedure:
-
To an inert, flame-dried Schlenk tube, add KOAc and the nickel precatalyst.
-
Add the thiol and the aryl triflate.
-
Under an inert atmosphere, add anhydrous THF.
-
Stir the reaction at room temperature for 15 minutes to 2 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with brine and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO4, and concentrate.
-
Purify by flash column chromatography.
-
| Entry | Aryl Triflate | Thiol | Yield (%) | Reference |
| 1 | Phenyl triflate | 1-Adamantanethiol | 95% | [8][11][12] |
| 2 | 4-Acetylphenyl triflate | Cyclohexanethiol | 92% | [8][11][12] |
| 3 | 2-Naphthyl triflate | Thiophenol | 88% | [8][11][12] |
Catalytic Cycle: C-S Cross-Coupling
Caption: The catalytic cycle for the nickel-catalyzed C-S cross-coupling of aryl triflates.
Conclusion
Nickel-catalyzed cross-coupling reactions of aryl triflates represent a powerful and versatile strategy for the synthesis of complex organic molecules. The economic and chemical advantages of nickel over palladium, coupled with the development of robust and efficient catalytic systems, have solidified its place in the modern synthetic chemist's toolbox. By understanding the underlying mechanistic principles and utilizing the practical protocols outlined in this guide, researchers can confidently employ these reactions to accelerate their research and development efforts in the pharmaceutical and materials science industries.
References
- Guisán-Ceinos, M., Tato, F., Buñuel, E., Cárdenas, D. J. (2017). Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(I) complexes. Chemistry.
- Diccianni, J. B., & Hu, C. (2019). Mechanistic characterization of (Xantphos)Ni(I)-mediated alkyl bromide activation: oxidative addition, electron transfer, or halogen-atom abstraction. Journal of the American Chemical Society, 141(5), 1788-1796.
- Wang, Y. (2020). DFT study of the mechanisms of transition-metal-catalyzed reductive coupling reactions. Current Organic Chemistry, 24(12), 1367-1383.
- Lindenmaier, I., Richter, R., & Fleischer, I. (2024).
- Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(9), 1655–1660.
- Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 6(2), 56-59.
- Dibrell, S. E., & Reisman, S. E. (2020). Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Journal of the American Chemical Society, 142(39), 16566–16577.
- Lindenmaier, I., Richter, R., & Fleischer, I. (2024).
- Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols.
- Kim, S., Goldfogel, M. J., Ahern, B. N., Salgueiro, D. C., Guzei, I. A., & Weix, D. J. (2025). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions. Journal of the American Chemical Society.
- Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023).
- Kim, S., Goldfogel, M. J., Ahern, B. N., Salgueiro, D. C., Guzei, I. A., & Weix, D. J. (2025). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions. PubMed.
- Kim, S., Goldfogel, M. J., Ahern, B. N., Salgueiro, D. C., Guzei, I. A., & Weix, D. J. (2025). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions.
- Oechsner, R. M., Lindenmaier, I. H., & Fleischer, I. (2023). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(9), 1655–1660.
- Byers, P. M., & Garg, N. K. (2013). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters, 15(23), 6058–6061.
- Wu, J. Y., & Snieckus, V. (2007). Nickel-Catalyzed Suzuki–Miyaura Couplings of Alkenyl and Aryl Carbamates with Aryl Boroxines. The Journal of Organic Chemistry, 72(16), 6214–6217.
- Garg, N. K., & Louie, J. (2010). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. The Journal of Organic Chemistry, 75(15), 5097–5100.
- Garg, N. K., & Louie, J. (2010). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Garg, N. K. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 101, 150-163.
- Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.
- Kappe, C. O., Baghbanzadeh, M., & Pilger, C. (2011). Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. The Journal of Organic Chemistry, 76(5), 1507–1510.
- Byers, P. M., & Garg, N. K. (2013). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters, 15(23), 6058–6061.
- Iglesias, M. J., & Bedford, R. B. (2025). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.
- Buchwald, S. L. (2020).
Sources
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 5. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Functionalized Allylsilanes for Organic Chemistry
Introduction: The Strategic Value of Allylsilanes
This guide provides an in-depth exploration of robust and modern synthetic methodologies for preparing functionalized allylsilanes, complete with detailed protocols and insights into the rationale behind experimental choices.
Key Synthetic Methodologies
The preparation of allylsilanes has evolved from classical methods using allylic organometallics to highly efficient transition-metal-catalyzed processes that offer superior control over regio-, stereo-, and enantioselectivity.[5]
Transition Metal-Catalyzed Silylation of Allylic Alcohols and Derivatives
Directly converting readily available allylic alcohols into allylsilanes is a highly atom- and step-economical strategy.[11] This approach avoids the pre-functionalization of the alcohol into a better leaving group, such as a halide or acetate.
-
Palladium Catalysis: Palladium complexes can effectively catalyze the silylation of allylic alcohols using disilanes. These reactions proceed under mild, neutral conditions and exhibit broad functional group tolerance.[12][13] The choice of solvent and palladium ligand is crucial for achieving high yields and selectivity.
-
Nickel/Copper Catalysis: Dual catalytic systems, particularly those involving nickel and copper, have emerged as powerful tools for the regiodivergent synthesis of allylsilanes from allylic alcohols using silylboranes as the silicon source.[14][15][16] By carefully tuning the steric and electronic properties of the phosphine ligand on the nickel catalyst, one can selectively form either the linear or branched allylsilane product.[14] For instance, less hindered ligands like PEt₃ tend to favor branched products, while bulkier ligands such as PCy₃ promote the formation of linear products.[14]
This protocol describes the synthesis of a linear (E)-allylsilane from an allylic alcohol using a palladium catalyst and a disilane.
Materials:
-
Cinnamyl alcohol
-
1,1,2,2-tetramethyl-1,2-diphenyldisilane (or hexamethyldisilane)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tris(p-methoxyphenyl)phosphine [P(p-Anis)₃]
-
Anhydrous Toluene
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.5 mol%) and P(p-Anis)₃ (10 mol%).
-
Add anhydrous toluene (to make a 0.2 M solution with respect to the alcohol) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add cinnamyl alcohol (1.0 equiv) to the solution.
-
Add the disilane reagent (1.2 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired allylsilane.
Causality: The phosphine ligand is essential for stabilizing the Pd(0) active species and influencing the reaction's efficiency. The use of neutral, mild conditions ensures the tolerance of various functional groups that might be sensitive to acidic or basic reagents.[13]
Hydrosilylation of Allenes and 1,3-Dienes
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a highly atom-economical method for synthesizing allylsilanes from allenes or 1,3-dienes.[17][18] The primary challenge in this area is controlling the regioselectivity, as multiple isomeric products (linear allylsilanes, branched allylsilanes, and vinylsilanes) are possible.[18][19]
The choice of transition metal catalyst is the determining factor for the reaction's outcome:
-
Molybdenum (Mo): Molybdenum carbonyl complexes, such as Mo(CO)₆, have been shown to selectively catalyze the hydrosilylation of allenes to yield linear allylsilanes.[17]
-
Copper (Cu): Copper(I) catalysts, often with a phosphine ligand, provide excellent regio- and stereoselectivity for linear (E)-allylsilanes from terminal allenes.[20]
-
Palladium (Pd) & Nickel (Ni): These metals can be used to produce different regioisomers. For example, with N-heterocyclic carbene (NHC) ligands, palladium catalysis typically yields allylsilanes, while nickel catalysis with larger NHC ligands favors the formation of alkenylsilanes.[12]
Caption: Catalyst control in allene hydrosilylation.
This protocol details the synthesis of a linear (E)-allylsilane with high selectivity.[20]
Materials:
-
1,1-disubstituted or monosubstituted terminal allene
-
Hydrosilane (e.g., phenyldimethylsilane)
-
Copper(I) iodide (CuI)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
Procedure:
-
In a glovebox or under an argon atmosphere, add CuI (5 mol%), IPr·HCl (6 mol%), and NaOt-Bu (10 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous THF (to make a 0.1 M solution with respect to the allene) and stir for 20 minutes at room temperature.
-
Add the allene substrate (1.0 equiv) to the mixture.
-
Slowly add the hydrosilane (1.1 equiv) dropwise.
-
Seal the tube and stir the reaction at room temperature.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 1-4 hours.
-
Upon completion, quench the reaction by exposing it to air and then filter the mixture through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes) to yield the pure (E)-allylsilane.
Causality: The combination of the copper catalyst and the bulky NHC ligand (IPr) is critical for achieving high kinetic control, leading to the selective formation of the thermodynamically less stable (E)-isomer.[20]
The Silyl-Heck Reaction
The silyl-Heck reaction is a palladium-catalyzed process that couples terminal alkenes with silyl halides to form either vinylsilanes or allylsilanes.[21] For the synthesis of allylsilanes, a key challenge is preventing the isomerization of the starting alkene, which can be a significant side reaction.[22] The development of specialized phosphine ligands has been instrumental in overcoming this issue. A second-generation ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, was rationally designed to provide nearly complete suppression of this isomerization, leading to vastly improved yields of the desired allylsilane products.[12][22][23]
| Ligand | Substrate | Allylsilane Yield (%) | Key Observation | Reference |
| tBuPPh₂ | 1-Decene | 60% | Significant starting material isomerization observed. | [21] |
| bis(3,5-di-t-Bu-Ph)₂(t-Bu)P | 1-Decene | 98% | Isomerization is almost completely suppressed. | [22][23] |
Core Application: The Hosomi-Sakurai Reaction
Mechanism of the Hosomi-Sakurai Reaction
The reaction proceeds through a stabilized carbocation intermediate, which is a direct consequence of the β-silicon effect.
Caption: Mechanism of the Hosomi-Sakurai Reaction.
Causality of the Mechanism:
-
Attack: The electron-rich double bond of the allylsilane attacks the activated carbonyl carbon.[26] This attack occurs at the γ-position of the silane.
-
Stabilization: This forms a carbocation intermediate at the β-position relative to the silicon atom. This cation is significantly stabilized by hyperconjugation with the carbon-silicon bond (the β-silicon effect).[8][9]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Allyltrimethylsilane
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard inert atmosphere glassware
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add the aldehyde (1.0 equiv) dissolved in anhydrous DCM (to make a 0.1 M solution).
-
Cool the solution to –78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equiv, can be a 1M solution in DCM) dropwise to the stirred solution. A colored complex may form. Stir for 5 minutes.
-
Add allyltrimethylsilane (1.2 equiv) dropwise via syringe over 10 minutes.
-
Stir the reaction mixture at –78 °C and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at –78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the homoallylic alcohol.
Safety Note: Titanium tetrachloride is highly corrosive and reacts violently with moisture. It should be handled with extreme care in a fume hood under an inert atmosphere.
Asymmetric Synthesis of Chiral Allylsilanes
The development of methods for the catalytic asymmetric synthesis of chiral allylsilanes is of high value, as these compounds can be used in stereoselective reactions to create complex molecules with defined stereocenters.[27] Several powerful strategies have been developed:
-
Rhodium-Catalyzed 1,4-Addition: Chiral allylsilanes can be constructed in high yield and enantiomeric excess through the rhodium-catalyzed asymmetric 1,4-addition of organosilicon nucleophiles to α,β-unsaturated ketones.[27][28]
-
Dual Copper/Palladium Catalysis: A general method for preparing α-stereogenic allylsilanes utilizes a dual catalytic system where a copper hydride (CuH) catalyst and a palladium catalyst work in concert.[29]
Caption: Catalytic approach to chiral allylsilanes.
Conclusion and Outlook
Functionalized allylsilanes are versatile and powerful intermediates in organic chemistry. The synthetic methodologies have advanced significantly, moving towards more efficient, selective, and sustainable transition-metal-catalyzed processes. The ability to directly use allylic alcohols, control regioselectivity in hydrosilylation reactions, and perform asymmetric syntheses has broadened the accessibility and application of these valuable reagents. From the foundational Hosomi-Sakurai reaction to complex, stereocontrolled cyclizations, allylsilanes will undoubtedly continue to be central to the art and science of molecular construction in research, drug discovery, and materials science.
References
-
Katayama, N., & Obora, Y. (2024). Developments in the synthesis of allylsilanes by transition metal–catalyzed silylation of 1,3-dienes with disilanes. Chemistry Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Allylsilane synthesis. [Link]
-
Delaye, P.-O., et al. (2016). Synthesis of Linear Allylsilanes via Molybdenum-Catalyzed Regioselective Hydrosilylation of Allenes. ACS Catalysis. [Link]
-
Pérez Sevillano, R., Jackowski, O., & Ferreira, F. (2023). Transition-Metal-Catalyzed Synthesis of α-Chiral Allylsilanes. Synthesis. [Link]
-
Shintani, R., et al. (2007). Catalytic Asymmetric Synthesis of Allylsilanes through Rhodium/Chiral Diene-Catalyzed 1,4-Addition of Alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes. Organic Letters. [Link]
-
McAtee, J. R., et al. (2011). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. Journal of the American Chemical Society. [Link]
-
McAtee, J. R., et al. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society. [Link]
-
Ohmiya, H., Ito, H., & Sawamura, M. (2009). General and Functional Group-Tolerable Approach to Allenylsilanes by Rhodium-Catalyzed Coupling between Propargylic Carbonates and a Silylboronate. Organic Letters. [Link]
-
Wang, Z., et al. (2019). A General Strategy for the Asymmetric Preparation of α‐Stereogenic Allyl Silanes, Germanes, and Boronate Esters via Dual Copper Hydride‐ and Palladium‐Catalysis. Angewandte Chemie International Edition. [Link]
-
Hanna, L. E., et al. (2023). Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization. Advanced Synthesis & Catalysis. [Link]
-
Osei-Safo, D., & Amewu, R. (2024). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Scientific African. [Link]
-
Shintani, R., et al. (2007). Catalytic Asymmetric Synthesis of Allylsilanes Through rhodium/chiral Diene-Catalyzed 1,4-addition of alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes. Organic Letters. [Link]
-
Katayama, N., & Obora, Y. (2024). Developments in the synthesis of allylsilanes by transition metal–catalyzed silylation of 1,3-dienes with disilanes. Chemistry Letters. [Link]
-
Wang, Z., et al. (2022). Copper-catalyzed regio- and stereo-selective hydrosilylation of terminal allenes to access (E)-allylsilanes. Nature Communications. [Link]
-
Jackowski, O. (2023). Transition-Metal-Catalyzed Synthesis of α-Chiral Allylsilanes. Thieme. [Link]
-
ResearchGate. (n.d.). Hydrosilylation of allenes. [Link]
-
Wikipedia. (n.d.). Sakurai reaction. [Link]
-
Katayama, N., & Obora, Y. (2024). Developments in the synthesis of allylsilanes by transition metal–catalyzed silylation of 1,3-dienes with disilanes. Oxford Academic. [Link]
-
Gan, Y., et al. (2019). Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols. Organic Letters. [Link]
-
ResearchGate. (2023). Catalytic Enantioselective Preparation of Chiral Allylsilanes. [Link]
-
McAtee, J. R., et al. (2014). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society. [Link]
-
Suginome, M., et al. (2001). Asymmetric Synthesis of Cyclic Alkenes via Cyclization of Enantioenriched Allylsilanes. Synlett. [Link]
-
ResearchGate. (2023). Synthesis of Diverse Allylsilanes Employing Brønsted Acid Catalyzed Reductive Functionalization. [Link]
-
Sarkar, T. K., et al. (2004). A novel synthesis of functionalized allylsilanes. Organic Letters. [Link]
-
Amanote Research. (n.d.). Functional Group Tolerable Synthesis of Allylsilanes. [Link]
-
ResearchGate. (n.d.). Allylsilanes in Organic Synthesis − Recent Developments. [Link]
-
Sarkar, T. K., et al. (2004). A Novel Synthesis of Functionalized Allylsilanes. Organic Letters. [Link]
-
Selander, N., et al. (2011). Palladium-Catalyzed Allylic C−OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Journal of the American Chemical Society. [Link]
-
Gan, Y., Xu, W., & Liu, Y. (2019). Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes. Organic Letters. [Link]
-
Berteina-Raboin, S., & Gellis, A. (2024). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Reactions. [Link]
-
Bäckvall, J.-E. (2001). Application of allylic substitutions in natural products synthesis. Pure and Applied Chemistry. [Link]
-
Gan, Y., et al. (2019). Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols. Organic Letters. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed reaction of γ-silylated allyl acetates proceeding through 1,2-shift of a substituent on silicon. [Link]
-
Gan, Y., et al. (2019). Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes. Organic Letters. [Link]
-
Gan, Y., et al. (2019). Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes. Organic Letters. [Link]
-
Lombardo, M., & Trombini, C. (2007). Allylsilanes in the synthesis of three to seven membered rings: the silylcuprate strategy. Chemical Society Reviews. [Link]
-
Gauthier, M. A., & Gibson, M. I. (2008). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. Angewandte Chemie International Edition. [Link]
-
Wang, T., et al. (2015). Synthesis of γ‑Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3‑Aminooxetanes. Organic Letters. [Link]
Sources
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 8. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Allylsilane synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand-Controlled Regiodivergent Silylation of Allylic Alcohols by Ni/Cu Catalysis for the Synthesis of Functionalized Allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Copper-catalyzed regio- and stereo-selective hydrosilylation of terminal allenes to access (E)-allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 25. jk-sci.com [jk-sci.com]
- 26. thieme-connect.com [thieme-connect.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Catalytic asymmetric synthesis of allylsilanes through rhodium/chiral diene-catalyzed 1,4-addition of alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A General Strategy for the Asymmetric Preparation of α‐Stereogenic Allyl Silanes, Germanes, and Boronate Esters via Dual Copper Hydride‐ and Palladium‐Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Trimethylsilylmethylmagnesium Chloride as a Non-Basic Nucleophile
Introduction: A Sterically-Tuned Grignard Reagent for Selective Synthesis
In the vast toolkit of organometallic chemistry, Grignard reagents stand as foundational pillars for carbon-carbon bond formation.[1][2][3] However, their high reactivity often presents a challenge: the inherent basicity of simple alkyl Grignard reagents can lead to undesired side reactions, such as enolization of carbonyl compounds, instead of the intended nucleophilic addition.[4][5] Trimethylsilylmethylmagnesium chloride, (CH₃)₃SiCH₂MgCl, emerges as a sophisticated solution to this classic problem. This reagent is a sterically hindered organometallic compound that functions primarily as a potent nucleophile with significantly attenuated basicity.[5][6]
The presence of the bulky trimethylsilyl (TMS) group adjacent to the carbanionic center sterically shields the nucleophilic carbon, inhibiting its ability to act as a proton abstractor (a base) while preserving its capacity for nucleophilic attack on electrophilic centers like carbonyl carbons.[2][7] This unique characteristic makes it an indispensable tool for chemists, particularly in the synthesis of complex molecules where preserving the integrity of base-sensitive functional groups is paramount.
This guide provides an in-depth exploration of this compound, from its synthesis and handling to its cornerstone application in the Peterson olefination, offering researchers and drug development professionals the technical insights and detailed protocols necessary for its successful implementation.
Key Properties:
| Property | Value |
| Chemical Formula | C₄H₁₁ClMgSi[8] |
| Molecular Weight | 146.97 g/mol [8][9] |
| CAS Number | 13170-43-9[1][8] |
| Appearance | Colorless to yellow or greenish liquid/low melting solid[1] |
| Solubility | Soluble in ethereal solvents (e.g., diethyl ether, THF); reacts violently with water and other protic solvents.[1][10][11] |
Synthesis, Handling, and Safety
The utility of any reagent is predicated on its safe and reliable preparation and handling. As a Grignard reagent, this compound is highly reactive and requires stringent anhydrous and anaerobic techniques.[12][13]
Synthesis Protocol
The reagent is typically prepared by the reaction of (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent.[2][10]
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Preparation of this compound [14]
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to remove adsorbed moisture and allow it to cool to room temperature.[15]
-
Reagent Charging: To the flask, add magnesium turnings (1.1 equivalents) and a small crystal of iodine (to activate the magnesium surface).[14][15] Cover the magnesium with anhydrous diethyl ether.
-
Initiation and Addition: In the addition funnel, place a solution of (chloromethyl)trimethylsilane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or refluxing is observed.
-
Reaction Maintenance: Once initiated, add the remaining (chloromethyl)trimethylsilane solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of Grignard formation typically sustains this reflux.[15]
-
Completion: After the addition is complete, continue to stir the mixture and gently heat under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Use: The resulting greyish solution is the Grignard reagent, which is typically used directly for subsequent reactions.[3][14]
Handling and Storage
-
Atmosphere: Always handle this compound solutions under a dry, inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[1]
-
Moisture and Air Sensitivity: The reagent reacts violently with water and rapidly with atmospheric oxygen.[1][11] Ensure all solvents are anhydrous and all reagents are dry.[12][13]
-
Storage: Store the reagent in a tightly sealed, appropriate container (e.g., a Schlenk flask) under an inert atmosphere. For short-term storage, refrigeration is recommended.[1] However, it is best to use the reagent as soon as possible after preparation.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-retardant gloves.[11] Work in a well-ventilated fume hood. Keep away from all sources of ignition, as ethereal solvents are highly flammable.[15]
Safe Quenching and Disposal
Unused or residual Grignard reagent must be neutralized safely.
-
Dilute the Grignard solution with a non-polar, aprotic solvent like toluene.
-
Under an inert atmosphere and with cooling (ice bath), slowly and dropwise add a less reactive alcohol, such as isopropanol or ethyl acetate, to quench the reagent.
-
Once the vigorous reaction has ceased, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to hydrolyze the magnesium salts.[14]
-
Separate the aqueous and organic layers for proper waste disposal according to institutional guidelines.
Core Application: The Peterson Olefination
The premier application of this compound is as a key intermediate in the Peterson olefination.[16][17] This powerful reaction sequence transforms aldehydes and ketones into alkenes. Its distinct advantage over other olefination methods, like the Wittig reaction, is the ability to stereoselectively synthesize either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate by choosing either acidic or basic elimination conditions.[17]
Step 1: Nucleophilic Addition to Carbonyls
The reaction begins with the nucleophilic addition of the trimethylsilylmethyl group to the carbonyl carbon of an aldehyde or ketone.[2] This forms a stable magnesium alkoxide of a β-hydroxysilane, which upon aqueous work-up (typically with saturated NH₄Cl), yields the neutral β-hydroxysilane intermediate.[16][18]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Buy this compound | 13170-43-9 [smolecule.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [guidechem.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. thestudentroom.co.uk [thestudentroom.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. quora.com [quora.com]
- 16. Peterson Olefination [organic-chemistry.org]
- 17. Peterson olefination - Wikipedia [en.wikipedia.org]
- 18. karldcollins.wordpress.com [karldcollins.wordpress.com]
Application Notes and Protocols for the Preparation of Trimethylsilylmethylmagnesium Chloride: A Comparative Guide to Diethyl Ether and Tetrahydrofuran Solvents
Introduction: The Synthetic Utility of Trimethylsilylmethylmagnesium Chloride
This compound, (CH₃)₃SiCH₂MgCl, is a cornerstone Grignard reagent in modern organic synthesis.[1][2] Its value lies in its function as a potent nucleophilic carbanion equivalent, enabling the formation of crucial carbon-carbon bonds.[3] This reagent is instrumental in a variety of transformations, most notably the Peterson olefination for the stereocontrolled synthesis of alkenes, and as a versatile nucleophile for reactions with carbonyl compounds, epoxides, and alkyl halides.[2][3]
The successful preparation of this highly reactive organometallic compound is critically dependent on the choice of solvent. Ethereal solvents are essential, as their lone pair electrons coordinate with the magnesium center, forming a soluble and stabilized complex.[4][5] The two most common choices, diethyl ether (Et₂O) and tetrahydrofuran (THF), each impart distinct characteristics to the reaction, influencing initiation, rate, stability, and downstream applicability.
This document provides a detailed comparative analysis of Et₂O and THF as solvents for the preparation of this compound. It offers field-proven insights, step-by-step protocols for preparation in each solvent, and critical safety considerations to ensure reproducible and safe execution for researchers, scientists, and drug development professionals.
Solvent Selection: A Comparative Analysis of Diethyl Ether vs. THF
The choice between diethyl ether and THF is not arbitrary; it is a strategic decision based on the specific requirements of the synthesis. The fundamental properties of each solvent dictate the reaction's behavior.[6]
Causality Behind Solvent Choice:
-
Lewis Basicity and Solvation: THF is a stronger Lewis base and more polar solvent than diethyl ether.[7][8] This results in stronger coordination to the magnesium atom, which can enhance the solubility and stability of the Grignard reagent.[4][9] This enhanced solvation in THF can make the carbanionic carbon more nucleophilic, potentially increasing reaction rates.[4]
-
Boiling Point and Thermal Control: The significantly higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at higher temperatures.[6][9] This is particularly advantageous when using less reactive alkyl chlorides, which may require heating to initiate or sustain the reaction. Conversely, the low boiling point of diethyl ether facilitates its removal during workup but demands more stringent control over the exothermic reaction to prevent solvent loss.[10]
-
Safety and Handling: Both solvents are highly flammable, but diethyl ether's extremely low flash point (-45 °C) and high volatility present a greater fire hazard.[11] THF, while still highly flammable, has a higher flash point (-14 °C).[11] Both solvents can form explosive peroxides upon exposure to air and light, necessitating proper storage and handling.[7]
Data Presentation: Solvent Property Comparison
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Significance in Grignard Synthesis |
| Boiling Point | 34.6 °C[10] | 66 °C[9] | THF allows for higher reaction temperatures, useful for less reactive halides. Et₂O is easier to remove post-reaction. |
| Flash Point | -45 °C[11] | -14 °C[11] | Et₂O poses a significantly higher fire risk due to its extreme flammability. |
| Density | 0.713 g/mL | 0.887 g/mL[7] | Minor impact on reaction, but relevant for calculations and solvent handling. |
| Polarity (Dielectric Constant) | 4.3 | 7.6[7] | THF's higher polarity enhances solvation of the polar Grignard reagent.[4][8] |
| Lewis Basicity | Weaker Lewis Base | Stronger Lewis Base[7] | THF's stronger coordination stabilizes the Mg center more effectively, potentially increasing reagent reactivity.[4][9] |
| Water Miscibility | Marginally Soluble | Miscible[7] | THF's miscibility can complicate aqueous workups, often requiring an additional extraction solvent.[12] |
Core Principles and General Safety Protocols
The protocols described below are self-validating systems only when executed with a strict adherence to fundamental safety and handling principles for organometallic reagents.
-
Anhydrous Conditions are Paramount: Grignard reagents are powerful bases that react violently with protic solvents, including water.[13][14][15] Any moisture will quench the reagent, reducing yield and generating the alkane side-product (tetramethylsilane). All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[14][16]
-
Maintain an Inert Atmosphere: These reagents are sensitive to atmospheric oxygen and moisture.[17] The entire procedure must be conducted under an inert atmosphere of dry nitrogen or argon.[1]
-
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[16] Chemical activation using a small crystal of iodine is a common and effective method.[18]
-
Control the Exotherm: The formation of a Grignard reagent is a highly exothermic process.[11][14] The rate of addition of the alkyl halide must be carefully controlled to maintain a gentle reflux and prevent a runaway reaction. An ice-water bath should always be on hand for emergency cooling.[11][14]
-
Personal Protective Equipment (PPE): All manipulations must be performed in a chemical fume hood.[11] Mandatory PPE includes a flame-resistant lab coat, chemical splash goggles, and a face shield.[11] Nitrile gloves may be worn for dexterity but are combustible; Nomex or other flame-resistant gloves are recommended.[11][17]
-
Safe Quenching and Disposal: Unused Grignard reagent must be quenched safely. This is typically done by slowly adding the solution to a well-stirred, cooled solution of a non-protic solvent like toluene, followed by the dropwise addition of ethyl acetate, and finally a saturated aqueous solution of ammonium chloride.
Visualization: General Workflow for Grignard Reagent Preparation
Caption: Standard workflow for preparing Grignard reagents.
Experimental Protocol 1: Preparation in Diethyl Ether
This protocol details the preparation of a ~1.0 M solution of this compound in anhydrous diethyl ether.
Materials & Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and pressure-equalizing addition funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Magnesium turnings
-
(Chloromethyl)trimethylsilane
-
Anhydrous diethyl ether
-
Iodine crystal
-
Syringes and needles for transfer
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser (topped with a N₂/Ar inlet) and the addition funnel. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging: Place magnesium turnings (1.1 equivalents) and one small crystal of iodine into the flask.
-
Solvent Addition: Add approximately one-third of the total required anhydrous diethyl ether to the flask via syringe.
-
Initiation: Add a small portion (~5-10%) of (Chloromethyl)trimethylsilane (1.0 equivalent) to the addition funnel, diluted with the remaining anhydrous diethyl ether. Add this initial small portion to the stirred magnesium suspension. The initiation is marked by the disappearance of the iodine color and the spontaneous boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Controlled Addition: Once the reaction has initiated, add the remaining silane solution from the addition funnel dropwise at a rate that maintains a gentle, steady reflux of the diethyl ether.[18] Use the ice-water bath as needed to moderate the reaction.
-
Completion: After the addition is complete, continue to stir the resulting gray-to-black solution at room temperature or with gentle heating to reflux for an additional 30-60 minutes to ensure complete reaction.
-
Use and Storage: The solution is now ready for use. For storage, transfer the solution via cannula to a sealed, oven-dried storage bottle under an inert atmosphere. The concentration can be determined by titration.
Experimental Protocol 2: Preparation in Tetrahydrofuran (THF)
This protocol details the preparation of a ~1.0 M solution of this compound in anhydrous THF. The procedure is similar to the diethyl ether preparation, but the higher boiling point of THF must be considered.
Materials & Equipment:
-
Same as Protocol 1, with anhydrous tetrahydrofuran (THF) replacing diethyl ether.
Procedure:
-
Apparatus Setup: Follow step 1 from Protocol 1.
-
Reagent Charging: Follow step 2 from Protocol 1.
-
Solvent Addition: Add approximately one-third of the total required anhydrous THF to the flask.
-
Initiation: Add a small portion (~5-10%) of (Chloromethyl)trimethylsilane (1.0 equivalent) to the addition funnel, diluted with the remaining anhydrous THF. Add this initial portion to the stirred magnesium suspension. The reaction should initiate, indicated by a temperature increase and bubbling. Gentle warming may be required if initiation is sluggish.
-
Controlled Addition: Add the remaining silane solution dropwise. Since THF has a higher boiling point, external heating with a heating mantle may be required to maintain a gentle reflux, especially if the reaction rate slows. Always keep an ice bath ready to control the exotherm.
-
Completion: After the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure the reaction goes to completion, as reactions involving alkyl chlorides can be slower.
-
Use and Storage: Cool the solution to room temperature. The reagent is now ready for use or can be transferred to a sealed storage vessel under an inert atmosphere as described in Protocol 1.
Visualization: Solvent Coordination at the Magnesium Center
Caption: Stabilization of the Grignard reagent by ether solvents.
Conclusion and Recommendations
Both diethyl ether and THF are excellent solvents for the preparation of this compound.[2]
-
Diethyl ether is a classic choice, suitable for most applications. Its high volatility simplifies product isolation but necessitates rigorous attention to fire safety and temperature control.
-
Tetrahydrofuran (THF) is the preferred solvent when working with the less reactive (chloromethyl)trimethylsilane, as its higher boiling point allows for elevated reaction temperatures to ensure complete conversion.[9] Its superior solvating power can also lead to a more reactive Grignard species.[4]
The final choice of solvent should be guided by the reactivity of the starting materials, the required reaction temperature, and the practical considerations of laboratory safety and product workup. For industrial-scale preparations, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are also gaining prominence due to their improved safety profile and easier workup.[2][12]
References
-
Title: Why is diethyl ether an excellent solvent for carrying out Grignard reactions? Source: Homework.Study.com URL: [Link]
-
Title: this compound Source: Molbase URL: [Link]
-
Title: this compound Source: ResearchGate URL: [Link]
-
Title: Why is THF used in Grignard? Source: Quora URL: [Link]
-
Title: What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Source: Quora URL: [Link]
-
Title: Grignard Reaction - Laboratory Reaction Safety Summary Source: American Chemical Society URL: [Link]
-
Title: Diethyl ether, the most commonly used solvent for Grignard reactions, also acts as an internal... Source: Homework.Study.com URL: [Link]
-
Title: Grignard Reagent in THF vs in Diethyl ether Source: Chemistry Stack Exchange URL: [Link]
-
Title: What are Grignard reagent preparation precautions during preparation? Source: Quora URL: [Link]
-
Title: Laboratory Safety Standard Operating Procedure (SOP) Source: Case Western Reserve University URL: [Link]
-
Title: The Chemistry of Carbon-Carbon Bond Formation: A Look at (Trimethylsilyl)methylmagnesium Chloride Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Developing SOPs for Hazardous Chemical Manipulations Source: University of Wisconsin-Madison URL: [Link]
-
Title: Procedures for Safe Use of Pyrophoric Liquid Reagents Source: UCLA Chemistry and Biochemistry URL: [Link]
-
Title: What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Source: Quora URL: [Link]
-
Title: Why is ether used as a solvent during Grignard reactions? Source: askIITians URL: [Link]
-
Title: Tetrahydrofuran Source: Wikipedia URL: [Link]
-
Title: Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E) Source: Organic Syntheses URL: [Link]
-
Title: APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS Source: International Journal of Advance Research in Science and Engineering URL: [Link]
-
Title: Give two reasons why THF is a better solvent than diethyl ether for the formation of the Source: Brainly URL: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 13170-43-9 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. homework.study.com [homework.study.com]
- 11. acs.org [acs.org]
- 12. ijarse.com [ijarse.com]
- 13. homework.study.com [homework.study.com]
- 14. quora.com [quora.com]
- 15. quora.com [quora.com]
- 16. dchas.org [dchas.org]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Note: Mastering the Invisible Threat - A Guide to the Safe Handling and Storage of Air-Sensitive Reagents
Introduction: The Imperative of Anaerobic Techniques
In the realms of chemical synthesis and drug development, the success of a reaction often hinges on the purity and reactivity of the starting materials. Air-sensitive reagents, a broad class of compounds that readily react with atmospheric oxygen and moisture, present a significant challenge.[1][2] This reactivity can lead to reagent degradation, formation of hazardous byproducts, and ultimately, the failure of complex synthetic pathways.[1] Mastery of anaerobic handling techniques is therefore not merely a matter of procedural correctness, but a fundamental prerequisite for reproducible, safe, and successful research. This guide provides a comprehensive overview of the principles and practices for the safe handling and storage of these critical chemical entities, grounded in established safety protocols and practical, field-tested experience.
Section 1: The Nature of Air-Sensitivity - Understanding the "Why"
For the synthetic chemist, the primary atmospheric culprits are dioxygen (O₂) and water (H₂O). Many reagents, particularly organometallic compounds (e.g., Grignard reagents, organolithiums), metal hydrides, and certain finely divided metals, are highly reactive towards these atmospheric components.[1][3]
-
Reaction with Oxygen: Interaction with O₂ can lead to oxidation, which is often exothermic and can even lead to spontaneous ignition (pyrophoricity).[1] This not only consumes the active reagent but can also introduce impurities that may interfere with downstream reactions.
-
Reaction with Water: Moisture in the air can act as a proton source, leading to the rapid decomposition of many air-sensitive reagents, especially those that are strongly basic or nucleophilic.[1] This hydrolysis can be vigorous and exothermic, posing a safety risk.[1]
Understanding the specific reactivity of a reagent is paramount to selecting the appropriate handling technique. The Safety Data Sheet (SDS) for each reagent is the primary authoritative source for this information and must be consulted before any work commences.[4][5]
Section 2: The Chemist's Toolkit for an Inert Atmosphere
Maintaining an inert atmosphere is the cornerstone of handling air-sensitive reagents. This is typically achieved using high-purity inert gases such as argon (Ar) or nitrogen (N₂).[6] The choice between the two often depends on the specific application and cost; argon is denser than air and provides a more robust inert blanket, while nitrogen is a more economical option.[6]
The Schlenk Line: A Versatile Workhorse
The Schlenk line is a staple in synthetic chemistry for manipulating air-sensitive compounds.[7][8] It consists of a dual-manifold glass tube with several ports. One manifold is connected to a source of high-purity inert gas, while the other is connected to a vacuum pump.[9][10] This allows for the evacuation of air from a reaction vessel and its subsequent backfilling with an inert gas.[9][11]
Key Principles of Schlenk Line Operation:
-
Purging: The process of removing atmospheric gases from a flask is achieved by repeatedly evacuating the vessel and backfilling it with inert gas. A minimum of three vacuum/inert gas cycles is standard practice to ensure a truly anaerobic environment.[7][9]
-
Positive Pressure: A slight positive pressure of inert gas is maintained throughout the experiment to prevent the ingress of air. This is typically achieved by using an oil or mercury bubbler, which also serves as a visual indicator of gas flow.[12]
Experimental Protocol: Setting up a Reaction on a Schlenk Line
-
System Preparation: Ensure the Schlenk line is clean, dry, and free of leaks. Check the oil in the vacuum pump and the bubbler.
-
Glassware Preparation: All glassware must be rigorously dried prior to use, typically by heating in an oven ( >120 °C) for several hours and then allowing it to cool under a stream of inert gas.[4][12]
-
Assembly: Assemble the reaction apparatus (e.g., flask, condenser) and connect it to a port on the Schlenk line via flexible, thick-walled tubing.[10]
-
Purging:
-
Reagent Addition: Liquid reagents can be added via a gas-tight syringe through a rubber septum. Solid reagents are typically added to the flask before purging or via a solids addition tube under a positive flow of inert gas.[11]
Diagram: Schlenk Line Workflow
Caption: Logical flow for transferring materials into and out of a glovebox.
Section 3: Liquid Reagent Transfer Techniques
Transferring air-sensitive liquids requires specialized techniques to prevent exposure to the atmosphere. [13]
Syringe and Cannula Transfers
Syringe Transfer: For smaller volumes, a gas-tight syringe with a long needle can be used. [4][12] Protocol: Syringe Transfer
-
Purge Syringe: Flush the syringe with inert gas several times by drawing inert gas from a balloon or a Schlenk line port and expelling it. [14][15]2. Draw Reagent: Puncture the septum of the reagent bottle with the needle and slowly draw the desired volume of liquid. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a protective blanket. [15][16]3. Transfer: Quickly and carefully transfer the needle to the septum of the reaction flask and inject the reagent. [15] Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used to transfer liquids between vessels under a positive pressure of inert gas. [3][17][18] Protocol: Cannula Transfer
-
Pressurize Reagent Bottle: Insert a needle connected to the inert gas source through the septum of the reagent bottle to create a slight positive pressure. [3]2. Insert Cannula: Puncture the septum of the reagent bottle with one end of the cannula, ensuring the tip is below the liquid level. Puncture the septum of the receiving flask with the other end of the cannula. [17]3. Initiate Transfer: To start the flow, either lower the receiving flask relative to the reagent bottle or slightly increase the inert gas pressure in the reagent bottle. [17][19]4. Completion: Once the desired volume is transferred, remove the cannula from the receiving flask first, and then from the reagent bottle.
Section 4: Storage of Air-Sensitive Reagents
Proper storage is crucial to maintain the integrity of air-sensitive reagents over time.
-
Primary Container: Reagents are typically supplied in bottles with a Sure/Seal™ system, which consists of a crimped cap with a resealable liner. [3][14][20][21]This allows for the removal of the reagent via syringe or cannula without opening the bottle to the atmosphere. [3][14][20][21]* Secondary Containment: Always store bottles of air-sensitive reagents within a secondary container, such as a desiccator or in a glovebox, that is filled with an inert atmosphere. [22][23]* Temperature: Many air-sensitive reagents, such as organolithiums, also require storage at reduced temperatures to prevent thermal decomposition. [24][25]Always consult the SDS for specific storage temperature recommendations. [22] Table 1: Common Air-Sensitive Reagents and Handling Considerations
| Reagent Class | Examples | Primary Hazard(s) | Recommended Handling | Storage |
| Organolithiums | n-BuLi, s-BuLi, t-BuLi | Pyrophoric, Corrosive, Thermally Unstable | Schlenk line, Glovebox | Inert atmosphere, Refrigerated [24][26] |
| Grignard Reagents | MeMgBr, PhMgCl | Flammable, Moisture-sensitive | Schlenk line | Inert atmosphere |
| Metal Hydrides | NaH, LiAlH₄, KBH₄ | Flammable, Moisture-sensitive | Glovebox (for solids), Schlenk line | Dry, inert atmosphere |
| Low-Valent Metals | Pd(PPh₃)₄, TiCl₃ | Readily oxidized | Glovebox, Schlenk line | Inert atmosphere |
| Metal Alkyls | Trimethylaluminum, Diethylzinc | Pyrophoric, Water-reactive | Schlenk line, Glovebox | Inert atmosphere |
Section 5: Emergency Preparedness
Accidents involving air-sensitive reagents can have serious consequences. It is essential to have a clear plan for dealing with spills and fires.
-
Spills: Small spills can often be quenched by covering them with a dry, non-reactive powder such as sand, sodium carbonate, or a specialized spill absorbent. [22]* Fires: Fires involving pyrophoric reagents must not be extinguished with water. A Class D fire extinguisher (for combustible metals) is required for metal fires, while a standard dry powder (ABC) extinguisher is appropriate for many organometallic reagents. [5][23] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, and have a colleague nearby who is aware of the procedure. [4][5][22]
References
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Safe Handling of Organolithium Compounds in the Laboratory. Available from: [Link]
-
Carnegie Mellon University. Pyrophoric Handling Procedure. Available from: [Link]
-
Chemistry LibreTexts. 4.1: Cannula Transfer. 2024. Available from: [Link]
-
Chemistry LibreTexts. 4: Transferring Liquids. 2024. Available from: [Link]
-
Wayne State University. Pyrophoric Chemicals SOP. Available from: [Link]
-
Wikipedia. Organolithium reagent. 2024. Available from: [Link]
-
UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. Available from: [Link]
-
EPFL. Protocol for quenching reactive chemicals. Available from: [Link]
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available from: [Link]
-
Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. 2008. Available from: [Link]
-
University of California, Irvine Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. 2024. Available from: [Link]
-
MIT. Handling air-sensitive reagents AL-134. Available from: [Link]
-
The Safe Use of Pyrophoric Reagents. Available from: [Link]
-
University of Pittsburgh, Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available from: [Link]
-
Division of Research Safety. Handling air-sensitive reagents AL-134. Available from: [Link]
-
An Illustrated Guide to Schlenk Line Techniques. 2023. Available from: [Link]
-
ACS Publications. Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. 2014. Available from: [Link]
-
Chemistry LibreTexts. Guides. 2024. Available from: [Link]
-
IONiC / VIPEr. Handling Air Sensitive Reagents and Working with a Schlenk Line. Available from: [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. 2009. Available from: [Link]
-
Wikipedia. Cannula transfer. 2024. Available from: [Link]
-
Standard Operating Procedure - Organolithium Reagents. 2012. Available from: [Link]
-
KGROUP. Quenching Reactive Substances. 2006. Available from: [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. ossila.com [ossila.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. cmu.edu [cmu.edu]
- 6. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. ionicviper.org [ionicviper.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mit.edu [web.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Cannula transfer - Wikipedia [en.wikipedia.org]
- 19. Cannula Transfer: What You Need to Know [air-tite-shop.com]
- 20. as.uky.edu [as.uky.edu]
- 21. drs.illinois.edu [drs.illinois.edu]
- 22. research.wayne.edu [research.wayne.edu]
- 23. ehs.uci.edu [ehs.uci.edu]
- 24. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Note: Mastering the Invisible Shield - A Guide to Performing Reactions Under Inert Atmosphere
Abstract
For the modern researcher in chemistry and drug development, the ability to handle air- and moisture-sensitive compounds is not merely a specialized skill but a fundamental necessity. Many of the most potent reagents and delicate intermediates in organic, organometallic, and materials chemistry are reactive towards oxygen, water, or both. This application note provides a comprehensive, experience-driven guide to the principles, equipment, and protocols for successfully conducting chemical reactions under an inert atmosphere. We move beyond a simple recitation of steps to explain the underlying causality, empowering researchers to not only follow protocols but to troubleshoot and adapt them with confidence.
The Rationale for an Inert Environment
The Earth's atmosphere, while life-sustaining for us, is a reactive mixture for many chemical species. It consists of approximately 78% nitrogen, 21% oxygen, 1% argon, and variable amounts of water vapor and carbon dioxide. For a synthetic chemist, the primary culprits are oxygen—a diradical that can initiate unwanted side reactions or decompose sensitive reagents—and water, a protic source that can quench strong bases, hydrolyze metal complexes, or interfere with catalytic cycles.[1][2][3] The core principle of inert atmosphere chemistry is to replace this reactive environment with a non-reactive one, typically using high-purity nitrogen or argon gas.[3]
-
Nitrogen (N₂) vs. Argon (Ar): Nitrogen is the most common choice due to its lower cost.[3] However, for certain reactions, particularly those involving lithium metal or specific transition metal complexes, dinitrogen can be reactive. In these instances, argon is the preferred, albeit more expensive, inert gas.[3][4] Argon's higher density also allows it to form a more effective "blanket" over the reaction mixture.[3][4]
The Chemist's Toolkit: Schlenk Lines and Gloveboxes
Two primary pieces of equipment form the backbone of air-sensitive chemistry: the Schlenk line and the glovebox. The choice between them depends on the scale of the reaction, the sensitivity of the compounds, and the nature of the manipulations required.
The Schlenk Line: A Versatile Manifold System
A Schlenk line, or vacuum-gas manifold, is a glass apparatus that allows a chemist to alternate between applying a vacuum and introducing an inert gas to a reaction flask.[5][6] This seemingly simple setup is remarkably powerful for a wide range of air-sensitive manipulations.
A standard Schlenk line consists of a dual glass manifold: one connected to a high-vacuum pump and the other to a purified inert gas source.[5] A series of ports with stopcocks or Teflon taps allows for the connection of reaction flasks.[5]
-
Key Components & Their Purpose:
-
Dual Manifold: Provides easy switching between vacuum and inert gas.[7]
-
Vacuum Pump: Typically a rotary vane pump capable of reaching pressures of 10⁻¹ to 10⁻² mbar, sufficient for removing the bulk of the atmospheric gases.[7]
-
Cold Trap: A crucial safety component, usually cooled with liquid nitrogen (-196 °C), placed between the manifold and the pump.[5][7] Its purpose is to condense solvent vapors and other volatile substances, preventing them from contaminating and damaging the vacuum pump oil.[5] Crucial Safety Note: Never open a liquid nitrogen-cooled trap to the air, as this can lead to the condensation of liquid oxygen, creating a potentially explosive mixture with any organic materials present.[7]
-
Inert Gas Source: A cylinder of high-purity nitrogen or argon, regulated to a slight positive pressure.
-
Bubbler: An oil or mercury bubbler connected to the end of the inert gas line serves three purposes: it acts as a pressure relief valve, provides a visual indication of the gas flow rate, and prevents air from back-diffusing into the manifold.[2]
-
The Glovebox: The Ultimate Inert Environment
A glovebox is a sealed enclosure that provides a large working volume with a continuously purified inert atmosphere.[8] For manipulations requiring a high degree of dexterity, such as weighing out solids or preparing samples for analysis, the glovebox is indispensable.[1][9]
-
Principle of Operation: The atmosphere inside the glovebox is continuously circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.[10]
-
Oxygen Removal: Typically achieved using a copper-based catalyst.
-
Moisture Removal: Accomplished with molecular sieves.
-
-
Key Features:
-
Main Chamber: The primary working area, maintained under a slight positive pressure of inert gas.[8]
-
Antechamber (Airlock): A smaller chamber that allows for the transfer of materials and equipment into and out of the main chamber without compromising the internal atmosphere.[4] The antechamber is repeatedly evacuated and refilled with inert gas (a process known as "purging" or "cycling") before the inner door is opened.[4]
-
Gloves: Heavy-duty butyl or neoprene gloves are sealed into ports on the front panel, allowing the user to manipulate items inside.[11]
-
Sensors: Oxygen and moisture sensors continuously monitor the purity of the atmosphere, providing real-time feedback.[8][10]
-
| Feature | Schlenk Line | Glovebox |
| Primary Use | Chemical synthesis, liquid transfers, reactions.[1] | Weighing solids, complex manipulations, sample prep.[1][9] |
| Atmosphere Purity | Good; dependent on technique and purging cycles. | Excellent; typically <1 ppm O₂ and H₂O.[10] |
| Cost | Lower initial cost. | Higher initial and maintenance cost. |
| Flexibility | Highly flexible for various glassware setups.[12] | Limited by internal volume and feedthroughs.[1] |
| Throughput | Can run multiple reactions simultaneously.[5] | Generally single-user at a time. |
Table 1: Comparison of Schlenk Line and Glovebox Capabilities.
Pre-Reaction Protocols: Setting the Stage for Success
A successful air-sensitive reaction begins long before the reagents are mixed. Meticulous preparation of glassware and solvents is paramount.
Glassware Preparation: Eliminating Adsorbed Water and Air
Glass surfaces are notoriously hydrophilic and will have a thin film of adsorbed water, even when they appear "dry." This moisture must be rigorously removed.
Protocol 1: Preparing Glassware for a Schlenk Line Reaction
-
Cleaning: Ensure all glassware is scrupulously clean and has been rinsed with a suitable solvent (e.g., acetone) to remove any organic residues.
-
Drying: Oven-dry all glassware (including stir bars) at >120 °C for at least 4 hours, or preferably overnight.[13]
-
Assembly and Flame-Drying (Optional but Recommended): a. Assemble the hot glassware quickly while it is still warm to minimize re-adsorption of atmospheric moisture. b. Attach the assembled apparatus to the Schlenk line. c. While evacuating the flask under high vacuum, gently heat the entire glass surface with a heat gun or a "soft" flame from a Bunsen burner.[14] You may see initial fogging on the inside of the glass as water is driven off; continue heating until this disappears and then for a few minutes longer.[14]
-
The Evacuate-Refill Cycle: This is the cornerstone of establishing an inert atmosphere in a flask.[12] a. Evacuate the cooled flask under high vacuum for 5-10 minutes. b. Slowly backfill the flask with inert gas from the manifold. c. Repeat this evacuate-refill cycle a minimum of three times.[4][7] This process serially dilutes the remaining atmospheric gases to a negligible level.[12]
Solvent Purification and Degassing
Commercial anhydrous solvents often contain trace amounts of water and dissolved oxygen that can be detrimental to sensitive reactions.[4] Therefore, solvents must be both dried and degassed.
Modern laboratories increasingly use solvent purification systems (SPS), which pass solvents through columns of activated alumina (to remove water) and a supported copper catalyst (to remove oxygen), providing a safer alternative to traditional thermal distillation methods.[4][15]
Regardless of the drying method, the solvent must be degassed to remove dissolved atmospheric gases, primarily oxygen.
Methods for Degassing Solvents
| Method | Description | Efficacy | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), the headspace is evacuated, and the solvent is thawed to release dissolved gases. This cycle is repeated at least three times.[16][17][18] | Most effective method.[18] | Highly sensitive reactions requiring rigorously deoxygenated solvents. |
| Sparging | An inert gas is bubbled through the solvent for an extended period (30-60 minutes) to displace dissolved air.[16][18] | Least effective method, but often sufficient.[18] | Large volumes of solvent where trace oxygen is tolerable. |
| Sonication/Vacuum | The solvent is sonicated under a light vacuum, with the headspace being refilled with inert gas between cycles.[17][18] | Moderately effective. | Quick degassing for applications like HPLC or some reactions.[19] |
Table 2: Comparison of Solvent Degassing Methods.
Protocol 2: Degassing a Solvent via Freeze-Pump-Thaw
-
Preparation: Place the solvent in a Schlenk flask, ensuring the volume does not exceed 50% of the flask's capacity to prevent shattering upon freezing.[20]
-
Freeze: Close the stopcock to seal the flask under an inert atmosphere.[16] Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.[16][18]
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum manifold. Evacuate the headspace for 3-5 minutes.[16]
-
Thaw: Close the stopcock to seal the flask under static vacuum.[16] Remove the liquid nitrogen bath and allow the solvent to thaw completely at room temperature. You will see bubbles of gas being released from the liquid into the headspace.[20] Do not use a heat gun or warm water bath to speed up this process, as the thermal shock can crack the flask.[16]
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times, for a total of three cycles.[16][20] After the final thaw, backfill the flask with inert gas.
Core Manipulations: Executing the Reaction
With prepared glassware and solvents, you can now perform the reaction. The key is to transfer reagents without introducing air.
Addition of Reagents
-
Air-Stable Solids: These can be added to the flask before the initial evacuate-refill cycles. For additions mid-reaction, quickly remove a glass stopper under a strong positive outflow of inert gas (a "counterflow") and add the solid via a powder funnel.[21]
-
Air-Sensitive Solids: The most reliable method is to weigh the solid inside a glovebox and add it to the reaction flask there.[21] The sealed flask is then moved to the Schlenk line. Alternatively, the solid can be dissolved in a degassed solvent and transferred as a solution.[21]
-
Air-Stable Liquids: Can be added via a dry syringe through a rubber septum against a positive pressure of inert gas.
-
Air-Sensitive Liquids: These must be transferred using air-free techniques, such as a gas-tight syringe or, for larger volumes, cannula transfer.
Cannula Transfer: The Workhorse of Liquid Transfers
Cannula transfer is a technique used to move liquids or solutions between vessels using a pressure differential.[22][23] A cannula is a long, flexible, double-tipped needle, typically made of stainless steel or Teflon.[23][24]
Protocol 3: Performing a Pressure-Driven Cannula Transfer
-
Setup: Ensure both the source flask (containing the liquid to be transferred) and the receiving flask are under a positive pressure of inert gas and sealed with rubber septa.[24]
-
Purge the Cannula: Insert one end of the cannula through the septum of the source flask, keeping the tip in the headspace. Allow inert gas to flow through the cannula for 30-60 seconds to purge it of air.[24]
-
Connect Flasks: While the cannula is still purging, insert the other end through the septum of the receiving flask.
-
Initiate Transfer: a. Lower the cannula tip in the source flask below the surface of the liquid.[24] b. To create the necessary pressure gradient, gently pierce the septum of the receiving flask with a "bleed needle" (an open needle).[25] This provides an exit for the gas, lowering the pressure in the receiving flask and allowing the higher pressure in the source flask to push the liquid through the cannula.[25]
-
Control the Flow: The rate of transfer can be controlled by adjusting the depth of the bleed needle or by raising/lowering the source flask relative to the receiving flask.[23][25]
-
Stop the Transfer: To stop the flow, simply raise the cannula tip in the source flask above the liquid level. The inert gas flow will then clear the remaining liquid from the cannula.
-
Completion: Remove the cannula from the receiving flask first, then from the source flask.
Conclusion and Best Practices
Mastery of inert atmosphere techniques is a practical science that blends theoretical understanding with hands-on skill. Success hinges on a mindset of proactive prevention: anticipating and eliminating all potential sources of atmospheric contamination.
-
Always Be Vigilant: Regularly check for leaks in your Schlenk line and ensure your bubbler has an adequate flow rate.
-
Grease Joints Properly: Use a minimal amount of high-vacuum grease on ground glass joints to ensure a good seal without contaminating your reaction.
-
Safety First: Always wear appropriate personal protective equipment (PPE). Be mindful of the hazards associated with vacuum, cryogenic liquids, and pyrophoric reagents. Never work alone when handling highly reactive materials.
-
Cleanliness is Key: Thoroughly clean and dry all equipment immediately after use. Cannulas, in particular, should be promptly flushed with solvent to prevent clogging.[23]
By internalizing the principles and protocols outlined in this guide, researchers can confidently and safely manipulate the most sensitive of compounds, unlocking new frontiers in chemical synthesis and drug discovery.
References
-
The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Cannula Transfer. Retrieved from [Link]
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Cannula transfer. Retrieved from [Link]
-
Grokipedia. (2026, January 8). Cannula transfer. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Schlenk Lines. Retrieved from [Link]
-
Aristov, M., & Roy, M. (2019, November 1). Cannula Transfers. Berry Group, University of Wisconsin-Madison. Retrieved from [Link]
-
Emerald Cloud Lab. (2025, August 18). ExperimentDegas Documentation. Retrieved from [Link]
-
Air-Tite Products. (n.d.). Cannula Transfer: What You Need to Know. Retrieved from [Link]
-
Wikipedia. (2023, December 21). Schlenk line. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
-
University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]
-
DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]
-
ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
-
Lab Supply Network. (n.d.). Nitrogen Glove Boxes – Dry Box Systems. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Jacomex. (n.d.). Glove Box for Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
-
MBRAUN. (n.d.). Gloveboxes for Laboratory & Chemistry. Retrieved from [Link]
-
Lisa Nichols. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Chamberland Lab, University of Nevada, Reno. (n.d.). SOP Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube. Retrieved from [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 6). Preparing an inert atmosphere reaction vessel with only an input? Retrieved from [Link]
-
Biocyclopedia. (n.d.). Inert atmosphere methods. Retrieved from [Link]
-
Pine Research Instrumentation. (2017, August). Conducting Electrochemical Experiments in an Inert Atmosphere. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Schlenk line - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Schlenk Lines [chemtl.york.ac.uk]
- 8. Glove Box for Chemistry [jacomex.com]
- 9. inertcorp.com [inertcorp.com]
- 10. mbraun.com [mbraun.com]
- 11. Nitrogen Glove Box- Nitrogen Dry Box - Lab Supply Network [laboratory-supply.net]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
- 18. How To [chem.rochester.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 22. Cannula transfer - Wikipedia [en.wikipedia.org]
- 23. grokipedia.com [grokipedia.com]
- 24. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 25. berry.chem.wisc.edu [berry.chem.wisc.edu]
Application Notes and Protocols: A Strategic Guide to the Silylation of Functional Groups
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the judicious use of protecting groups is a cornerstone of success.[1][2] Among the diverse arsenal available to chemists, silyl ethers stand out for their versatility, tunable stability, and mild conditions for introduction and removal.[3][4] This guide provides an in-depth exploration of silylation as a protection strategy for key functional groups. We will delve into the mechanistic underpinnings, compare the stability profiles of common silyl groups, and present detailed, field-proven protocols for their application and cleavage. The focus is on empowering researchers, scientists, and drug development professionals to make informed, strategic decisions in the design and execution of complex synthetic routes.
The Principle of Silylation: Mechanistic Insights
Silylation is the process of introducing a silyl group (R₃Si-) into a molecule, most commonly by forming a silyl ether from an alcohol, a silyl ester from a carboxylic acid, or a silyl amine from an amine.[5][6] The reaction is a cornerstone of modern synthesis due to the robust nature of the resulting silyl-protected compound under a wide range of conditions where the parent functional group would react undesirably.[4]
The core mechanism involves the nucleophilic attack of a heteroatom (like the oxygen in a hydroxyl group) on the electrophilic silicon atom of a silylating agent, typically a silyl halide or triflate.[5][7] The reaction is almost always facilitated by a base, which serves to deprotonate the functional group, increasing its nucleophilicity, and to neutralize the acidic byproduct generated.
A common and reliable method is the Corey protocol, which utilizes a silyl chloride (e.g., tert-Butyldimethylsilyl chloride) with imidazole as the base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] Imidazole is particularly effective as it can act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.
A Comparative Toolkit of Silyl Protecting Groups
The true power of silylation lies in the ability to fine-tune the stability of the protecting group by altering the steric bulk and electronic properties of the substituents on the silicon atom. This allows for a hierarchical or "orthogonal" protection strategy, where one silyl group can be selectively removed in the presence of another.[8][9]
| Protecting Group | Abbreviation | Common Reagent | Key Characteristics & Applications |
| Trimethylsilyl | TMS | TMS-Cl, HMDS, BSA | The most labile silyl group. Sensitive to mild acid and even protic solvents like methanol. Used for transient protection or derivatization for analysis (e.g., GC).[7][10] |
| Triethylsilyl | TES | TES-Cl, TES-OTf | More stable than TMS due to increased steric bulk. Offers a good balance of reactivity and stability for many applications.[3][11] |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, TBDMS-OTf | A robust and widely used group. Stable to a broad range of non-acidic and non-fluoride conditions, including chromatography. The workhorse of modern synthesis.[11][12] |
| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | Significantly more sterically hindered and stable than TBDMS.[3][11] Often used to protect primary alcohols selectively over secondary alcohols or to endure harsher reaction conditions.[5] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | Offers high stability, particularly towards acidic conditions, due to its bulky tert-butyl and phenyl groups.[11][13] More stable than TBDMS and often more stable than TIPS in acidic media. |
The Art of Selection: A Quantitative Look at Stability
The choice of a silyl protecting group is a critical strategic decision dictated by the planned synthetic sequence. A group must be stable to the conditions of subsequent reactions but readily cleavable when its job is done. The relative stability of common silyl ethers is the key to designing selective protection and deprotection schemes.[9]
| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10 - 100 |
| TBDMS/TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | ~100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[3][13] Rates are relative and serve as a general guide. |
This differential stability is the foundation of orthogonal deprotection . For example, a labile TMS or TES group can be cleaved under mild acidic conditions while a robust TBDMS or TIPS group on the same molecule remains intact.[9] Conversely, fluoride-based deprotection, which is driven by the exceptional strength of the Silicon-Fluoride bond, is the most common method for cleaving sterically hindered silyl ethers like TBDMS and TIPS.[4]
Experimental Protocols: From Protection to Deprotection
The following protocols are presented as robust starting points. Researchers should always optimize conditions for their specific substrate.
Protocol 1: Protection of a Primary Alcohol with TBDMS-Cl
This protocol details the silylation of a primary alcohol using the widely adopted Corey conditions.
-
Rationale: Imidazole acts as both a base and a nucleophilic catalyst. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which promotes Sₙ2-type reactions. The reaction is typically clean and high-yielding for unhindered alcohols.
-
Reagents & Materials:
-
Substrate (containing primary alcohol): 1.0 eq
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl): 1.1 - 1.5 eq
-
Imidazole: 2.2 - 3.0 eq
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add imidazole (2.2 eq) to the solution and stir until it dissolves completely.
-
In a single portion, add TBDMS-Cl (1.1 eq). A white precipitate of imidazole hydrochloride may form.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For primary alcohols, the reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and finally brine. This removes DMF and unreacted reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS ether.
-
Protocol 2: Deprotection of a TBDMS Ether with TBAF
This protocol describes the standard method for cleaving a TBDMS ether using a fluoride source.
-
Rationale: The exceptional thermodynamic strength of the Si-F bond (bond energy ~142 kcal/mol) is the driving force for this reaction.[14] Tetrabutylammonium fluoride (TBAF) is a convenient, organic-soluble source of fluoride ions. THF is the most common solvent.
-
Reagents & Materials:
-
TBDMS-protected substrate: 1.0 eq
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF: 1.1 - 2.0 eq
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir. Monitor progress by TLC. Deprotection is usually complete within 30 minutes to a few hours.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol via flash column chromatography if necessary.
-
Protocol 3: Silylation of Carboxylic Acids
Carboxylic acids can be converted to silyl esters, which are less reactive than the parent acid and can be useful intermediates. For example, they can be reduced to alcohols.[15][16]
-
Rationale: Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) are highly effective for silylating carboxylic acids. The reaction is driven by the formation of the stable N-trimethylsilylacetamide byproduct.[5]
-
Reagents & Materials:
-
Carboxylic acid substrate: 1.0 eq
-
N,O-Bis(trimethylsilyl)acetamide (BSA): 1.1 - 1.5 eq
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Round-bottom flask, magnetic stirrer, inert atmosphere
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add BSA (1.1 eq) to the solution at room temperature.
-
Stir the mixture. The reaction is often rapid, and progress can be monitored by the dissolution of the starting material. Gentle warming (e.g., to 40 °C) can be applied if the reaction is sluggish.
-
The resulting silyl ester is often used directly in the next step without purification. If isolation is required, the volatile byproducts can be removed under high vacuum. Note that silyl esters are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.
-
Conclusion and Strategic Outlook
Silyl protecting groups are an indispensable tool in the synthesis of complex organic molecules. Their tunable stability, governed primarily by steric hindrance, allows for the design of sophisticated and orthogonal protection strategies.[8] From the transient protection afforded by a TMS group to the robust resilience of a TBDPS group, silyl ethers provide chemists with a reliable and versatile method to mask the reactivity of hydroxyl and other functional groups. A thorough understanding of their relative stabilities and the specific protocols for their installation and removal is essential for any scientist engaged in the fields of drug discovery, total synthesis, and medicinal chemistry.[17]
References
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 96-103. [Link]
-
Wikipedia. (2023). Silyl ether. [Link]
-
Gelest. (n.d.). Techniques for Silylation. Gelest Technical Library. [Link]
-
Ciriminna, R., & Pagliaro, M. (2013). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 113(8), 6570-6588. [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Scribd. (n.d.). 7-Protective Groups. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes.... [Link]
-
Pang, X., et al. (n.d.). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Hans Journal of Chemical Engineering and Technology. [Link]
-
Wikipedia. (2023). Silylation. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]
-
Mandeep Singh. (2019). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! [Video]. YouTube. [Link]
-
van der Heijden, G., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 636-643. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Taylor & Francis. (n.d.). Silylation – Knowledge and References. [Link]
-
Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Franz, A. K., & Wilson, S. O. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 15, 1135-1157. [Link]
-
Karmel, C. (2018). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. [Link]
-
Semantic Scholar. (n.d.). Selective de-protection of silyl ethers. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silyl Groups - Gelest [technical.gelest.com]
- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 17. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Trimethylsilylmethylmagnesium Chloride
Welcome to the technical support center for Trimethylsilylmethylmagnesium Chloride, (CH₃)₃SiCH₂MgCl. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile α-silyl Grignard reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you increase reaction yields and obtain reproducible results.
Troubleshooting Guide: Maximizing Your Reaction Yield
Low yields can be frustrating and costly. This section addresses the most common issues encountered when using this compound, providing potential causes and actionable solutions grounded in organometallic principles.
Problem 1: Reaction Fails to Initiate or Proceeds Sluggishly
A common hurdle in Grignard chemistry is initiating the reaction between the magnesium metal and the organohalide.
Potential Causes:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the metal surface is the most frequent cause of initiation failure.[1]
-
Wet or Impure Reagents/Glassware: this compound is a potent base and nucleophile that reacts rapidly with protic solvents (like water or alcohols), effectively quenching the reagent.[2][3]
-
Low-Quality Starting Materials: Impurities in the (chloromethyl)trimethylsilane or solvent can inhibit the reaction.
Solutions & Scientific Rationale:
-
Rigorous Drying of Apparatus: All glassware must be meticulously dried. Flame-drying under a vacuum or oven-drying at >120°C for several hours are standard procedures. The apparatus should be assembled while hot and allowed to cool under a stream of inert gas (Nitrogen or Argon).[4] This ensures the removal of adsorbed water from the glass surfaces.
-
Use of Anhydrous Solvents: Solvents must be strictly anhydrous. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. THF is often preferred as its higher polarity and Lewis basicity enhance the solvation and stability of the Grignar reagent.[5][6] Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[4]
-
Magnesium Activation: The key to a successful Grignard formation is activating the magnesium surface. Several methods can be employed, as detailed in the table below.
| Activation Method | Procedure | Rationale & Notes | Reference |
| Iodine | Add a single crystal of iodine to the magnesium turnings in the flask. The brown color of I₂ will disappear as it reacts with the magnesium surface. | Iodine etches the magnesium surface, removing the MgO layer and exposing fresh metal. This is a very common and effective method. | [4] |
| 1,2-Dibromoethane (DBE) | Add a small amount (a few drops) of DBE to the magnesium suspension. Gentle warming may be necessary. | DBE reacts with Mg to form magnesium bromide and ethene gas. The exotherm and formation of MgBr₂ help to activate the surface. | [7] |
| Mechanical Stirring | Dry stir the magnesium turnings vigorously under an inert atmosphere before adding the solvent. | This method physically breaks the oxide layer, exposing a fresh, reactive metal surface. It is particularly useful for preparing reactive Grignard reagents free from coupling products. | [8] |
| Pre-made Activators | Use a small amount of a pre-formed Grignard reagent to initiate the reaction. | This "entrainment" method uses an existing Grignard to clean the surface and start the reaction. |
A recommended protocol for reagent formation involves flame-drying a three-necked flask equipped with a condenser, dropping funnel, and inert gas inlet. Add magnesium turnings and an iodine crystal. Once the color fades, add a small portion of the (chloromethyl)trimethylsilane solution in anhydrous ether or THF. An exotherm and gentle reflux indicate successful initiation. The remaining halide solution should then be added dropwise to maintain a steady reflux.[4]
Problem 2: Low Yield Due to Wurtz-Type Homocoupling
A significant side reaction is the formation of the homocoupled product, 1,2-bis(trimethylsilyl)ethane, which consumes both the starting material and the newly formed Grignard reagent.
Me₃SiCH₂Cl + Me₃SiCH₂MgCl → Me₃SiCH₂CH₂SiMe₃ + MgCl₂
Potential Causes:
-
High Local Concentration of Alkyl Halide: Adding the (chloromethyl)trimethylsilane too quickly can lead to a high local concentration, favoring the SN2-like reaction between the Grignard reagent and the starting halide.[9][10]
-
High Reaction Temperature: Elevated temperatures can increase the rate of this bimolecular side reaction.
Solutions & Scientific Rationale:
-
Slow, Controlled Addition: Add the (chloromethyl)trimethylsilane solution dropwise from an addition funnel. The rate should be adjusted to maintain a gentle reflux, ensuring the halide is consumed as it is added, thus keeping its concentration low.[9]
-
Maintain Moderate Temperature: While some heat is necessary to sustain the reaction, excessive external heating during Grignard formation should be avoided. The exothermic nature of the reaction is often sufficient.[4]
-
Use of THF: Tetrahydrofuran (THF) can be a better solvent than diethyl ether. Its superior coordinating ability can stabilize the Grignard reagent in its monomeric form, potentially reducing its propensity for side reactions compared to the aggregated species more common in ether.[1][11]
Problem 3: Low Product Yield in Reactions with Carbonyls (Peterson Olefination)
This compound is a classic reagent for the Peterson olefination, which converts aldehydes and ketones to alkenes.[12][13] Low yields in this step often point to issues with the intermediate stability or workup conditions.
Potential Causes:
-
Premature Elimination of the β-hydroxysilane Intermediate: The reaction proceeds via a β-hydroxysilane intermediate. The nature of the counter-ion (Mg²⁺) is crucial for its stability.
-
Incomplete Reaction: The nucleophilicity of the Grignard reagent may be insufficient for highly hindered or deactivated carbonyl compounds.
-
Improper Workup: The elimination step to form the alkene is sensitive to pH.
Solutions & Scientific Rationale:
-
Isolate the Intermediate: The magnesium alkoxide of the β-hydroxysilane intermediate is generally stable due to the strong magnesium-oxygen bond, which prevents spontaneous elimination.[12][14] This allows for the reaction to go to completion before inducing the elimination step during workup. Unlike lithium-based reagents which can eliminate in-situ, the use of a Grignard reagent provides greater control.[12]
-
Enhance Reagent Reactivity with LiCl: For challenging substrates, the reactivity of the Grignard reagent can be significantly enhanced by the addition of lithium chloride (LiCl). The resulting RMgCl·LiCl complexes (often called "Turbo Grignards") are more soluble and exist in less aggregated, more reactive forms.[15][16] This can lead to faster reactions and higher yields, especially in halogen-magnesium exchange preparations.[17]
-
Controlled Elimination During Workup: The elimination of the β-hydroxysilane intermediate can be directed to favor different stereoisomers.
-
Acidic Workup (Anti-elimination): Quenching the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) followed by treatment with an acid like sulfuric or acetic acid promotes anti-elimination.[18]
-
Basic Workup (Syn-elimination): Treatment with a base like sodium or potassium hydride (NaH, KH) promotes syn-elimination.[14][18] The ability to isolate the intermediate and choose the elimination pathway is a key advantage of the Peterson olefination for stereochemical control.[13]
-
Visualizing the Process
Troubleshooting Workflow
The following flowchart provides a decision-making tree for diagnosing and solving common issues.
General Experimental Workflow
This diagram outlines the critical stages of a successful reaction using this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? This Grignard reagent is highly sensitive to air and moisture and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[19] For long-term storage, refrigeration is recommended to minimize degradation. Commercially available solutions often come in Sure/Seal™ bottles, which are designed for easy handling via syringe.
Q2: Can I use THF and diethyl ether interchangeably? While both are suitable solvents, they are not always interchangeable. THF (boiling point: 66 °C) allows for reactions at higher temperatures than diethyl ether (boiling point: 34.6 °C).[1][6] Furthermore, THF is a stronger Lewis base and solvates the magnesium species more effectively, which can increase the reaction rate and sometimes alter reactivity.[5][11] For sluggish reactions, switching from ether to THF is a good strategy to try.
Q3: How do I know the exact concentration of the Grignard reagent I prepared? The concentration of Grignard reagents can vary between batches. It is crucial to determine the concentration by titration before use in stoichiometric reactions. A common method involves titrating a sample of the Grignard solution against a known amount of a titrant like menthol in the presence of an indicator such as 1,10-phenanthroline until a color change persists.[20] Potentiometric titration with 2-butanol is another precise method.[21]
Q4: My reaction mixture turned dark and cloudy after prolonged heating. Is this normal? A grayish, cloudy appearance is typical for a Grignard reagent solution due to the equilibrium between RMgX, R₂Mg, and MgX₂ species (the Schlenk equilibrium). However, if the solution turns very dark or black, especially after extended heating, it could indicate decomposition of the reagent or side reactions. It is best to use the reagent soon after it is prepared and avoid unnecessarily long reaction times or excessive heat.
Q5: What is the best way to dispose of unreacted this compound? Never quench a Grignard reagent directly with water, as the reaction is extremely exothermic and can splash or ignite the solvent. The recommended procedure is to dilute the reagent with an inert, high-boiling solvent like toluene. Then, slowly add a proton source that reacts less violently than water, such as ethyl acetate, under cooling. Once the bubbling subsides, the reaction can be fully quenched with a saturated aqueous solution of ammonium chloride. Always perform this procedure in a fume hood with appropriate personal protective equipment.
References
- Peterson, D. J. Carbonyl olefination reaction between α-silyl carbanions and aldehydes or ketones. Grokipedia.
-
Peterson Olefination. Organic Chemistry Portal. Available at: [Link]
-
Peterson Olefination Reaction, Mechanism, and Applications. (2022). Chemistry Notes. Available at: [Link]
-
Krasovskiy, A. & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43, 3333-3336. Available at: [Link]
-
Peterson Olefination. NROChemistry. Available at: [Link]
-
Peterson olefination. Wikipedia. Available at: [Link]
-
Why is THF a better solvent than diethyl ether for the formation of 4-(N,N-dimethyl)aniline magnesium. (2023). brainly.com. Available at: [Link]
-
This compound. ResearchGate. Available at: [Link]
-
Grignards on lithium. (2008). The chemical reaction database. Available at: [Link]
-
Peterson olefination. (2021). L.S.College, Muzaffarpur. Available at: [Link]
-
van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews, 31(3), 195-200. Available at: [Link]
-
Grignard Reagent in THF vs in Diethyl ether. (2019). Chemistry Stack Exchange. Available at: [Link]
-
Oppolzer, W., & Schneider, P. (1984). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Lookchem. Available at: [Link]
-
Magnesium-Halogen Exchange. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076. Available at: [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Available at: [Link]
-
Preparation of tmpMgCl·LiCl. Organic Syntheses Procedure. Available at: [Link]
-
This compound. Molbase. Available at: [Link]
-
Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E). Organic Syntheses Procedure. Available at: [Link]
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available at: [Link]
-
Graßl, S., & Oestreich, M. (2018). Bench-Stable Stock Solutions of Silicon Grignard Reagents: Application to Iron- and Cobalt-Catalyzed Radical C(sp3)-Si Cross-Coupling Reactions. Angewandte Chemie International Edition, 57(37), 11983-11987. Available at: [Link]
-
Wurtz reaction. Wikipedia. Available at: [Link]
-
Graßl, S., & Oestreich, M. (2018). Silicon Grignard Reagents as Nucleophiles in Transition-Metal-Catalyzed Allylic Substitution. Synlett, 29(19), 2575-2579. Available at: [Link]
-
WURTZ REACTION. ADICHEMISTRY. Available at: [Link]
-
Using Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. Available at: [Link]
-
Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed. Available at: [Link]
-
Wurtz Reaction. J&K Scientific LLC. Available at: [Link]
-
Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Wurtz fittig reaction, Mechanism and Examples. Unacademy. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. brainly.com [brainly.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peterson Olefination [organic-chemistry.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Peterson olefination - Wikipedia [en.wikipedia.org]
- 15. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 16. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Peterson Olefination | NROChemistry [nrochemistry.com]
- 19. Page loading... [guidechem.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Accurate titration methods for determining Grignard reagent concentration
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Welcome to the Technical Support Center for Grignard reagent analysis. This guide is designed for researchers, scientists, and professionals in drug development who rely on the accurate determination of Grignard reagent concentration for stoichiometric control in sensitive organic syntheses. Inaccurate concentration values can lead to low yields, product impurities, and failed reactions.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and reproducibility of your titration results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the titration of Gr-ignard reagents.
Q1: Why is my Grignard titration giving inconsistent results?
Inconsistent results are often due to the high reactivity of Grignard reagents with atmospheric moisture and oxygen. Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., argon or nitrogen).[2][3] Use anhydrous solvents, and ensure your titrant and indicator solutions are also dry.[1][3] Small variations in technique, such as the speed of addition or inefficient stirring, can also contribute to variability.
Q2: The endpoint of my titration is difficult to see or disappears too quickly. What can I do?
A faint or fleeting endpoint is a common challenge, particularly with certain indicators.[4] If using N-phenyl-1-naphthylamine, the resulting yellow-orange color can be difficult to detect.[4] In such cases, adding a small amount of THF can sometimes help clarify the endpoint.[5] For titrations with 1,10-phenanthroline, which typically yields a vivid violet or burgundy color, a faint endpoint may indicate a very dilute Grignard solution or degradation of the reagent.[4][6] Consider using a different indicator or titration method, such as an iodine-based titration, which often provides a very sharp and clear endpoint.[2][7]
Q3: Can I use a standard acid-base titration for my Grignard reagent?
While acid-base back titration is a possible method, it is generally considered less attractive for determining Grignard concentration.[4] This method involves quenching the Grignard reagent with a known excess of acid and then titrating the remaining acid with a standardized base.[7] A significant drawback is that this method will also titrate non-basic impurities like magnesium hydroxides or alkoxides, leading to an overestimation of the active Grignard reagent concentration.[8] Direct titration with a colorimetric indicator is often preferred as it is more selective for the active Grignard species.[7]
Q4: How should I prepare and store my titrant solution to ensure its accuracy?
The accuracy of your titration is critically dependent on the accuracy of your titrant concentration.[9] For titrants like sec-butanol, which are volatile and hygroscopic, careful preparation and storage are essential.[4] It is recommended to use a standardized solution, and if preparing in-house, it should be standardized against a primary standard.[9] Store the titrant solution under an inert atmosphere and in a sealed container to prevent evaporation and moisture absorption. For greater convenience, a non-hygroscopic solid alcohol like (-)-menthol can be used.[8]
Q5: My reaction mixture turned dark brown or black during Grignard reagent formation. Is the reagent still usable?
A dark brown or black appearance during Grignard formation can indicate the presence of impurities in the magnesium or organic halide, or the formation of finely divided metal from side reactions like Wurtz coupling.[1] While a dark color doesn't automatically mean the reagent is unusable, it is crucial to determine its concentration by titration before use.[10] If the titrated concentration is significantly lower than expected, it may be necessary to remake the Grignard reagent with purer starting materials.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during Grignard titrations.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Titration Values | 1. Moisture or air contamination. 2. Inaccurate titrant concentration.[9] 3. Inconsistent sample handling. | 1. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas.[2][3] 2. Re-standardize your titrant solution.[9] 3. Use consistent and precise techniques for all measurements and additions. |
| Faint or Unclear Endpoint | 1. Indicator choice.[4] 2. Low Grignard concentration. 3. Old or degraded Grignard solution.[5] | 1. Switch to an indicator with a more vivid color change, such as 1,10-phenanthroline or use the iodine titration method.[4][7] 2. Concentrate the Grignard solution if possible, or use a larger aliquot for titration. 3. Prepare a fresh batch of Grignard reagent. |
| Endpoint Color Fades Quickly | 1. Insufficient stirring. 2. Titrant added too quickly near the endpoint. | 1. Ensure vigorous and consistent stirring throughout the titration. 2. Add the titrant dropwise as you approach the endpoint to allow for complete reaction.[2] |
| Titration Volume is Unexpectedly Low | 1. Grignard reagent has degraded. 2. Inaccurate initial volume of Grignard solution. | 1. Store Grignard reagents properly under an inert atmosphere and in a cool, dark place.[11] 2. Use calibrated syringes or pipettes for all volume measurements. |
| Precipitate Forms During Titration | 1. Formation of magnesium salts.[7] 2. Low solubility of the indicator-complex. | 1. The addition of LiCl to the reaction mixture can help prevent the precipitation of magnesium salts.[7] 2. Ensure the chosen solvent is appropriate for the titration. |
Section 3: Detailed Experimental Protocols
This section provides step-by-step protocols for two of the most reliable and commonly used titration methods for determining Grignard reagent concentration.
Protocol 1: Direct Titration with sec-Butanol and 1,10-Phenanthroline
This is a widely adopted method that provides a vivid and easily observable endpoint.[4][6]
Principle: A standardized solution of sec-butanol is used to titrate the Grignard reagent. 1,10-Phenanthroline acts as an internal indicator, forming a colored charge-transfer complex with the Grignard reagent.[7][8] The endpoint is reached when the last of the Grignard reagent is consumed, leading to the disappearance of the colored complex.[7]
Diagram of the Titration Workflow:
Caption: Workflow for Grignard titration with sec-butanol.
Materials:
-
Standardized ~1.0 M sec-butanol in anhydrous xylene
-
1,10-Phenanthroline (solid)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Flame-dried glassware (flask, burette, syringes)
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Under a positive pressure of inert gas, add a small amount (approximately 2-5 mg) of 1,10-phenanthroline to a flame-dried flask equipped with a magnetic stir bar.[7]
-
Add a known volume of anhydrous solvent (e.g., 2 mL of THF) to the flask.[7]
-
Using a calibrated syringe, add a precise volume (e.g., 1.00 mL) of the Grignard solution to be titrated into the flask. A deep violet or burgundy color should appear, indicating the formation of the Grignard-indicator complex.[7][8]
-
Fill a burette with the standardized sec-butanol solution.
-
While stirring vigorously, titrate the Grignard solution with the sec-butanol solution. Add the titrant dropwise, especially as the endpoint is approached.[12]
-
The endpoint is reached when the deep color disappears, and the solution becomes colorless or pale yellow. The color change should persist for at least one minute.[4]
-
Record the volume of the sec-butanol solution added.
-
Repeat the titration at least twice more to ensure reproducibility.
Calculation: Molarity of Grignard (M) = (Volume of sec-butanol (L) × Molarity of sec-butanol (M)) / Volume of Grignard (L)
Protocol 2: Titration with Iodine
This method is highly reproducible and provides a sharp, clear endpoint.[7]
Principle: Iodine reacts with the Grignard reagent in a 1:2 molar ratio. The endpoint is the complete disappearance of the brown color of the iodine.[2][7] The presence of lithium chloride (LiCl) is crucial to prevent the precipitation of magnesium salts and ensure a clear endpoint.[7]
Diagram of the Titration Workflow:
Caption: Workflow for Grignard titration with iodine.
Materials:
-
Iodine (solid)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried glassware (vial or flask, syringe)
-
Inert gas supply (argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried vial or flask under an inert atmosphere, accurately weigh a known mass of iodine (e.g., 254 mg, 1.0 mmol).[7]
-
Add a sufficient volume of a saturated solution of dry LiCl in dry THF (e.g., 3-5 mL) to completely dissolve the iodine, which will form a dark brown solution.[7][13]
-
Cool the solution to 0 °C in an ice bath.[7]
-
Slowly add the Grignard reagent solution from a syringe dropwise to the stirred iodine solution.[7]
-
The endpoint is reached when the brown color of the iodine is completely discharged, and the solution becomes colorless or slightly yellow.[2][7]
-
Record the volume of the Grignard solution added.
-
Repeat the titration for consistency.
Calculation: Moles of Iodine = Mass of Iodine (g) / Molar Mass of Iodine ( g/mol ) Molarity of Grignard (M) = (2 × Moles of Iodine) / Volume of Grignard (L)
References
-
Various Authors. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. Retrieved from [Link]
- Lin, H.-S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents.
-
Lin, H.-S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications, 24(17), 2503–2506. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Mao, L., Ruan, C., & Zhang, Y. (2007). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Organometallics, 26(23), 5791-5796.
-
Chem-Station. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]
- Bergbreiter, D. E., & Pendergrass, E. (1981). Titration of Grignard Reagents Using N-Phenyl-1-naphthylamine. The Journal of Organic Chemistry, 46(1), 219–220.
- Paquette, L. A., & Lin, H. S. (1994). A convenient method for determining the concentration of Grignard reagents.
-
askIITians. (2019, March 26). What is the difference between self, internal and external indicators? Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Emslie, N. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. EPFL. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Chrominfo. (2021, December 10). Difference between internal and external indicator. Retrieved from [Link]
- Feringa, B. L., et al. (2016). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction.
- Google Patents. (n.d.). US3572932A - Method of measuring active grignard concentration of a grignard electrolyte.
-
Vedantu. (n.d.). Difference between External Indicators and Internal class 11 chemistry CBSE. Retrieved from [Link]
-
Quora. (2016, April 5). Difference between internal and external indicator? Retrieved from [Link]
-
Learn CBSE Forum. (2019, June 21). What is the difference between external indicators and internal indicators? Retrieved from [Link]
-
University of Copenhagen. (2010, October 5). Titration of a Grignard Reagent Solution. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]
-
Chem-Station. (2024, April 16). Grignard Reaction. Chem-Station Int. Ed. Retrieved from [Link]
-
Reddit. (2021, June 21). Overnight Storage of Freshly Prepared Grignard. r/chemistry. Retrieved from [Link]
- Lee, C., Ball, N. D., & Sammis, G. M. (2019). One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. Organic Letters, 21(18), 7432-7436.
-
Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent? Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method and system of sec-butyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
- Feng, X., et al. (2022). Preparation of sec-butanol by transesterification from sec-butyl acetate using the basic dication ionic liquids as catalysts. Journal of Industrial and Engineering Chemistry, 112, 346-354.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN103172492A - Preparation method of sec-butyl alcohol.
- Prezelj, M., Koog, W., & Dettmer, M. (1988). Sec-butanol by direct hydration. Hydrocarbon Processing, 67(11), 68-69.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. quora.com [quora.com]
- 4. tandfonline.com [tandfonline.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. scribd.com [scribd.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions (temperature, solvent) for specific substrates
By Dr. Evelyn Reed, Senior Application Scientist
Welcome to the technical support center for reaction optimization. As chemists and researchers, we understand that achieving the desired outcome of a chemical reaction with high yield, selectivity, and efficiency is paramount. This guide is designed to provide you with practical, in-depth insights into optimizing two of the most critical parameters in your experiments: temperature and solvent. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of reaction optimization, ensuring your path to discovery is as smooth as possible.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address common issues encountered during chemical synthesis. Each problem is followed by a series of questions to guide you through the troubleshooting process, rooted in fundamental chemical principles.
Problem 1: Low or No Product Yield
You've run your reaction, but the yield is disappointingly low, or perhaps you see no product at all. Let's diagnose the potential causes related to temperature and solvent.
Q: Is your starting material soluble in the chosen solvent at the reaction temperature?
A: Poor solubility is a common culprit for low yields. Reactants must be in the same phase to interact effectively.[1][2] If your starting materials are not fully dissolved, the reaction is limited to the surface of the solid, leading to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Visual Inspection: Observe the reaction mixture. Do you see solid particles that are not dissolving?
-
Solubility Test: Before running the full reaction, perform a small-scale solubility test of your starting materials in the chosen solvent at both room temperature and the intended reaction temperature.
-
Solvent Screening: If solubility is an issue, consider a solvent with a different polarity. The principle of "like dissolves like" is a good starting point.[3] For instance, polar compounds tend to dissolve better in polar solvents, and non-polar compounds in non-polar solvents.[4] Sometimes, a mixture of solvents can achieve the desired solubility.[5]
-
Q: Is the reaction temperature appropriate for the activation energy of the reaction?
A: Every reaction has an energy barrier to overcome, known as the activation energy. The reaction temperature provides the necessary kinetic energy for the molecules to react.[6][7]
-
Troubleshooting Steps:
-
Literature Review: Check for similar reactions in the literature to see what temperatures have been successful.
-
Temperature Screening: If you suspect the temperature is too low, you can perform a small-scale temperature screen. Run the reaction at a few different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to identify the optimal range.[8][9] Be cautious, as excessively high temperatures can lead to decomposition or side reactions.[6][10]
-
Q: Could the solvent be interfering with the reaction mechanism?
A: Solvents are not always inert bystanders. They can participate in the reaction or influence the stability of intermediates and transition states.[4][11] For example, protic solvents (like water or alcohols) can solvate and deactivate nucleophiles through hydrogen bonding, which can be detrimental in reactions requiring a strong nucleophile (e.g., some SN2 reactions).[12]
-
Troubleshooting Steps:
-
Mechanism Analysis: Consider the mechanism of your reaction. Does it involve charged intermediates or transition states? Polar solvents can stabilize these species, potentially accelerating the reaction.[4][11]
-
Solvent Class Comparison: If you suspect solvent interference, try a solvent from a different class (e.g., switch from a polar protic to a polar aprotic solvent like DMSO or DMF).[12]
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
You've successfully formed your product, but it's contaminated with one or more side products, making purification difficult and reducing the yield of your desired compound.
Q: How might temperature be influencing the selectivity of your reaction?
A: Temperature can have a significant impact on selectivity, especially when there are competing reaction pathways with different activation energies.
-
Thermodynamic vs. Kinetic Control:
-
Kinetic Product: The product that is formed the fastest (has the lowest activation energy). This is often favored at lower temperatures.
-
Thermodynamic Product: The most stable product. This is often favored at higher temperatures, where there is enough energy to overcome the activation barriers of multiple pathways and the reaction can reach equilibrium.
-
-
Troubleshooting Steps:
-
Lower the Temperature: If you suspect you are forming a mixture of kinetic and thermodynamic products, try running the reaction at a lower temperature to favor the kinetic product.
-
Increase the Temperature: Conversely, if your desired product is the more stable one, increasing the temperature might improve selectivity by allowing the reaction to reach thermodynamic equilibrium.
-
Q: How can the choice of solvent affect reaction selectivity?
A: The solvent can influence selectivity by differentially stabilizing the transition states of competing reaction pathways.[11][13]
-
Troubleshooting Steps:
-
Polarity and Hydrogen Bonding: Consider how the polarity and hydrogen-bonding capability of the solvent might interact with the transition states of the desired and undesired pathways. For example, a study on olefin oxidation catalysis showed that while solvent choice did not affect selectivity at isoconversion in most cases, it did have an impact on the oxidation of styrene, where a hydrogen-bonding solvent suppressed the formation of a benzaldehyde byproduct.[13]
-
Solvent Screening: A systematic solvent screen, testing a range of solvents with varying polarities and properties, can reveal the optimal medium for your desired transformation.
-
Frequently Asked Questions (FAQs)
Q1: How do I systematically approach optimizing both temperature and solvent?
A1: A traditional "one-factor-at-a-time" (OFAT) approach can be inefficient and may miss the true optimal conditions due to interactions between variables.[14][15] A more robust method is to use Design of Experiments (DoE).[16][17] DoE is a statistical approach that allows you to vary multiple factors simultaneously and identify the most influential variables and their interactions.[18][19] This can lead to a more thorough understanding of your reaction space with fewer experiments.[17][19]
Q2: What are the key properties to consider when selecting a solvent?
A2: Beyond just dissolving your reactants, consider the following solvent properties:[1][4][20]
| Property | Importance in Reaction Optimization |
| Polarity | Influences solubility and can stabilize charged intermediates and transition states.[4] |
| Boiling Point | Determines the accessible temperature range for the reaction.[4] |
| Protic vs. Aprotic | Protic solvents can donate hydrogen bonds, which can be beneficial or detrimental depending on the reaction mechanism. Aprotic solvents lack this ability.[4][12] |
| Viscosity | Affects the rate of diffusion of reactants. Lower viscosity generally allows for faster reactions.[4] |
| Safety & Environmental Impact | Consider toxicity, flammability, and environmental persistence. Many organizations have "green solvent" selection guides.[21][22][23] |
Q3: Can increasing the temperature always increase the reaction rate?
A3: Generally, yes, according to the Arrhenius equation, an increase in temperature leads to an increase in the reaction rate constant.[7][10] However, there's a limit. Excessively high temperatures can lead to:
-
Decomposition of reactants, products, or catalysts.[6]
-
An increase in the rate of undesired side reactions, leading to lower selectivity and yield.[10]
-
For exothermic reactions, higher temperatures can shift the equilibrium towards the reactants, decreasing the overall yield.[10]
Q4: What should I do if my product is unstable under the reaction conditions?
A4: If your product is degrading, you may need to adjust your conditions to be milder.
-
Lower the Temperature: This is the most straightforward approach to reduce the rate of decomposition.
-
Change the Solvent: A different solvent might offer better stability for your product.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.
Experimental Protocols
Protocol 1: Small-Scale Temperature Screening
This protocol allows for the rapid determination of an approximate optimal temperature range.
-
Setup: Prepare several small reaction vials (e.g., 2 mL HPLC vials) with stir bars.
-
Reagents: To each vial, add your starting materials and solvent in the correct stoichiometry.
-
Temperature Gradient: Place the vials in a heating block with a temperature gradient or in separate heating blocks set to different temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitoring: Take samples from each vial at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyze them by a suitable method (e.g., TLC, LC-MS, or GC) to determine the extent of product formation and byproduct generation.
-
Analysis: Compare the results to identify the temperature that provides the best balance of reaction rate and selectivity.
Protocol 2: Systematic Solvent Screening
This protocol helps in identifying a suitable solvent for your reaction.
-
Solvent Selection: Choose a diverse set of solvents from different classes (e.g., polar protic, polar aprotic, non-polar). Refer to a solvent selection guide for a comprehensive list.[22][23]
-
Setup: In parallel reaction vials, set up the reaction with each of the selected solvents.
-
Execution: Run all reactions at the same temperature (a moderately elevated temperature, e.g., 60 °C, is a good starting point if the optimal temperature is unknown).
-
Monitoring and Analysis: Monitor the progress of each reaction as described in the temperature screening protocol.
-
Evaluation: Identify the solvent(s) that give the best yield and selectivity. You may also consider factors like ease of workup and solvent removal.
Visualizing Optimization Logic
A systematic approach to troubleshooting can be visualized as a decision-making workflow.
Caption: A decision-making workflow for troubleshooting low reaction yield.
This diagram illustrates a logical progression for diagnosing and solving a common reaction issue. By systematically evaluating each parameter, researchers can efficiently arrive at optimized conditions.
References
- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025). Vertex AI Search.
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
- Thermal Screening and Adiabatic Calorimetry Testing Methods. (2024). Sigma-HSE.
- Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation C
- Reaction optimization using Design of Experiment (DOE) at the NMR scale. (2020).
- Design of experiments: An efficient approach to process optimisation. (2025). Sterling Pharma Solutions.
- Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint.
- Reaction Optimization: Definitions & Examples. (2024). StudySmarter.
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025).
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). SciSpace.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025).
- Important points to be considered for selecting solvents in different applic
- Solvent effects. Wikipedia.
- Optimizing Chemical Reactions. (2024).
- How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange.
- How Do You Optimize Chemical Reaction Yields? (2025). Chemistry For Everyone - YouTube.
- Temperature Effects in Industrial Chemistry Applic
- What factors can affect the yield of a reaction? TutorChase.
- Troubleshooting Common Chemical Process Issues — Expert Tips. (2025). Bedrock Chem Infra.
- What Factors Are Taken Into Consideration When Selecting a Solvent? (2026). MilliporeSigma.
- How Does Temperature Affect The R
- Any recommendations on guides to basic solvent choices for organic molecules? (2017). Reddit.
- A Brief Introduction to Chemical Reaction Optimization.
- What Are Common Mistakes In Chemistry Synthesis Reactions? (2025). Chemistry For Everyone - YouTube.
- Solvent and Reagent Selection Guide.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024). Process Plant.
- Scale-up Reactions. (2019). Division of Research Safety | Illinois.
- Overcoming Chemical Engineering Challenges: Common Problems And Solutions. CG Thermal.
- Green Solvent Selection Guide. (2021). J&K Scientific LLC.
- 3.3: Choice of Solvent. (2022). Chemistry LibreTexts.
- A Brief Introduction to Chemical Reaction Optimiz
- Problems needing attention in synthesis process scaling up. (2021). SHANDONG LOOK CHEMICAL.
- Why does temperature affect the yield in a non-reversible reaction? (2019). Reddit.
- Why are some reactions difficult to scale up? (2019). Reddit.
- How does temperature affect the rate of a chemical reaction? (2020). Quora.
- Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety.
- Thermal unfolding methods in drug discovery. (2023). PMC - PubMed Central.
- Finding Optimal Reaction Conditions. (2018). ChemistryViews.
- Specialized Solid Form Screening Techniques. Organic Process Research & Development.
- Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry.
- Thermodynamic Studies for Drug Design and Screening. PMC - NIH.
- Thermal Shift Methods and High Throughput Screening. (2025). Poppy Llowarch & Sophia Berry.
- Chemistry Process Optimization – the developmental phase of the drug discovery process. (2019). o2h discovery.
- green solvent selection guides. SciSpace.
- Critical Consider
Sources
- 1. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. sigma-hse.com [sigma-hse.com]
- 9. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reaction optimization using Design of Experiment (DOE) at the NMR scale | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 22. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 23. jk-sci.com [jk-sci.com]
Technical Support Center: Purification Strategies for Products Derived from Silylating Agents
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying silylated compounds. The successful isolation of your target molecule is as critical as the reaction itself. Silyl ethers, while excellent protecting groups, introduce specific purification challenges stemming from their reactivity and the nature of the silylating agents used. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, hands-on issues that can arise during the workup and purification of silylated products.
Question 1: My desired silyl ether seems to be decomposing during flash column chromatography on silica gel. What's happening and how can I prevent it?
Answer: This is a classic and frequent problem, especially with less sterically hindered silyl ethers. The root cause is the inherent acidity of standard silica gel.[1] The silanol groups (Si-OH) on the silica surface can act as a protic acid source, catalyzing the hydrolysis of the silyl ether back to the alcohol.[1][2] Trimethylsilyl (TMS) ethers are notoriously labile and often do not survive silica gel chromatography, while more robust groups like tert-butyldimethylsilyl (TBDMS) are generally more stable but can still be cleaved under prolonged exposure.[3][4]
Causality and Solution Workflow:
-
Confirm Instability: First, confirm that the silica is the culprit. Spot your crude reaction mixture on a TLC plate and let it sit for 20-30 minutes before eluting. If a new, more polar spot (corresponding to the deprotected alcohol) appears or intensifies, you have confirmed on-plate decomposition.
-
Neutralize the Stationary Phase: You can neutralize the silica gel before packing your column. Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes) and add ~1% triethylamine (or another volatile base) by volume. Let it stir for 15-20 minutes, then pack the column as usual. This deactivates the acidic silanol groups.
-
Switch the Stationary Phase: If neutralization is insufficient or if your molecule is base-sensitive, consider switching to a neutral stationary phase like alumina (neutral, Brockmann I).[4]
-
Avoid Chromatography: If the product is sufficiently non-polar and the byproducts are very polar, a simple filtration through a plug of silica (eluting quickly with a non-polar solvent) may be enough to remove baseline impurities without significant residence time on the stationary phase. For volatile compounds, distillation is an excellent alternative to chromatography.[4]
Question 2: After my aqueous workup, I still see significant amounts of silanol (R₃SiOH) or siloxane (R₃Si-O-SiR₃) byproducts in my crude NMR. How can I remove these effectively?
Answer: These byproducts arise from the hydrolysis of excess silylating agent during the reaction quench.[5][6] While some silanols are water-soluble, many, especially those from bulkier silylating agents, have significant organic solubility and can be difficult to remove with a simple aqueous wash. Siloxanes are generally quite non-polar.
Effective Removal Strategies:
-
Optimized Flash Chromatography: This is the most common method for removing these byproducts.[6] Siloxanes are typically non-polar and will elute very quickly. Silanols are more polar than the corresponding silyl ether but often have similar polarity, leading to co-elution. Careful selection of the eluent system is critical. A shallow gradient or isocratic elution with a solvent system that provides good separation on TLC is key.
-
Fluoride Treatment (for Silanols): If your desired silyl ether is robust (e.g., TIPS, TBDPS), a carefully controlled wash with a dilute fluoride source can sometimes help. The fluoride will react with the more accessible silanol, but this is a risky approach as it can also deprotect your product. This is generally not a recommended first-line strategy.
-
Distillation: For low-boiling point silylated products, vacuum distillation can be highly effective at separating the product from non-volatile or high-boiling siloxane and silanol impurities.[4]
Question 3: My reaction workup involves removing an amine base like imidazole or triethylamine. My aqueous washes aren't completely removing it. What is the best practice?
Answer: During silylation with silyl chlorides, a base is used to neutralize the generated HCl, forming a salt (e.g., imidazolium chloride).[7] While these salts are typically water-soluble, any excess unreacted amine base can partition into the organic layer.
The Self-Validating Protocol:
-
Acidic Wash: The most reliable method is to wash the organic layer with a weak acidic solution. Saturated aqueous ammonium chloride (NH₄Cl) is a standard choice as it is buffered and mild.[5][6] Alternatively, a dilute solution of HCl (e.g., 0.1 M to 1 M) or copper (II) sulfate can be used.
-
Mechanism of Action: The acid protonates the amine (R₃N + H⁺ → R₃NH⁺), forming a salt. This salt is highly polar and will be readily extracted into the aqueous phase.
-
Validation: You can validate the removal by taking a small sample of the organic layer, concentrating it, and running a ¹H NMR. The characteristic signals for the amine should be absent.
Caution: Ensure your target molecule and the silyl ether protecting group are stable to these mild acidic conditions. As seen in the stability table below, TMS ethers are highly acid-labile.[8]
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the best purification method for my silylated product: chromatography, distillation, or recrystallization?
This decision depends on the physical properties of your product and its stability. The following decision tree provides a logical workflow.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization: This is the preferred method for solid products as it can deliver highly pure material with relative ease.[9][10] The key is finding a suitable solvent system where the product is soluble when hot but sparingly soluble when cold.[9]
-
Distillation: Ideal for thermally stable, volatile liquids or low-melting solids.[4] It avoids contact with stationary phases entirely.
-
Flash Chromatography: The most versatile and widely used method, but requires careful consideration of the silyl ether's stability.[5]
FAQ 2: What are the most common byproducts in a silylation reaction, and how are they formed?
| Byproduct | Chemical Structure | Formation Mechanism | Typical Removal Method |
| Amine Salt | R₃NH⁺X⁻ | The base (e.g., triethylamine, imidazole) neutralizes the acidic byproduct (e.g., HCl from TMSCl).[7] | Aqueous wash/extraction. |
| Silanol | R₃SiOH | Hydrolysis of excess silylating agent upon addition of water during workup.[5] | Flash chromatography, distillation. |
| Siloxane | R₃Si-O-SiR₃ | Condensation of two molecules of silanol, or reaction of silanol with unreacted silylating agent.[5][6] | Flash chromatography, distillation. |
| Unreacted Base | R₃N | Excess base used in the reaction. | Dilute acidic wash (e.g., aq. NH₄Cl).[6] |
| Silylating Agent Byproduct | e.g., Acetamide | Byproduct from the silylating agent itself (e.g., from BSA).[7] | Volatile byproducts often removed in vacuo; others by chromatography. |
FAQ 3: My crude NMR looks very messy after the reaction. What are the likely culprits besides my product?
A "messy" crude NMR is a common scenario. Before extensive purification, it's wise to identify the major species.
-
Excess Silylating Agent: Check for the characteristic signals of the silylating agent itself.
-
Solvent Peaks: High-boiling solvents like DMF or pyridine can be difficult to remove and may obscure product peaks.[11]
-
Silanols and Siloxanes: As discussed, these are very common and will show new Si-R signals.
-
Amine Base/Salt: Signals from imidazole or triethylamine can be prominent if not properly removed.
-
Over-silylation: If your starting material has multiple reactive sites, you may have a mixture of mono-, di-, and tri-silylated products.[12]
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Silylation Reactions
This protocol is designed to quench the reaction and remove the bulk of water-soluble impurities like amine salts.
Caption: General workflow for the aqueous workup of a silylation reaction.
Step-by-Step Methodology:
-
Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction flask in an ice bath.
-
Slowly add a quenching solution, such as saturated aqueous sodium bicarbonate or ammonium chloride.[6][12] Be cautious, as quenching can be exothermic.
-
Transfer the entire mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with water (2x). If an amine base was used, wash with saturated aq. NH₄Cl (1x).[6]
-
Wash the organic layer with brine (saturated aq. NaCl) to break up any emulsions and remove bulk water.[1]
-
Dry the isolated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography (Neutralized Silica)
This protocol is for purifying silyl ethers that show some sensitivity to standard silica gel.
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add the starting eluent (e.g., 100% Hexane or 2% Ethyl Acetate/Hexane) to form a slurry.
-
Neutralize: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). Stir for 15 minutes.
-
Pack Column: Pack the column with the neutralized slurry using standard techniques.
-
Equilibrate: Run 2-3 column volumes of the mobile phase (containing 1% Et₃N) through the packed column to ensure it is fully equilibrated.
-
Load Sample: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or load directly onto the column ("wet loading").
-
Elute: Run the column using your predetermined solvent gradient, collecting fractions.
-
Analyze: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and concentrate under reduced pressure. The triethylamine is volatile and will be removed during this step.
Data Summary
Table 1: Relative Stability of Common Silyl Ethers to Purification Conditions
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[13] This table provides a general guide to their stability under typical acidic and basic conditions encountered during purification.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis[8] | Relative Rate of Basic Hydrolysis[8] | Stability on Standard Silica Gel | Recommended Deprotection[14] |
| Trimethylsilyl | TMS | 1 | 1 | Very Low (Often decomposes) | Mild acid (e.g., PPTS) |
| Triethylsilyl | TES | 64 | ~10-100 | Low to Moderate | Mild acid |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | Good | Fluoride source (TBAF) |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | Very Good | Fluoride source (TBAF) |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Excellent | Fluoride source (TBAF) |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silyl_ether [chemeurope.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for failed Grignard reaction initiation
Welcome to the technical support center for Grignard reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with initiating this critical carbon-carbon bond-forming reaction. Here, we move beyond simple checklists to provide in-depth, causality-driven explanations and field-proven protocols to ensure your Grignard reactions initiate successfully and reliably.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most likely reasons for this failure?
A1: Failure of a Grignard reaction to initiate is a common and often frustrating issue. The underlying cause almost always traces back to the inhibition of the single electron transfer (SET) from the magnesium metal to the organohalide.[1] The primary culprits are:
-
Passive Magnesium Surface: Magnesium metal readily forms a passivating layer of magnesium oxide (MgO) upon exposure to air.[2][3] This MgO layer is unreactive and acts as a barrier, preventing the organohalide from reaching the reactive magnesium surface.[3]
-
Presence of Protic Impurities: Grignard reagents are extremely strong bases and will react with even trace amounts of acidic protons, particularly from water.[4] This not only consumes the Grignar reagent as it forms but can also further passivate the magnesium surface. Sources of water can include inadequately dried glassware, solvents, or starting materials.[5]
-
Poor Reagent Quality: The quality of the magnesium turnings and the organohalide is crucial. Old, heavily oxidized magnesium or impure organohalides can significantly hinder or prevent initiation.[6]
Q2: What are the tell-tale signs of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by a series of observable changes in the reaction mixture:
-
Exotherm: The formation of the Grignard reagent is an exothermic process.[7][8] A noticeable increase in temperature, often leading to the gentle refluxing of the solvent (like diethyl ether or THF), is a primary indicator of initiation.
-
Visual Cues: The appearance of bubbles on the surface of the magnesium turnings and a change in the solution's appearance from clear to cloudy or grayish are strong indicators that the reaction has begun.[2][9]
-
Color Change: If a chemical activator like iodine is used, its characteristic purple or brown color will dissipate as it reacts with the magnesium to form magnesium iodide, signaling the activation of the magnesium surface.[2]
Troubleshooting Workflow
If your reaction fails to initiate, follow this systematic troubleshooting guide.
Caption: A logical workflow for troubleshooting Grignard reaction initiation failure.
In-Depth Troubleshooting Guides
Q3: How can I effectively activate the magnesium turnings to ensure reaction initiation?
A3: Activating the magnesium is often the key to a successful Grignard reaction. The goal is to remove the passivating oxide layer and expose a fresh, reactive metal surface.[10] Several methods, ranging from simple mechanical means to chemical activation, can be employed.
Comparison of Magnesium Activation Methods
| Activation Method | Principle | Advantages | Disadvantages |
| Mechanical Crushing | Physically breaks the MgO layer, exposing fresh Mg.[10] | Simple, requires no additional reagents. | Can be difficult and potentially hazardous with hard Mg turnings in glass flasks.[2] |
| Iodine Activation | Iodine reacts with Mg to form MgI₂, which helps to clean the surface.[11] | Visually easy to monitor (color disappears).[2] | Can sometimes be insufficient for very passivated Mg. |
| 1,2-Dibromoethane (DBE) | Reacts with Mg to form ethylene gas and MgBr₂, activating the surface.[6] | Very effective for stubborn reactions. | Introduces another reagent into the mixture. |
| Heating | Gentle heating can help to initiate the reaction.[12] | Simple and often effective. | Risk of runaway reaction if not carefully controlled.[7] |
| Sonication | Ultrasound waves can break up the MgO layer and clean the Mg surface.[13] | Effective and non-invasive. | Requires an ultrasonic bath. |
Protocol 1: Chemical Activation of Magnesium using Iodine
This protocol describes a standard and reliable method for activating magnesium turnings for Grignard reagent synthesis.
Materials:
-
Magnesium turnings
-
A small crystal of iodine
-
Anhydrous diethyl ether or THF
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas.
-
Magnesium Addition: Add the magnesium turnings to the flask.
-
Iodine Addition: Add a single small crystal of iodine.[11]
-
Solvent Addition: Add a small portion of the anhydrous solvent to the flask, just enough to cover the magnesium.
-
Initiation: Gently warm the flask with a heat gun until the purple vapor of iodine is observed.[14] The color will gradually fade as the iodine reacts with the magnesium. The disappearance of the iodine color is a strong indication that the magnesium surface is activated.[2]
-
Proceed with Reaction: Once the color has dissipated, cool the flask to room temperature and proceed with the slow addition of your organohalide solution.
Q4: The reaction starts but then stops. What could be the cause?
A4: A reaction that initiates but then ceases, often referred to as "stalling," is typically due to the gradual consumption of the Grignard reagent by trace amounts of water being introduced into the system or the passivation of the remaining magnesium.[5] Another possibility is the formation of side products that coat the magnesium surface. A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting organohalide.[15]
To mitigate this, ensure a continuous positive pressure of inert gas and that your solvent and organohalide are scrupulously dry. Slow, controlled addition of the organohalide can also minimize side reactions by keeping its concentration low.[5]
Q5: My reaction mixture is turning dark brown or black. Is this normal?
A5: While a grayish, cloudy appearance is normal for a Grignard reaction, a very dark brown or black color can indicate decomposition or the formation of side products.[15] This can be caused by impurities in the reagents or localized overheating. The formation of finely divided metal from side reactions can also contribute to the dark coloration.[15] While a dark color doesn't always mean the reaction has failed, it is a sign that it may not be proceeding cleanly.
Advanced Topics
Q6: I need to know the exact concentration of my prepared Grignard reagent. How can I determine this?
A6: The concentration of a freshly prepared Grignard reagent should always be determined by titration before use in subsequent reactions to ensure accurate stoichiometry. Several reliable titration methods are available.
Common Grignard Titration Methods
| Titration Method | Titrant | Indicator | Endpoint |
| Direct Titration | sec-Butanol | 1,10-Phenanthroline | Disappearance of the colored complex.[16] |
| Back Titration | Excess standardized HCl, then standardized NaOH | Phenolphthalein | Color change of the pH indicator.[16] |
| Iodine Titration | Iodine in LiCl/THF | Self-indicating | Persistence of the iodine color.[17] |
Protocol 2: Titration of a Grignard Reagent with Iodine
This method is convenient as it is self-indicating and reliable for a range of Grignard reagents.[17]
Materials:
-
Freshly prepared Grignard reagent solution
-
Anhydrous THF
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Dry glassware (vials, syringes)
-
Inert atmosphere
Procedure:
-
Prepare Titration Solution: Prepare a 0.5 M solution of LiCl in anhydrous THF. In a dry vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a known volume of the LiCl/THF solution (e.g., 1.0 mL).[18]
-
Titration Setup: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the Grignard reagent solution dropwise via a syringe to the stirred iodine solution.[18]
-
Endpoint: The endpoint is reached when the dark brown/red color of the iodine just disappears, and the solution becomes colorless or pale yellow.[17]
-
Calculation: The molarity of the Grignard reagent can be calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂) and the volumes and concentrations used.
Conclusion
Successful Grignard reaction initiation hinges on a meticulous experimental setup with a focus on anhydrous conditions and an active magnesium surface. By understanding the fundamental principles behind the common failure modes and employing the systematic troubleshooting and validation protocols outlined in this guide, researchers can significantly improve the reliability and success rate of their Grignard reactions.
References
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Sciencemadness Discussion Board. (2016). Grignard successes and failures. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
ResearchGate. (2007). Profiles of process variables during the Grignard initiation reaction. [Link]
-
Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
-
Chemistry Stack Exchange. (2014). What's the purpose of a Grignard reagent initiation?. [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]
-
ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]
-
EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. [Link]
-
YouTube. (2023). Making a Grignard reagent from elemental magnesium. [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 12. youtube.com [youtube.com]
- 13. homework.study.com [homework.study.com]
- 14. sciencemadness.org [sciencemadness.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide: Choosing the Right Tool for Olefination - Trimethylsilylmethylmagnesium Chloride vs. Wittig Reagents
The creation of carbon-carbon double bonds, or olefination, is a fundamental transformation in organic synthesis, central to the construction of countless pharmaceuticals, natural products, and advanced materials.[1][2] For the modern researcher, selecting the optimal olefination strategy from a diverse toolkit is paramount for achieving desired outcomes in terms of yield, purity, and stereocontrol. This guide provides an in-depth, objective comparison between two cornerstone methodologies: the classic Wittig reaction and its variants, and the silicon-based Peterson olefination, which utilizes reagents such as Trimethylsilylmethylmagnesium Chloride.
This analysis moves beyond a simple recitation of facts, delving into the mechanistic underpinnings and practical considerations that govern the selection of one method over the other. By understanding the causality behind experimental choices, researchers can better navigate the complexities of their synthetic targets.
The Wittig Reaction: A Pillar of Olefin Synthesis
Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction has become a widely used method for converting aldehydes and ketones into alkenes.[3] The core of this reaction is the interaction between a carbonyl compound and a phosphorus ylide, also known as a Wittig reagent.[3][4]
Mechanism and Stereochemical Control
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide (TPPO).[5] The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[6]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide.[6][7] This dependency is the key to strategically producing either (Z)- or (E)-alkenes:
-
Non-stabilized Ylides: Ylides bearing simple alkyl or hydrogen substituents are highly reactive. The reaction is kinetically controlled, proceeding through a less sterically hindered transition state that leads predominantly to the (Z)-alkene.[4][6]
-
Stabilized Ylides: When the ylide is stabilized by an electron-withdrawing group (e.g., ester, ketone), it is less reactive.[3][6] The formation of the oxaphosphetane intermediate becomes reversible, allowing for equilibration to the thermodynamically more stable intermediate, which ultimately collapses to favor the formation of the (E)-alkene.[4][8][9]
A significant modification, the Horner-Wadsworth-Emmons (HWE) reaction , utilizes phosphonate carbanions instead of phosphonium ylides.[10][11] These carbanions are more nucleophilic and typically favor the formation of (E)-alkenes with high selectivity.[10][12] A major practical advantage of the HWE reaction is that its byproduct is a water-soluble phosphate salt, which is easily removed by aqueous extraction, circumventing the often-difficult separation of triphenylphosphine oxide.[1][11]
The Peterson Olefination: A Silicon-Powered Alternative
The Peterson olefination is the silicon-based analogue of the Wittig reaction, employing α-silyl carbanions to convert carbonyl compounds into alkenes.[13][14] Reagents like this compound are prime examples of precursors to the necessary α-silyl carbanion.[15] The reaction's most compelling feature is its capacity for exceptional stereochemical control.[16][17]
Mechanism and Tunable Stereoselectivity
The reaction proceeds in two distinct stages. First, the α-silyl carbanion, generated from a reagent like this compound, adds to the carbonyl compound to form a β-hydroxysilane intermediate.[16][18] Unlike the Wittig reaction, this intermediate is often stable enough to be isolated, particularly when using Grignard reagents, as the magnesium-oxygen bond is strong and disfavors immediate elimination.[18]
The true synthetic power of the Peterson olefination lies in the controlled elimination of this β-hydroxysilane intermediate. The stereochemical outcome is dictated by the choice of acidic or basic conditions for this final step:[13][16][17]
-
Basic Conditions: Treatment with a base (e.g., potassium hydride, KH) induces a syn-elimination, where the hydroxyl group and the trialkylsilyl group depart from the same face of the molecule.
-
Acidic Conditions: Treatment with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) promotes an anti-elimination, where the two groups depart from opposite faces.
This dichotomy provides the chemist with a powerful tool: by isolating the diastereomeric β-hydroxysilane intermediates and subjecting them to different elimination conditions, one can selectively synthesize either the (E)- or (Z)-alkene from the same precursor.[13][18]
Head-to-Head Comparison: Performance and Practicality
The choice between Wittig-type reactions and the Peterson olefination is a multifactorial decision based on the specific synthetic challenge.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Peterson Olefination |
| Primary Reagent | Phosphonium Ylide | Phosphonate Carbanion | α-Silyl Carbanion (e.g., from Me₃SiCH₂MgCl) |
| Byproduct | Triphenylphosphine Oxide (TPPO) | Water-soluble Phosphate Salt | Trialkylsilanol (e.g., Me₃SiOH) |
| Byproduct Removal | Often difficult; requires chromatography.[1][11] | Easy; aqueous extraction.[1][11] | Generally easy; volatile or soluble.[19] |
| Stereoselectivity | Non-stabilized ylides → (Z)-alkenes.[6] Stabilized ylides → (E)-alkenes.[6] | Strong preference for (E)-alkenes.[10] | Diastereoselective control: Acid → anti-elimination; Base → syn-elimination.[13][16] |
| Reactivity | Stabilized ylides may not react with ketones.[3] | More nucleophilic than ylides; reacts well with ketones.[12] | Highly reactive carbanions.[17] |
| Functional Group Tolerance | Generally good, tolerates esters, amides, ethers.[4] | Good. | Good, but sensitive to protic groups due to Grignard nature. |
| Key Advantage | Reliable route to (Z)-alkenes using non-stabilized ylides. | Excellent (E)-selectivity and easy byproduct removal. | Unparalleled stereochemical control by choosing elimination conditions. |
Decision Workflow for Olefination Strategy
For researchers facing a new synthetic step, the following decision-making process can help guide the selection of the most appropriate olefination method.
Experimental Protocols
To provide a practical context, the following are representative, detailed procedures for both a Wittig and a Peterson olefination.
Protocol 1: Wittig Reaction - Synthesis of Ethyl Cinnamate (Stabilized Ylide)
This protocol describes the reaction of benzaldehyde with a stabilized ylide to produce the (E)-alkene, ethyl cinnamate.[1]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (ylide)
-
Benzaldehyde
-
Hexanes
-
3 mL conical vial with magnetic spin vane
-
Filtering pipette
Procedure:
-
Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane into a 3 mL conical vial.
-
Add 50.8 µL (0.5 mmol) of benzaldehyde and a magnetic spin vane to the vial.
-
Stir the mixture vigorously at room temperature. The reaction is often rapid, and the solid ylide will be consumed.
-
After 15 minutes of stirring, add 3 mL of hexanes to the mixture and continue to stir. This will precipitate the triphenylphosphine oxide byproduct while keeping the ethyl cinnamate product in solution.
-
Using a filtering pipette, carefully remove the hexane solution containing the product, leaving the solid triphenylphosphine oxide behind.
-
Transfer the liquid to a clean, pre-weighed vial.
-
Evaporate the solvent to yield the ethyl cinnamate product.
Protocol 2: Peterson Olefination - Methylenation of a Ketone
This protocol details the methylenation of a ketone using (trimethylsilyl)methylmagnesium chloride, followed by an acid-catalyzed elimination.[13]
Materials:
-
Ketone (e.g., 2-adamantanone, 1.0 eq)
-
(Trimethylsilyl)methylmagnesium chloride (1.0 M in diethyl ether, 4.0 eq)
-
Diethyl ether, anhydrous
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH, 10.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, under Argon atmosphere
Procedure:
-
Addition Step: To a solution of the ketone (3.0 mmol, 1.0 eq) in anhydrous diethyl ether (15 mL) under an argon atmosphere, add (trimethylsilyl)methylmagnesium chloride solution (4.0 eq) at room temperature (25 °C).
-
Stir the resulting mixture for 30 minutes. At this stage, the β-magnesioalkoxide has formed.
-
Elimination Step: Add methanol (100 mL) to the reaction mixture, followed by p-toluenesulfonic acid (10.0 eq).
-
Stir the mixture for 2 hours. The acid catalyzes the anti-elimination to form the alkene.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired methylene product.[13]
Conclusion
Both the Wittig reaction and the Peterson olefination are indispensable tools in the arsenal of the synthetic chemist. The Wittig reaction, especially with non-stabilized ylides, remains a go-to method for the synthesis of (Z)-alkenes.[6] Its primary operational drawback is the generation of triphenylphosphine oxide, which can complicate purification.[1] The Horner-Wadsworth-Emmons modification elegantly solves this purification issue and provides excellent (E)-selectivity, making it a highly reliable and often superior choice.[11]
The Peterson olefination, utilizing reagents like this compound, offers a unique and powerful advantage: unparalleled stereochemical control.[16] The ability to isolate the β-hydroxysilane intermediate and then direct the elimination to either the (E)- or (Z)-alkene by a simple choice of acidic or basic conditions provides a level of strategic flexibility that is unmatched by other methods.[13][18] For researchers in drug development and complex molecule synthesis, where precise control over geometry is critical, the Peterson olefination represents a sophisticated and highly enabling technology.
References
-
Wikipedia. Wittig reaction. [Link]
-
Master Organic Chemistry. (2018-02-06). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Organic Chemistry Portal. Peterson Olefination. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
Wikipedia. Peterson olefination. [Link]
-
NROChemistry. Peterson Olefination. [Link]
-
Organic Reactions. The Peterson Olefination Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Journal of the American Chemical Society. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction | PPTX. [Link]
-
ACS Publications - Organic Letters. Stereoselective One-Pot Deconjugation, Aldol, and Stabilized Peterson Olefination of α-Trialkylsilyl-β-alkyl-α,β-Unsaturated Esters. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
ACS Publications - Organic Letters. Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides: An Explanation for the Low Stereoselectivity Observed in Reactions of α-Alkoxy Aldehydes. [Link]
-
Chemistry Notes. Peterson Olefination Reaction, Mechanism, and Applications. [Link]
-
SciSpace. Stereoselective Peterson Olefinations from Bench‐Stable Reagents and N‐Phenyl Imines. [Link]
-
ResearchGate. The Peterson Olefination Reaction. [Link]
-
CHEM333 Lab Experiment. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
YouTube. reaction mechanism, experimental procedure and how to get rid of TPPO. [Link]
-
ResearchGate. On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions | Request PDF. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Chemistry LibreTexts. (2021-08-16). 6: The Wittig Reaction (Experiment). [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. Common carbonyl-based olefination methods used in organic synthesis. [Link]
-
Organic Chemistry Portal. Alkynes as Synthetic Equivalents to Stabilized Wittig Reagents: Intra- and Intermolecular Carbonyl Olefinations Catalyzed by Ag(I), BF3, and HBF4. [Link]
-
Organic Syntheses Procedure. Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E). [Link]
-
Convenient One-Pot Synthesis of Allylsilanes from Enolizable Ketones. (2019-11-19). [Link]
-
ResearchGate. This compound. [Link]
-
NIH - PMC. (2025-04-25). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. [Link]
-
Organic Syntheses Procedure. Submitted by D. Bryce-Smith and ET Blues. [Link]
-
Royal Society of Chemistry. . [Link]
-
ResearchGate. This compound. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
Andrew G Myers Research Group. Olefination Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Peterson Olefination | NROChemistry [nrochemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Peterson olefination - Wikipedia [en.wikipedia.org]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Peterson Olefination [organic-chemistry.org]
- 19. scispace.com [scispace.com]
A Comparative Guide to the Reactivity of Trimethylsilylmethylmagnesium Chloride and Other Key Organometallic Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate organometallic reagent is a critical decision that dictates the outcome of a synthetic strategy. This guide provides an in-depth comparison of Trimethylsilylmethylmagnesium Chloride, a versatile α-silyl Grignard reagent, with other foundational organometallics such as traditional Grignards, organolithiums, and organocuprates. We will explore the nuanced differences in their reactivity, supported by experimental data and established chemical principles, to empower chemists with the insights needed for rational reagent selection.
Introduction to this compound: The Peterson Olefination Precursor
This compound, with the chemical formula (CH₃)₃SiCH₂MgCl, is an organometallic compound classified as a Grignard reagent.[1][2][3] Its defining feature is the presence of a trimethylsilyl group on the carbon adjacent to the magnesium-bearing carbon. This structural motif makes it a premier reagent for generating α-silyl carbanions, which are nucleophiles of immense synthetic utility.[4][5]
It is typically prepared by the reaction of (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][6][7] While it participates in many reactions typical of Grignard reagents, its most celebrated application is as a key player in the Peterson Olefination , a powerful method for synthesizing alkenes.[1][5][8]
The Organometallic Landscape: A Comparative Overview
To appreciate the unique reactivity of this compound, we must first understand the characteristics of the organometallic classes it is often compared against.
-
Traditional Grignard Reagents (e.g., MeMgBr, PhMgBr): Discovered by Victor Grignard, these are workhorses of organic synthesis, acting as strong carbon-based nucleophiles.[2] They are known for their reliable addition to carbonyls and other electrophiles.[9][10]
-
Organolithium Reagents (e.g., n-BuLi, (CH₃)₃SiCH₂Li): These reagents feature a carbon-lithium bond, which is more polarized than the carbon-magnesium bond in Grignard reagents due to lithium's lower electronegativity.[11] This results in organolithium compounds being generally more reactive and more basic than their Grignard counterparts.[9][11][12]
-
Organocuprates (Gilman Reagents, e.g., LiCuR₂): These are considered "softer" nucleophiles compared to the "hard" nature of Grignard and organolithium reagents.[13] This distinction is crucial in reactions with α,β-unsaturated systems, where Gilman reagents preferentially undergo 1,4-conjugate addition.[13]
Below is a summary of their core properties:
| Reagent Class | General Formula | C-Metal Bond Polarity | Reactivity Profile | Primary Applications |
| This compound | (CH₃)₃SiCH₂MgCl | Moderate (C-Mg) | Strong Nucleophile, Moderate Base | Peterson Olefination, Nucleophilic Addition |
| Traditional Grignard Reagents | R-MgX | Moderate (C-Mg) | Strong Nucleophile, Moderate Base | Carbonyl Addition, Epoxide Opening |
| Organolithium Reagents | R-Li | High (C-Li) | Very Strong Nucleophile, Strong Base | Deprotonation, Carbonyl Addition |
| Organocuprates (Gilman Reagents) | R₂CuLi | Low (C-Cu) | "Soft" Nucleophile, Weak Base | 1,4-Conjugate Addition |
Head-to-Head Reactivity Analysis
Reaction with Aldehydes and Ketones: The Peterson Olefination Advantage
The reaction with carbonyl compounds is where this compound most significantly diverges from its peers.
-
Grignard and Organolithium Reagents: These perform a standard 1,2-nucleophilic addition to the carbonyl carbon, which, after an aqueous workup, yields a secondary or tertiary alcohol.[13]
-
This compound: The initial step is analogous: a 1,2-addition to the carbonyl group. However, the product is a β-hydroxysilane intermediate.[5][8][14] The crucial difference lies in the stability and subsequent reactivity of this intermediate. Because the magnesium atom forms a strong bond with the oxygen, the intermediate magnesium alkoxide is stable enough to be isolated.[8] This intermediate is the gateway to the Peterson Olefination.[15]
The β-hydroxysilane can be directed down two distinct, stereospecific elimination pathways to form an alkene:[8][14][15][16]
-
Acid-Catalyzed Elimination: Treatment with acid results in an anti-elimination, yielding one stereoisomer of the alkene.
-
Base-Catalyzed Elimination: Treatment with a base (e.g., NaH, KH) induces a syn-elimination, producing the opposite alkene stereoisomer.
This dual-pathway, stereochemical control is a profound advantage, allowing for the selective synthesis of either (E)- or (Z)-alkenes from a single diastereomeric intermediate.[5][15][16] This stands in contrast to the Wittig reaction, another popular olefination method, which often produces mixtures of stereoisomers and generates triphenylphosphine oxide as a byproduct that can complicate purification.[5]
The lithium analog, (trimethylsilyl)methyllithium, also reacts to form a β-hydroxysilane. However, the lithium-oxygen bond is weaker than the magnesium-oxygen bond, causing the intermediate to often eliminate in-situ, proceeding directly to the alkene without the possibility of isolating the intermediate for selective elimination.[8]
Caption: Workflow of the Peterson Olefination using this compound.
Reactions with Epoxides: A Test of Nucleophilicity and Regioselectivity
Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by strong nucleophiles due to inherent ring strain.[17]
-
Mechanism: Organometallic reagents, including Grignards and organolithiums, open epoxides via an Sₙ2-type mechanism.[18] This involves a backside attack on one of the electrophilic carbons of the epoxide ring.[17][18]
-
Regioselectivity: The nucleophilic attack consistently occurs at the less sterically hindered carbon atom.[17][18][19] This is a key distinction from acid-catalyzed epoxide opening, where the nucleophile attacks the more substituted carbon due to the development of partial positive charge in the transition state.[19]
-
Stereochemistry: The Sₙ2 nature of the attack results in an inversion of stereochemistry at the carbon center that is attacked.[18]
In this context, this compound behaves as a typical strong nucleophile. It will attack the less substituted carbon of an unsymmetrical epoxide to yield a γ-silyl alcohol after workup. Its reactivity is comparable to other Grignard reagents, while organolithium reagents would be expected to react more rapidly.
Caption: Regioselectivity of epoxide ring-opening under different conditions.
Reactions with α,β-Unsaturated Carbonyls: Hard vs. Soft Nucleophiles
The choice between 1,2-addition and 1,4-conjugate addition when reacting with α,β-unsaturated systems is a classic diagnostic for the "hardness" of a nucleophile.
-
Hard Nucleophiles (Grignards, Organolithiums): These reagents are driven by charge control and preferentially attack the harder, more electrophilic carbonyl carbon in a 1,2-addition .[13] this compound, as a Grignard reagent, follows this pattern.
-
Soft Nucleophiles (Organocuprates): Gilman reagents are "softer" and favor attacking the softer electrophilic β-carbon in a 1,4-conjugate addition .[13] This is a highly valuable transformation for extending carbon frameworks.
Sources
- 1. Buy this compound | 13170-43-9 [smolecule.com]
- 2. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. (三甲基硅基)甲基氯化镁 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Peterson Olefination [organic-chemistry.org]
- 9. tutorchase.com [tutorchase.com]
- 10. orgosolver.com [orgosolver.com]
- 11. pediaa.com [pediaa.com]
- 12. reddit.com [reddit.com]
- 13. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Peterson olefination - Wikipedia [en.wikipedia.org]
- 16. Peterson Olefination | NROChemistry [nrochemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to Reagents for Trimethylsilylmethyl Group Introduction: From Classical Workhorses to Modern Alternatives
Introduction
The trimethylsilylmethyl group (TMSM) is a cornerstone functional moiety in modern organic synthesis. Its utility is most famously demonstrated in the Peterson olefination, a robust silicon-based alternative to the Wittig reaction for the formation of alkenes.[1][2] Traditionally, the introduction of this group has been dominated by highly reactive, strongly basic organometallic reagents: (trimethylsilyl)methyllithium (TMSCH₂Li) and (trimethylsilyl)methylmagnesium chloride (TMSCH₂MgCl).[3][4] While effective, the high reactivity and basicity of these classical reagents often limit their application in complex syntheses involving sensitive functional groups.
This guide provides an in-depth comparison of these traditional reagents with emerging, milder alternatives. We will delve into the mechanistic nuances, practical handling considerations, and substrate scope of each approach. By presenting side-by-side comparisons and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagent for their specific synthetic challenges.
The Classical Reagents: The Nucleophilic Powerhouses
The classical approach to installing a trimethylsilylmethyl group relies on its function as a potent nucleophile or a strong base. (Trimethylsilyl)methyllithium and its Grignard counterpart have been the go-to reagents for decades for their reliability and straightforward, albeit forceful, reactivity.
(Trimethylsilyl)methyllithium (TMSCH₂Li)
This organolithium reagent is a highly reactive, colorless solid, though it is almost always prepared and used as a solution in ethereal solvents like THF or pentane.[3]
-
Preparation and Handling: TMSCH₂Li is typically prepared by treating (trimethylsilyl)methyl chloride with butyllithium or, for higher purity and reactivity, with highly activated lithium metal dendrites.[3][5][6][7] It is highly sensitive to moisture and air, necessitating strict anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox).[5]
-
Reactivity Profile: As a "hard" nucleophile and a very strong, non-nucleophilic base, TMSCH₂Li readily adds to carbonyls, epoxides, and other electrophiles.[8] Its high reactivity makes it the reagent of choice for the Peterson olefination with less reactive ketones.[9] However, this same reactivity can be a drawback, leading to undesired side reactions such as enolization with base-sensitive substrates.
(Trimethylsilyl)methylmagnesium Chloride (TMSCH₂MgCl)
The Grignard analogue offers a slightly moderated, yet still powerful, alternative to the organolithium species.
-
Preparation and Handling: Prepared via the standard Grignard reaction of (trimethylsilyl)methyl chloride with magnesium turnings in an ethereal solvent, this reagent is also air and moisture sensitive.[10][11][12] It is commercially available as a solution, making it a convenient option.
-
Reactivity Profile: TMSCH₂MgCl is a strong nucleophile and base, but generally considered less reactive than TMSCH₂Li.[3] A key distinguishing feature in the context of the Peterson olefination is the formation of a more stable β-magnesiooxysilane intermediate. The strong magnesium-oxygen bond often prevents spontaneous elimination, allowing for the isolation of the β-hydroxysilane adduct.[13][14] This intermediate can then be subjected to separate acid- or base-mediated elimination steps to yield either the (E)- or (Z)-alkene with high stereocontrol.[9][14]
Alternative Reagents: Expanding the Toolkit
The limitations of classical organometallic reagents have driven the development of new methods that operate under milder conditions, offering greater functional group tolerance. The most significant advances have come from the field of radical chemistry, particularly through the use of photoredox catalysis.
Photoredox-Mediated Trimethylsilylmethylation
This modern approach avoids the use of strongly basic carbanions altogether. Instead, it relies on the generation of a neutral trimethylsilylmethyl radical, which can then engage in C-C bond formation.
-
Mechanism of Action: The process typically involves a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation by visible light, initiates a single-electron transfer (SET) process.[15][16] This can activate a suitable precursor to generate the desired radical. One common strategy involves using a silyl radical, such as one generated from tris(trimethylsilyl)silane ((TMS)₃SiH), to perform a halogen-atom transfer (XAT) with a trimethylsilylmethyl halide, generating the key trimethylsilylmethyl radical intermediate.[17]
-
Radical Precursors:
-
Tris(trimethylsilyl)silane ((TMS)₃SiH): While not a direct source of the TMSM group, this reagent is a highly effective mediator in radical chain reactions, enabling the generation of the TMSM radical from a halide precursor under mild conditions.[17][18]
-
Potassium (Trimethylsilylmethyl)trifluoroborate: These organoboron compounds are bench-stable crystalline solids that can serve as excellent radical precursors under photoredox conditions.[19]
-
-
Advantages: The primary advantage is the exceptional functional group tolerance. Since the reaction proceeds via radical intermediates under neutral conditions, acidic protons and sensitive functionalities that would be incompatible with Grignard or organolithium reagents are well-tolerated.
Head-to-Head Comparison
The choice of reagent is dictated by the specific requirements of the chemical transformation, including substrate complexity, desired stereochemistry, and available laboratory equipment.
Table 1: Qualitative Comparison of Reagent Properties
| Feature | (Trimethylsilyl)methyllithium | (Trimethylsilyl)methylmagnesium Chloride | Photoredox Radical Precursors |
| Reagent Type | Nucleophilic Anion | Nucleophilic Anion | Neutral Radical |
| Basicity | Very High | High | None |
| Functional Group Tolerance | Low (incompatible with acids, alcohols, many carbonyls) | Low to Moderate | High (tolerates a wide range of functional groups) |
| Reaction Conditions | Anhydrous, Inert Atmosphere, Often Cryogenic | Anhydrous, Inert Atmosphere | Typically Room Temperature, Tolerant of some protic sources |
| Stereocontrol in Olefination | Possible, but often requires isolation of intermediate | Excellent, via isolation of β-hydroxysilane | Not directly applicable for Peterson-type olefination |
| Key Advantage | High reactivity for unreactive electrophiles.[8] | Excellent for diastereoselective Peterson olefination.[13][14] | Unparalleled functional group compatibility.[19] |
| Key Limitation | Low functional group tolerance; high basicity. | Can be sluggish with hindered ketones. | Requires photocatalyst and light source; different reaction scope. |
Experimental Protocols
To provide a practical context, we present detailed methodologies for a classical Peterson olefination and a modern radical-based approach.
Protocol 1: Classical Peterson Olefination of Cyclohexanone with TMSCH₂Li
This protocol describes the formation of methylenecyclohexane from cyclohexanone, a representative transformation.
Step-by-Step Methodology:
-
Apparatus Setup: A 100 mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. The glassware is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Addition: The flask is charged with anhydrous diethyl ether (20 mL) via syringe. The flask is cooled to 0 °C in an ice bath.
-
Nucleophile Introduction: A solution of (trimethylsilyl)methyllithium (1.0 M in pentane, 11 mL, 11 mmol, 1.1 equiv) is added dropwise to the stirred solvent.
-
Substrate Addition: A solution of cyclohexanone (1.0 g, 10.2 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) is added dropwise to the reaction mixture over 10 minutes, maintaining the temperature below 5 °C.
-
Reaction: The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford methylenecyclohexane.
Protocol 2: Representative Photoredox-Mediated Trimethylsilylmethylation
This protocol outlines a general procedure for the coupling of an activated alkyl bromide with a radical acceptor using a TMSM radical precursor.
Step-by-Step Methodology:
-
Apparatus Setup: In a 10 mL vial equipped with a magnetic stir bar, add the alkyl bromide substrate (0.5 mmol, 1.0 equiv), the radical acceptor (e.g., an electron-deficient alkene, 0.75 mmol, 1.5 equiv), and potassium (trimethylsilylmethyl)trifluoroborate (0.6 mmol, 1.2 equiv).
-
Catalyst and Solvent: Add the photoredox catalyst, such as fac-Ir(ppy)₃ (0.005 mmol, 1 mol%), followed by degassed solvent (e.g., DMF, 5 mL).
-
Reaction: The vial is sealed with a cap and placed approximately 5 cm from a blue LED lamp (40 W). The reaction mixture is stirred vigorously and irradiated at room temperature for 12-24 hours. Progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) to remove the DMF.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude residue is purified by flash column chromatography on silica gel to yield the desired product.
Mechanistic Visualizations
Understanding the underlying mechanisms is crucial for troubleshooting and rational reaction design.
Diagram 1: The Peterson Olefination Pathway
Caption: Mechanism of the Peterson Olefination.
Diagram 2: Photoredox Catalytic Cycle for Radical Generation
Caption: A generalized photoredox cycle for trimethylsilylmethyl radical generation.
Conclusion and Future Outlook
The introduction of the trimethylsilylmethyl group remains a vital transformation in organic synthesis. While the classical organolithium and Grignard reagents are powerful and effective tools, particularly for stereocontrolled Peterson olefinations, their high basicity presents significant limitations. The advent of alternative methods, especially those leveraging photoredox catalysis to generate neutral radical intermediates, has opened new avenues for incorporating the TMSM group into highly functionalized molecules. These milder approaches are not replacements, but rather complementary strategies that vastly expand the synthetic chemist's toolkit. Future developments will likely focus on enhancing the efficiency and substrate scope of these radical methods and exploring new, stable precursors for the catalytic generation of this versatile synthetic unit.
References
-
(Trimethylsilyl)methyllithium . Wikipedia. [Link]
-
Leoncini, A., et al. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy . Chemical Reviews. [Link]
-
Gonzalez, R. M., et al. Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium . Organic Syntheses. [Link]
-
Specialty Chemical Intermediates: The Importance of (Trimethylsilyl)methylmagnesium Chloride . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Unlock Advanced Synthesis with (Trimethylsilyl)methyllithium: Properties, Applications, and Handling . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium . Organic Syntheses, 2024, 101, 342-365. [Link]
-
Peterson Olefination . Organic Chemistry Portal. [Link]
-
Peterson olefination . Wikipedia. [Link]
-
Chatgilialoglu, C., et al. (2011). Recent Applications of the (TMS)3SiH Radical-Based Reagent . Molecules. [Link]
-
Peterson Olefination . NROChemistry. [Link]
-
Ager, D. J. (1991). The Peterson Olefination Reaction . Organic Reactions. [Link]
-
Ni, Z.-J., & Luh, T.-Y. (E,E)-TRIMETHYL(4-PHENYL-1,3-BUTADIENYL)SILANE . Organic Syntheses. [Link]
-
(Trimethylsilyl)methylmagnesium Chloride . Fieser and Fieser's Reagents for Organic Synthesis. [Link]
-
Wang, D., et al. (2018). Silyl-mediated photoredox-catalyzed radical–radical cross-coupling reaction of alkyl bromides and ketoesters . Organic Chemistry Frontiers. [Link]
-
Xu, J., et al. (2014). Photoredox catalyst-mediated atom transfer radical addition for polymer functionalization under visible light . Polymer Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. (Trimethylsilyl)methyllithium - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. Peterson Olefination | NROChemistry [nrochemistry.com]
- 10. guidechem.com [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Peterson Olefination [organic-chemistry.org]
- 14. Peterson olefination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Silyl-mediated photoredox-catalyzed radical–radical cross-coupling reaction of alkyl bromides and ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Trimethylsilylmethyl Organometallics: The Grignard Reagent versus the Organolithium
A Senior Application Scientist's Field Guide to (CH₃)₃SiCH₂MgCl and (CH₃)₃SiCH₂Li
In the landscape of modern organic synthesis, the trimethylsilylmethyl anion, [(CH₃)₃SiCH₂]⁻, serves as a uniquely versatile building block. Its utility lies in its capacity to act as a sterically hindered, non-enolizable carbanion, most famously enabling the Peterson olefination. The two most prominent reagents for delivering this anion are trimethylsilylmethylmagnesium chloride ((CH₃)₃SiCH₂MgCl) and (trimethylsilyl)methyllithium ((CH₃)₃SiCH₂Li). While often considered functionally equivalent, a deeper analysis reveals critical differences in their preparation, structure, reactivity, and handling that can significantly impact the outcome of a synthetic sequence.[1]
This guide provides a comprehensive comparison of these two indispensable reagents. Moving beyond a simple list of attributes, we will explore the causality behind their divergent behaviors, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific synthetic challenges.
I. Physicochemical Properties and Structural Divergence
The fundamental difference between these reagents lies in the identity of the metal counterion (Mg vs. Li) and its profound effect on the carbon-metal bond's polarity, aggregation state, and, consequently, its reactivity.
This compound (The Grignard Reagent)
As a Grignard reagent, (CH₃)₃SiCH₂MgCl exists in solution as a complex mixture of species governed by the Schlenk equilibrium. This equilibrium involves the monomeric Grignard reagent, its dimer, and the dialkylmagnesium species, Mg[(CH₂Si(CH₃)₃]₂. This dynamic state, heavily influenced by the solvent (typically diethyl ether or THF), moderates the nucleophilicity of the carbanion compared to its organolithium counterpart.
(Trimethylsilyl)methyllithium (The Organolithium Reagent)
Organolithium reagents are notorious for forming aggregates, and (trimethylsilyl)methyllithium is no exception.[2][3] In non-coordinating hydrocarbon solvents, it exists predominantly as a stable hexameric cluster, [LiCH₂Si(CH₃)₃]₆.[1] In coordinating solvents like THF or in the presence of ligands such as TMEDA, this aggregate is broken down into smaller, more reactive species (tetramers, dimers, or even monomers).[1][2][3] This aggregation behavior is central to its reactivity profile; the deaggregation step is often rate-limiting, and the monomeric form is hypothesized to be the most reactive species.[2][3]
II. Synthesis and Commercial Availability
Both reagents are commercially available, typically as solutions in ethereal or hydrocarbon solvents.[1][4][5] However, for large-scale use or when high purity is required, in-house preparation is common. The synthetic routes are distinct and reflect the fundamental chemistry of organomagnesium and organolithium compounds.
Synthesis of this compound
This preparation is a classic Grignard reaction. It involves the direct reaction of (chloromethyl)trimethylsilane with magnesium turnings in an anhydrous ethereal solvent.[6][7] The initiation of the reaction, as with many Grignard preparations, is the critical step and can be facilitated by agents like iodine or 1,2-dibromoethane.[7]
Caption: Synthesis of the Grignard reagent.
Synthesis of (Trimethylsilyl)methyllithium
Two primary methods are employed for synthesizing the organolithium reagent:
-
Metal-Halogen Exchange: The most common laboratory-scale preparation involves the reaction of (trimethylsilyl)methyl chloride with an alkyllithium, typically n-butyllithium, in a hydrocarbon solvent.[1] This method is convenient but introduces an equivalent of butyl chloride into the reaction mixture.
-
Reductive Lithiation: For higher purity, the direct reaction of (trimethylsilyl)methyl chloride with lithium metal is preferred.[2][8] This reaction often requires highly activated lithium, which can be prepared as fine dendrites by treating lithium pellets with liquid ammonia.[8][9] This method avoids lithium halide impurities and byproducts from metal-halogen exchange.
Caption: Synthesis routes for the organolithium reagent.
III. Reactivity and Application Comparison
The structural differences outlined above manifest as distinct reactivity profiles, making each reagent uniquely suited for different applications.
| Feature | This compound | (Trimethylsilyl)methyllithium | Rationale & Implications |
| Basicity | Moderately basic | Strongly basic (more so than n-BuLi)[10] | The organolithium's high basicity can lead to unwanted side reactions like enolization or decomposition of base-sensitive substrates. However, it is advantageous for specific deprotonation reactions. |
| Nucleophilicity | Strong nucleophile | Very strong nucleophile | The organolithium reagent generally reacts faster and with more sterically hindered electrophiles. This can be crucial for challenging carbonyl additions. |
| Thermal Stability | Generally stable in ethereal solution | Less stable; can decompose, especially at elevated temperatures or in certain solvents (e.g., toluene).[2][3] | The Grignard reagent is more forgiving for reactions requiring prolonged heating. The organolithium's decomposition can proceed via C-H activation of the solvent or ligands.[2][3] |
| Solvent | Typically ethereal (THF, Et₂O) | Hydrocarbons (Pentane, Hexanes) or Ethers | The choice of solvent for the organolithium is critical. Ethereal solvents increase reactivity by deaggregation but may be attacked by the reagent. Hydrocarbon solvents offer greater stability but lower reactivity. |
Key Application: The Peterson Olefination
The premier application for both reagents is the synthesis of alkenes via the Peterson olefination. The reaction proceeds through the nucleophilic addition to a ketone or aldehyde to form a β-hydroxysilane intermediate. The choice of reagent and subsequent workup conditions dictates the elimination pathway and, potentially, the stereochemical outcome.
Caption: Generalized Peterson Olefination workflow.
-
With (trimethylsilyl)methyllithium , the resulting lithium alkoxide of the β-hydroxysilane intermediate is often unstable and may spontaneously eliminate in situ to yield the alkene directly.
-
With the Grignard reagent , the magnesium alkoxide intermediate is typically more stable, allowing for its isolation. This provides greater control, as the subsequent elimination can be directed under either acidic or basic conditions to favor different stereoisomers where applicable.
IV. Practical Considerations: Safety and Handling
The operational hazards associated with these reagents differ significantly and demand appropriate handling protocols.
This compound:
-
Hazards: Air and moisture sensitive. Reacts with protic solvents. While flammable, it is generally not pyrophoric.[4][11]
-
Handling: Can be handled safely using standard Schlenk line or cannula techniques under an inert atmosphere (Nitrogen or Argon).
(Trimethylsilyl)methyllithium:
-
Hazards: Pyrophoric. Solutions, particularly in hydrocarbon solvents, can ignite spontaneously on contact with air.[12][13][14] Reacts violently with water and protic solvents. Causes severe skin burns and eye damage.[12]
-
Handling: Requires strict adherence to protocols for handling pyrophoric materials. Work must be conducted in a fume hood or glovebox.[12][13][14] Use of fire-resistant lab coats, safety glasses, and face shields is mandatory. Ensure a Class D fire extinguisher is accessible.
V. Experimental Protocols
The following protocols are representative procedures for the synthesis and use of these reagents.
Protocol 1: Preparation of this compound
(Adapted from Organic Syntheses)[7]
-
Setup: A 500-mL, three-necked, round-bottom flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, and an inert gas inlet. The entire apparatus is flame-dried under a flow of nitrogen or argon.
-
Charging: Add magnesium turnings (5.2 g, 0.22 g-atom) and a few crystals of iodine to the flask. Add 150 mL of anhydrous diethyl ether via cannula.
-
Initiation: Begin stirring and add a small portion of (chloromethyl)trimethylsilane (25.8 g, 0.21 mol) from the addition funnel. If the reaction does not start (disappearance of iodine color, gentle reflux), warm the flask gently.
-
Addition: Once the reaction has initiated, add the remaining (chloromethyl)trimethylsilane dropwise at a rate that maintains a gentle reflux. This typically takes about 30 minutes.
-
Completion: After the addition is complete, heat the mixture at reflux for an additional 30 minutes to ensure full conversion.
-
Use: Cool the resulting gray-to-brown solution to room temperature. The Grignard reagent is now ready for use and can be titrated to determine its exact concentration.
Protocol 2: Preparation of (Trimethylsilyl)methyllithium via Reductive Lithiation
(Adapted from Organic Syntheses)[8][9]
Part A: Preparation of Activated Lithium Dendrites
-
Setup: An oven-dried 1-L, three-necked flask is equipped with a magnetic stir bar, a dry ice condenser, and an argon inlet.
-
Lithium Washing: In a separate flask under argon, wash high-sodium lithium pellets (5.0 g, 0.72 mol) three times with dry hexanes and dry under high vacuum.[10] Transfer the washed lithium to the reaction flask.
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia (approx. 150 mL) into the flask via the dry ice condenser. A deep blue-bronze solution will form.
-
Activation: Allow the solution to stir at -78 °C for 15 minutes, then remove the cooling bath and allow the ammonia to evaporate under a positive pressure of argon. This process leaves a fine, high-surface-area deposit of lithium dendrites on the flask walls.
Part B: Synthesis of (Trimethylsilyl)methyllithium
-
Setup: Backfill the flask containing the lithium dendrites with argon and place it in an oil bath set to 37 °C.
-
Solvent Addition: Add 160 mL of dry pentane to the flask.
-
Precursor Addition: Add a solution of (trimethylsilyl)methyl chloride (34.6 g, 0.282 mol) in 120 mL of dry pentane dropwise to the stirred suspension of lithium dendrites. The addition rate should be controlled to maintain a gentle reflux of the pentane.
-
Reaction: Stir the mixture at 37 °C until the reaction is complete (monitored by GC or disappearance of lithium metal).
-
Isolation: Allow the mixture to cool and the unreacted lithium/salts to settle. The clear supernatant solution of (trimethylsilyl)methyllithium can be transferred via cannula to a storage flask. Determine the concentration by titration (e.g., Gilman titration).
VI. Conclusion and Recommendations
The choice between this compound and (trimethylsilyl)methyllithium is not arbitrary but a strategic decision based on the specific demands of the chemical transformation.
Caption: Decision workflow for reagent selection.
Choose this compound when:
-
The substrate is sensitive to strong bases.
-
Operational simplicity and enhanced safety are priorities.
-
Control over the elimination of the β-hydroxysilane intermediate is desired.
-
A cost-effective, scalable solution is required for standard transformations.
Choose (Trimethylsilyl)methyllithium when:
-
High reactivity is paramount, for example, with sterically demanding or unreactive electrophiles.
-
A very strong, non-nucleophilic base is required for a specific deprotonation step.
-
The synthetic protocol can accommodate the stringent handling requirements for pyrophoric reagents.
-
The potential for spontaneous elimination to the alkene is acceptable or desired.
Ultimately, a thorough understanding of the distinct personalities of these two reagents allows the synthetic chemist to harness the full potential of the trimethylsilylmethyl group, transforming it from a simple building block into a precision tool for molecular construction.
References
-
Gonzalez, R. M., Hsu, H.-H., & Thomas, A. A. (2024). Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. Organic Syntheses, 101, 342–365. [Link]
-
ResearchGate. (n.d.). This compound. Retrieved from ResearchGate. [Link]
-
Davison, N., Waddell, P. G., Dixon, C., Wills, C., Penfold, T. J., & Lu, E. (2021). A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies. Dalton Transactions, 51(28), 10707-10713. [Link]
-
Davison, N., Waddell, P. G., Dixon, C., Wills, C., Penfold, T. J., & Lu, E. (2022). A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies. Dalton Transactions, 51(28), 10707-10713. [Link]
-
Organic Syntheses. (2024). Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. Retrieved from Organic Syntheses. [Link]
-
Wikipedia. (n.d.). (Trimethylsilyl)methyllithium. Retrieved from Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Retrieved from Organic Syntheses. [Link]
-
PubChem. (n.d.). (Trimethylsilyl)methylmagnesium chloride. Retrieved from PubChem. [Link]
-
Royal Society of Chemistry. (2013). Trimethylsilyl chloride promoted synthesis of α-branched amines by nucleophilic addition of organozinc halides to nitrones. Organic & Biomolecular Chemistry. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trimethylsilyl)methyllithium, 1M solution in hexanes. Retrieved from Cole-Parmer. [Link]
-
University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from UCR EH&S. [Link]
Sources
- 1. (Trimethylsilyl)methyllithium - Wikipedia [en.wikipedia.org]
- 2. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03532K [pubs.rsc.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS RN 13170-43-9 | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. ehs.ucr.edu [ehs.ucr.edu]
A Senior Application Scientist's Guide to Unambiguous Structure Validation
In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a reaction product's structure is the bedrock upon which all subsequent data rests. An erroneously assigned structure can invalidate extensive biological testing, compromise intellectual property, and, in the most critical scenarios, endanger patient safety. This guide provides a comprehensive comparison of modern analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require not just data, but validated, trustworthy, and defensible structural evidence.
The Orthogonal Imperative: A Multi-Faceted Approach to Truth
Confidence in a proposed chemical structure is not achieved by a single "magic bullet" technique. Instead, it is built by assembling corroborating evidence from multiple, independent analytical methods. This is the orthogonal approach : utilizing techniques that rely on different physicochemical principles to probe various aspects of the molecule.[1][2][3] Where one method may be ambiguous, another provides clarity. This guide is structured around this core principle, detailing how each technique contributes a unique piece to the structural puzzle.
Caption: The Orthogonal Approach to Structure Validation.
Primary Elucidation Techniques: The Core of Modern Analysis
For any novel compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two indispensable pillars of structure elucidation.[4] They provide the fundamental information of "what are the atoms and how are they connected?" and "how much does the molecule weigh?".
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the structure of organic compounds in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[7][8]
Causality in Experimental Choice:
-
¹H NMR: This is the initial, essential experiment. It reveals the number of different types of protons in a molecule, their relative numbers (integration), and their neighboring protons (spin-spin splitting). The chemical shift (position on the spectrum) gives crucial clues about the electronic environment and functional groups.[7]
-
¹³C NMR: This experiment provides a count of the unique carbon atoms in a molecule. It is often run "proton-decoupled" to produce a spectrum of single lines, one for each carbon type, simplifying complex molecules.
-
2D NMR (COSY, HSQC, HMBC): When the 1D spectra are too complex or ambiguous, 2D techniques are employed.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), allowing you to "walk" along a carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to. This is a definitive way to assign carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together molecular fragments and identifying quaternary carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is a key method for structural elucidation which measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] Its primary role is to determine the molecular weight of the product with extremely high accuracy.
Causality in Experimental Choice:
-
Ionization Technique: The choice of ionization method is crucial. "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for determining the molecular weight because they impart little excess energy, keeping the molecule intact and primarily showing the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[9][11] "Hard" techniques like Electron Ionization (EI) cause extensive fragmentation, which can provide valuable structural clues but may make the molecular ion difficult to identify.[9]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass to within a few parts per million (ppm).[9] This high accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass (e.g., C₉H₁₀O₂ vs. C₈H₆O₃, both with a nominal mass of 150 Da).
Confirmatory & Purity Techniques: Ensuring Homogeneity and Verifying Functionality
Once a putative structure is proposed based on NMR and MS data, its purity must be established, and other structural features confirmed.
Chromatographic Methods (HPLC & GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are separation techniques, not primary structure elucidation tools. Their critical role is to determine the purity of the reaction product.[6][12] An impure sample will give misleading NMR and MS data.
Causality in Experimental Choice:
-
HPLC with Photodiode Array (PDA) Detection: HPLC is ideal for non-volatile compounds.[12] A PDA detector is essential for a self-validating system. It acquires a full UV-Vis spectrum at every point across a chromatographic peak. If the spectra at the beginning, middle, and end of the peak are identical, it provides strong evidence for peak purity.[13][14] Spectral inconsistencies indicate the presence of a co-eluting impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is an even more powerful orthogonal technique.[15] It can definitively confirm the presence of impurities by their different mass-to-charge ratios, even if they have identical UV spectra to the main product.[13]
-
GC-MS: For volatile and thermally stable compounds, GC-MS is the method of choice. It separates components based on their boiling points and polarity, providing both purity information and mass spectra for each separated component.[9]
X-ray Crystallography
For compounds that can be grown into a suitable single crystal, X-ray crystallography provides the most definitive structural information.[16] It is a technique that uses the diffraction pattern of X-rays passing through a crystal to determine the precise three-dimensional arrangement of atoms in the molecule.[17]
Key Advantages:
-
Unambiguous 3D Structure: It provides a complete 3D map of the molecule, confirming connectivity, stereochemistry, and conformation.[16]
-
Absolute Configuration: For chiral molecules, X-ray crystallography is the most reliable method to determine the absolute configuration (the exact spatial arrangement of atoms), which is crucial in pharmacology.[18][19][20]
The primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain.[18]
A Practical Workflow for Structure Validation
The following workflow illustrates a logical progression for validating a new chemical entity, integrating the principles of orthogonal analysis.
Caption: A Decision Workflow for Reaction Product Validation.
Comparative Summary of Techniques
| Technique | Information Provided | Sample Amount | Destructive? | Key Strengths | Key Limitations |
| ¹H / ¹³C NMR | Atomic connectivity, chemical environment, stereochemistry | 1-10 mg | No | Unparalleled for detailed structural mapping in solution.[5] | Relatively low sensitivity, complex spectra for large molecules. |
| HRMS | Exact molecular weight and molecular formula | <1 µg | Yes | Extremely high sensitivity and accuracy for formula determination.[9][10] | Provides little to no connectivity information on its own. |
| HPLC-PDA | Purity, polarity, presence of chromophores | 1-100 µg | Yes | Excellent for purity assessment; PDA provides peak homogeneity data.[13] | Not a structure elucidation tool; requires a UV chromophore. |
| LC-MS | Purity, molecular weight of components | 1-100 µg | Yes | Combines separation with mass identification; powerful for impurity profiling.[15] | Ionization efficiency can vary significantly between compounds. |
| X-Ray | Absolute 3D atomic arrangement, absolute configuration | ~1 mg (crystal) | No | Provides the most definitive and unambiguous structural proof.[16][17] | Requires a high-quality single crystal, which can be difficult to obtain.[18] |
Detailed Protocol: Validating a Novel Small Molecule Product
This protocol outlines the validation of a purified, novel small molecule product, "Compound X," synthesized in the lab.
Objective: To unequivocally confirm the structure and purity of Compound X.
Methodology:
-
Purity Assessment via HPLC-PDA:
-
Sample Prep: Accurately weigh ~1 mg of Compound X and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: PDA scan from 200-400 nm.
-
-
Analysis: Inject 5 µL of the sample. Integrate the resulting chromatogram. The peak area of Compound X should be >95% of the total peak area. Verify peak purity by comparing spectra across the main peak.
-
-
Molecular Formula Determination via HRMS (ESI-TOF):
-
Sample Prep: Dilute the stock solution from Step 1 to ~10 µg/mL using 50:50 acetonitrile:water.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analyzer: Time-of-Flight (TOF).
-
Mass Range: 100-1000 m/z.
-
-
Analysis: Infuse the sample. Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical mass calculated for the proposed molecular formula.
-
-
Structural Elucidation via NMR:
-
Sample Prep: Dissolve 5-10 mg of Compound X in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Experiments to Run:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
COSY (Proton-Proton Correlation)
-
HSQC (Proton-Carbon one-bond Correlation)
-
HMBC (Proton-Carbon long-range Correlation)
-
-
Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Confirm that all observed correlations (COSY, HSQC, HMBC) are consistent with the proposed structure.
-
Ensure the proton integration values match the number of protons in the proposed structure.
-
-
Self-Validation System:
-
The purity determined by HPLC must be high (>95%) to trust the NMR and MS data.
-
The molecular formula from HRMS must be consistent with the atom count derived from the fully assigned NMR spectra.
-
All connectivity pathways deduced from 2D NMR must align perfectly with the proposed structure. A single inconsistency invalidates the proposed structure and requires re-investigation.
In the context of drug development, this level of rigorous, orthogonal validation is not merely good practice; it is a regulatory expectation. The International Council for Harmonisation (ICH) guidelines, such as Q3A(R2), mandate the identification and characterization of impurities above certain thresholds, a task that relies entirely on these validated analytical techniques.[21][22][23] By adopting this comprehensive approach, researchers can ensure the integrity of their work and the quality of their products.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Mass spectrometry for structural elucidation. CURRENTA. [Link]
-
NMR Spectroscopy: Principles, Types & Applications Explained. (2024). Vedantu. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Absolute Configuration of Small Molecules by Co-crystallization. (2020). National Center for Biotechnology Information. [Link]
-
What is Mass Spectrometry? Broad Institute. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
-
Molecular Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]
-
Mass Spectrometry Can determine information about the molecular weight and molecular structure Electron impact ionization. University of Wisconsin–Madison. [Link]
-
Structure Elucidation in Organic Chemistry The Search for the Right Tools. Wiley. [Link]
-
NMR Spectroscopy: Principles, Techniques, and Applications. (2024). SlideShare. [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2024). International Journal of Research in Pharmaceutical Sciences. [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. (2017). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Longdom Publishing. [Link]
-
Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. (2024). Nature Communications. [Link]
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (2004). Georg Thieme Verlag. [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]
-
Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2015). SpringerLink. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Separation Science. [Link]
-
Structural Analysis of Natural Products. (2016). ACS Publications. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2019). LCGC. [Link]
-
Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]
-
How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? (2024). YouTube. [Link]
-
What is the meaning of orthogonal in validation testing? (2012). Stack Exchange. [Link]
-
What is meant by "orthogonal methods" in analytical chemistry? (2014). ResearchGate. [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. stats.stackexchange.com [stats.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. microbenotes.com [microbenotes.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 8. ijirset.com [ijirset.com]
- 9. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. moravek.com [moravek.com]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. excillum.com [excillum.com]
- 17. rigaku.com [rigaku.com]
- 18. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 21. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. jpionline.org [jpionline.org]
- 23. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Mechanistic Nuances of Grignard Reagents vs. Organolithium Compounds
For over a century, Grignard reagents and organolithium compounds have been cornerstone reagents in the synthetic chemist's toolbox, enabling the formation of carbon-carbon bonds with remarkable efficiency. While often used interchangeably in introductory texts, a deeper understanding of their profound mechanistic differences is crucial for researchers, scientists, and drug development professionals seeking to optimize reaction outcomes, control stereochemistry, and enhance chemoselectivity. This guide provides an in-depth comparison of these two classes of organometallic reagents, grounded in mechanistic principles and supported by experimental insights.
The Crucial Difference in Solution State: A Tale of Two Equilibria
The divergent reactivity of Grignard and organolithium reagents can be traced back to their fundamentally different structures in solution. This is not merely an academic curiosity; the nature of the organometallic species present directly dictates its nucleophilicity and basicity.
Grignard Reagents and the Dynamic Schlenk Equilibrium
In ethereal solvents like diethyl ether or tetrahydrofuran (THF), Grignard reagents (RMgX) are not simple monomeric species. Instead, they exist in a dynamic equilibrium known as the Schlenk equilibrium.[1] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂).[1]
Caption: The Schlenk equilibrium of Grignard reagents in solution.
The position of this equilibrium is highly dependent on the solvent, the nature of the R group, the halogen, and the concentration.[1] For instance, the addition of dioxane can precipitate MgX₂ and drive the equilibrium towards the dialkylmagnesium species. The actual reacting species in a Grignard reaction can be any of these components, each possessing distinct reactivity. This complexity can lead to variability in reaction outcomes.
Organolithium Compounds: A World of Aggregates
Organolithium reagents (RLi), in contrast, exist as aggregates in solution, with the degree of aggregation influenced by the solvent and the steric bulk of the organic group.[2] Common aggregation states include tetramers and hexamers in hydrocarbon solvents, which can be broken down into more reactive dimers or monomers in the presence of coordinating solvents like THF or additives like tetramethylethylenediamine (TMEDA).[3]
Caption: General mechanism for the addition of Grignard and organolithium reagents to ketones.
With α,β-unsaturated carbonyl compounds, both are considered "hard" nucleophiles and typically favor 1,2-addition to the carbonyl carbon. [4]
Reaction with Carboxylic Acids: A Tale of Two Pathways
A significant point of divergence is the reaction with carboxylic acids. Grignard reagents are generally not useful for addition to carboxylic acids as they are readily quenched by the acidic proton, forming an alkane and a magnesium carboxylate. [4]Organolithium reagents, being more basic and nucleophilic, can react further. [4]The first equivalent deprotonates the carboxylic acid, and a second equivalent can then add to the resulting lithium carboxylate to form a ketone after workup. [4]
Reaction with Esters: Double Addition vs. Controlled Synthesis
Both Grignard and organolithium reagents typically add twice to esters to yield tertiary alcohols, as the initially formed ketone is more reactive than the starting ester. [5] However, the development of the Weinreb-Nahm amide provides a powerful method for the synthesis of ketones from carboxylic acid derivatives. [6]Both Grignard and organolithium reagents react with Weinreb amides to form a stable chelated intermediate that collapses to the ketone only upon acidic workup, thus preventing over-addition. [7]
Metal-Halogen Exchange: A Key Preparative Method
Metal-halogen exchange is a powerful method for the preparation of organolithium and Grignard reagents that are not easily accessible via direct insertion of the metal. [8]Organolithiums, particularly n-butyllithium, are frequently used for this purpose, with the exchange being driven by the formation of a more stable organolithium species. [9]
Experimental Protocols and Safety Considerations
The high reactivity of these organometallic reagents necessitates careful handling under anhydrous and inert conditions.
Titration of Organometallic Reagents
The concentration of commercially available Grignard and organolithium reagents can vary. It is crucial to determine the exact molarity before use through titration. Several methods are available, with the use of indicators like diphenylacetic acid for organolithiums and iodine/lithium chloride for Grignards being common. [10][11] Experimental Protocol: Titration of an Organolithium Reagent
-
Preparation: Dry a 4 mL sample vial containing a small stir bar in an oven overnight and cool in a desiccator. Under an inert atmosphere (e.g., argon), add approximately 50 mg of diphenylacetic acid to the vial.
-
Solvent Addition: Add 1 mL of anhydrous THF to the vial and stir until the indicator dissolves.
-
Titration: Using a dry, gas-tight syringe, carefully draw up a known volume (e.g., 0.5 mL) of the organolithium solution. Slowly add the organolithium reagent dropwise to the stirred indicator solution until a persistent yellow color (from the diphenyl lithiate) is observed.
-
Calculation: The molarity of the organolithium reagent can be calculated based on the moles of diphenylacetic acid and the volume of the organolithium solution required to reach the endpoint.
Safe Quenching of Grignard and Organolithium Reagents
Proper quenching of unreacted organometallic reagents is a critical safety step.
Experimental Protocol: Quenching of a Grignard Reagent
-
Cooling: Cool the reaction vessel containing the Grignard reagent in an ice bath.
-
Initial Quench: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride. Be prepared for an exothermic reaction.
-
Acidification: If solids (magnesium salts) are present, slowly add a dilute acid (e.g., 10% HCl) until the solids dissolve.
-
Workup: Proceed with standard aqueous workup and extraction.
Experimental Protocol: Quenching of an Organolithium Reagent
-
Dilution: Dilute the organolithium reagent with an inert solvent like heptane or toluene.
-
Initial Quench: Slowly add the diluted solution to a stirred solution of isopropanol in an inert solvent, maintaining a low temperature with an ice bath.
-
Sequential Quenching: After the initial reaction subsides, slowly add methanol, followed by water, to ensure complete quenching.
Conclusion
While both Grignard reagents and organolithium compounds are powerful tools for carbon-carbon bond formation, their mechanistic differences are profound. Organolithium reagents, with their higher reactivity and basicity stemming from the more polar C-Li bond and their existence as reactive aggregates, offer advantages in certain transformations. Conversely, the more moderate reactivity of Grignard reagents, governed by the complex Schlenk equilibrium, can sometimes provide greater control and selectivity. A thorough understanding of these mechanistic underpinnings, coupled with meticulous experimental technique, is paramount for the modern synthetic chemist to harness the full potential of these indispensable reagents.
References
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). Retrieved from [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. Retrieved from [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. Retrieved from [Link]
-
Titrating Organometallic Reagents is Easier Than You Think. (2015). Chemtips. Retrieved from [Link]
-
Structure formation principles and reactivity of organolithium compounds. (2009). Chemistry. Retrieved from [Link]
-
Quenching Reactions: Grignards. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
A Report on Reagents and its Quenching Methods. (n.d.). Open Access Journals. Retrieved from [Link]
-
Organolithium reagent - Wikipedia. (n.d.). Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. Retrieved from [Link]
-
Quenching Reactive Substances. (2006). KGROUP. Retrieved from [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. Retrieved from [Link]
-
Titration of organolithium and organomagnesium reagents. (2023). Catapower Inc. Retrieved from [Link]
-
Difference Between a Grignard and Organolithium? : r/chemistry. (2024). Reddit. Retrieved from [Link]
-
Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. Retrieved from [Link]
-
Organolithium vs Grignard Reagents. (2020). YouTube. Retrieved from [Link]
- Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. (2007). Journal of the American Chemical Society.
-
Titrating Soluble RM, R2NM and ROM Reagents. (n.d.). EPFL. Retrieved from [Link]
- Asymmetric addition of achiral organomagnesium reagents or organolithiums to achiral aldehydes or ketones: a review. (2009). Tetrahedron: Asymmetry.
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. (2019). YouTube. Retrieved from [Link]
-
Ch15: RLi or RMgX with Esters to 3o alcohol. University of Calgary. Retrieved from [Link]
-
Describe the differences between Grignard reagents and organolithium reagents. TutorChase. Retrieved from [Link]
-
How to measure the concentration of any grignard reagent (RMgX) in situ? (2012). ResearchGate. Retrieved from [Link]
-
Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Why are organolithium compounds more reactive than Grignard reagents? (2021). Quora. Retrieved from [Link]
-
Why do Organolithium or Grignard reagents act as nucleophiles and not as bases with aldehydes and ketones. (2013). Chemistry Stack Exchange. Retrieved from [Link]
-
OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (2019). Retrieved from [Link]
- Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2017). Chemical Science.
-
Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. (2016). Chemical Science. Retrieved from [Link]
- Enantioselective Addition of Grignard Reagents to Aldehydes. (2000). Molecules.
-
Schlenk equilibrium - Wikipedia. (n.d.). Retrieved from [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Retrieved from [Link]
-
What is the Difference Between Organolithium and Grignard. (2024). Pediaa.Com. Retrieved from [Link]
- Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activ
-
Why are organolithium compounds more reactive than Grignard reagents?. (2021). Quora. Retrieved from [Link]
- Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. (2014). Organic Process Research & Development.
-
How do you quench a Grignard reagent?. (2023). Filo. Retrieved from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyed Using the Felkin-Anh and Chelation-Control Models. (2014). Accounts of Chemical Research.
-
Metal–halogen exchange - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How do you quench a Grignard reagent? | Filo [askfilo.com]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Navigating Greener Pastures: A Comparative Guide to Solvents for Trimethylsilylmethylmagnesium Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable practices in chemical synthesis is no longer a niche endeavor but a critical component of modern research and development. The choice of solvent, a ubiquitous element in nearly every chemical transformation, represents a significant opportunity to reduce environmental impact and enhance laboratory safety. For reactions involving the versatile Grignard reagent, Trimethylsilylmethylmagnesium Chloride, traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) have long been the standard. However, their high volatility, propensity for peroxide formation, and environmental concerns have catalyzed the search for greener alternatives. This guide provides an in-depth comparison of traditional versus greener solvents for reactions utilizing this compound, supported by experimental insights and protocols to empower researchers in making more sustainable and efficient choices.
The Shift Away from Tradition: Limitations of Ethereal Solvents
Diethyl ether and THF, while effective in stabilizing the Grignard reagent, present several inherent drawbacks.[1] Diethyl ether's extremely low boiling point (34.6 °C) and high flammability pose significant safety risks.[2] THF, with a higher boiling point (66 °C), is also highly flammable and can form explosive peroxides upon storage.[2][3] Furthermore, the complete miscibility of THF with water complicates aqueous work-ups, often necessitating the use of additional extraction solvents and increasing the volume of solvent waste.[4] These factors, coupled with a growing emphasis on green chemistry principles, have driven the adoption of more sustainable alternatives.[5]
The Rise of Greener Ethers: 2-MeTHF and CPME
Two promising alternatives that have gained considerable traction are 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). These solvents offer a more favorable safety and environmental profile without compromising, and in many cases, enhancing reaction performance.
2-Methyltetrahydrofuran (2-MeTHF): A Bio-derived Powerhouse
Derived from renewable resources such as corncobs and sugarcane bagasse, 2-MeTHF is a prime example of a bio-based solvent.[6][7] Its physical and chemical properties make it an excellent substitute for THF in a wide range of organometallic reactions.[8][9]
Key Advantages of 2-MeTHF:
-
Higher Boiling Point: With a boiling point of approximately 80°C, 2-MeTHF allows for a wider operational temperature range, enabling reactions to be conducted at higher temperatures to potentially increase reaction rates.[10][11]
-
Reduced Water Miscibility: Unlike THF, 2-MeTHF has limited miscibility with water, which simplifies aqueous work-ups and phase separations, often eliminating the need for an additional extraction solvent.[4][12]
-
Enhanced Stability: 2-MeTHF exhibits greater stability in the presence of strong bases compared to THF, which can be prone to deprotonation.[4]
-
Lower Peroxide Formation: It has a reduced tendency to form explosive peroxides compared to THF.[6]
Cyclopentyl Methyl Ether (CPME): A Stable and Hydrophobic Alternative
CPME is a hydrophobic ether solvent that boasts exceptional stability and a favorable safety profile.[13][14] It is increasingly recognized as a superior alternative to traditional ethereal solvents in various chemical transformations, including Grignard reactions.[15][16]
Key Advantages of CPME:
-
High Boiling Point and Low Volatility: CPME has a high boiling point of 106°C, which significantly reduces solvent loss through evaporation and allows for higher reaction temperatures.[14]
-
Excellent Hydrophobicity: Its very low water solubility (1.1 g/100g ) facilitates easy separation from aqueous phases, simplifying work-up procedures and reducing wastewater generation.[13]
-
Remarkable Stability: CPME is highly stable under both acidic and basic conditions and shows a very low propensity for peroxide formation, enhancing safety during storage and use.[13][14]
-
Energy-Efficient Recovery: Despite its high boiling point, CPME has a lower heat of vaporization, which translates to energy savings during solvent recovery via distillation.[13]
Performance Comparison in Key Applications
This compound is a valuable reagent for the synthesis of allylsilanes and for Peterson olefination reactions. The choice of solvent can significantly impact the efficiency and outcome of these transformations.
Solvent Property Comparison
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Boiling Point (°C) | 34.6 | 66 | ~80 | 106 |
| Flash Point (°C) | -45 | -14.5 | -11 | -1 |
| Water Solubility | 7.5 g/100 mL | Miscible | 14 g/100 mL | 1.1 g/100g |
| Peroxide Formation | High | High | Low | Very Low |
| Origin | Petrochemical | Petrochemical | Renewable | Petrochemical |
Experimental Protocols
The following are generalized protocols for common reactions involving this compound, adaptable for use with both traditional and greener solvents.
General Workflow for Grignard Reactions
Caption: A generalized workflow for conducting a Grignard reaction.
Protocol 1: Peterson Olefination
The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[17][18] The use of this compound allows for the isolation of the intermediate β-hydroxysilane, which can then be eliminated under acidic or basic conditions to yield the desired alkene.[17]
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the desired ketone or aldehyde to a flame-dried flask containing the chosen anhydrous solvent (Et₂O, THF, 2-MeTHF, or CPME).
-
Grignard Addition: Cool the solution to 0 °C and slowly add a solution of this compound (typically 1.0 M in the chosen solvent).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction:
-
For Et₂O and THF: Add a suitable extraction solvent (e.g., ethyl acetate) and separate the organic layer.
-
For 2-MeTHF and CPME: The organic layer can be directly separated.
-
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane.
-
Elimination:
-
Acid-catalyzed (anti-elimination): Dissolve the β-hydroxysilane in a suitable solvent and treat with an acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Base-catalyzed (syn-elimination): Dissolve the β-hydroxysilane in a suitable solvent (e.g., THF) and treat with a base (e.g., potassium hydride).
-
-
Purification: Purify the resulting alkene by column chromatography.
Protocol 2: Synthesis of Allylsilanes from Epoxides
Allylsilanes are versatile synthetic intermediates, and their synthesis from epoxides using this compound is a common application.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the epoxide in the chosen anhydrous solvent (Et₂O, THF, 2-MeTHF, or CPME) under an inert atmosphere, add a catalytic amount of a copper(I) salt (e.g., CuI).
-
Grignard Addition: Cool the mixture to the appropriate temperature (typically -78 °C to 0 °C) and slowly add the this compound solution.
-
Reaction Progression: Allow the reaction to proceed at the chosen temperature until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extraction and Purification: Extract the product as described in the Peterson olefination protocol and purify by column chromatography.
Causality Behind Experimental Choices
The selection of a greener solvent is not merely a substitution but a strategic decision that can influence the entire experimental workflow.
Caption: The relationship between solvent properties and experimental outcomes.
The higher boiling points of 2-MeTHF and CPME allow for a broader temperature range for reaction optimization.[10][14] This can be particularly advantageous for sluggish reactions that require heating. The immiscibility of these greener solvents with water is a significant advantage during the work-up phase. It leads to cleaner phase separations, reduces the formation of emulsions, and often eliminates the need for a co-solvent for extraction, thereby minimizing solvent waste.[4][13] From a safety perspective, the lower volatility and reduced tendency to form peroxides of 2-MeTHF and CPME make them safer to handle and store.[6][14]
Conclusion
The adoption of greener solvents like 2-MeTHF and CPME for reactions involving this compound offers a compelling combination of enhanced safety, reduced environmental impact, and improved process efficiency. While traditional ethereal solvents remain effective, the clear advantages of their greener counterparts in terms of stability, ease of work-up, and safety make them the superior choice for modern, sustainable chemical synthesis. By providing this comparative guidance and detailed protocols, we aim to empower researchers to confidently integrate these greener alternatives into their laboratory practices, contributing to a safer and more environmentally responsible scientific community.
References
-
Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 1-15. [Link]
-
Azzena, U., Carraro, M., Pisano, L., Montis, R., & Pace, V. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem, 12(1), 40-70. [Link]
-
Pace, V. (2012). 2-Methyltetrahydrofuran: a versatile eco-friendly alternative to THF in organometallic chemistry. Australian Journal of Chemistry, 65(4), 302-303. [Link]
-
Inno Pharmchem. (2024). 2-Methyltetrahydrofuran: A Sustainable Green Solvent. [Link]
-
Inno Pharmchem. (2024). CPME: A Sustainable Solvent Revolutionizing Organic Synthesis. [Link]
-
Deb, A., & Poli, R. (2021). Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations. RSC Advances, 11(3), 1563-1574. [Link]
-
Azzena, U., Carraro, M., Pisano, L., Montis, R., & Pace, V. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem, 12(1), 40-70. [Link]
-
Aycock, D. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]
-
Watanabe, K. (2010). A new solvent for green chemistry. Manufacturing Chemist. [Link]
-
Wikipedia. (n.d.). 2-Methyltetrahydrofuran. [Link]
-
Claux, L., et al. (2021). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Molecules, 26(17), 5236. [Link]
-
Wilson, P., et al. (2018). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP. Polymer Chemistry, 9(12), 1515-1524. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Rise of 2-Methyltetrahydrofuran (2-MeTHF): A Sustainable Solvent for Modern Chemistry. [Link]
-
Acros Organics. (n.d.). (Trimethylsilyl)methylmagnesium chloride, 1.1M solution in THF Material Safety Data Sheet. [Link]
-
Kwan, C. K., & Doxsee, K. M. (2019). Convenient One-Pot Synthesis of Allylsilanes from Enolizable Ketones. The Journal of Organic Chemistry, 84(23), 15537-15544. [Link]
-
Li, N., et al. (2022). Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. Organic Process Research & Development, 26(9), 2697-2704. [Link]
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. [Link]
-
van Staden, L. F., et al. (2004). The Peterson Olefination Reaction. Organic Reactions, 64, 1-579. [Link]
-
Wikipedia. (n.d.). Peterson olefination. [Link]
-
Li, N., et al. (2022). Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. Organic Process Research & Development, 26(9), 2697-2704. [Link]
-
NROChemistry. (n.d.). Peterson Olefination. [Link]
-
Slater, C. S., & Savelski, M. (2009). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Journal of Environmental Science and Health, Part A, 44(5), 485-494. [Link]
-
Tuulmets, A., & Panov, D. (1999). Study on the one-step synthesis of tetraallylsilane. Journal of Organometallic Chemistry, 575(2), 182-186. [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. [Link]
-
Gautam, A., & Arora, S. (2021). A review on interaction of diethyl ether with human health and its effects on the environment. Environmental Science and Pollution Research, 28(32), 43291-43304. [Link]
-
Chan, T. H., & Chang, E. (1981). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E). Organic Syntheses, 60, 113. [Link]
-
A Retrosynthetic Life. (2012). Week 9 Solution Mega Chemist Challenge. [Link]
-
Britton, J., & Jamison, T. F. (2017). A Continuous-Flow Approach to 3,3,3-Trifluoromethylpropenes: Bringing Together Grignard Addition, Peterson Elimination, Inline Extraction, and Solvent Switching. Angewandte Chemie International Edition, 56(30), 8831-8835. [Link]
-
Ager, D. J. (2001). This compound. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Watanabe, K. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. [Link]
- Dow Corning Corporation. (1997).
-
Prusinski, W., Freeland, C., & Miko, C. (n.d.). Synthesis of an Epoxide for TMM Cycloadditions. Valparaiso University. [Link]
-
Kobayashi, S., Shibukawa, K., Miyaguchi, Y., & Masuyama, A. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 636-643. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 3. fishersci.com [fishersci.com]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. d-nb.info [d-nb.info]
- 9. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions | Semantic Scholar [semanticscholar.org]
- 10. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. chempoint.com [chempoint.com]
- 13. nbinno.com [nbinno.com]
- 14. A new solvent for green chemistry [manufacturingchemist.com]
- 15. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 17. Peterson Olefination [organic-chemistry.org]
- 18. Peterson olefination - Wikipedia [en.wikipedia.org]
The Synthetic Challenge of Oseltamivir (Tamiflu®): A Comparative Guide to Cost and Efficiency
Introduction: The Enduring Need for Efficient Antiviral Synthesis
Oseltamivir phosphate, commercially known as Tamiflu®, stands as a critical first-line defense against influenza A and B viruses.[1] Its mechanism of action, the potent and selective inhibition of the viral neuraminidase enzyme, effectively halts the release and spread of viral progeny from infected host cells.[2] The global reliance on Oseltamivir, particularly highlighted during influenza outbreaks, places immense pressure on its manufacturing process. An ideal synthesis must not only be high-yielding and robust but also cost-effective, scalable, and environmentally conscious.
The Oseltamivir molecule, with its densely functionalized cyclohexene core and three stereocenters, presents a significant synthetic challenge. Only one of the eight possible stereoisomers is pharmacologically active, demanding stringent stereochemical control throughout any synthetic sequence.[1][3] This guide provides an in-depth, objective comparison of the prominent synthetic routes to Oseltamivir, dissecting their methodologies, efficiencies, and cost-effectiveness. We will explore the foundational industrial synthesis and key innovative alternatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Major Synthetic Routes
The diverse strategies to construct Oseltamivir can be broadly categorized by their starting materials and the key transformations employed to establish the correct stereochemistry. The industrial standard, developed by Gilead Sciences and Roche, has historically relied on a chiral pool approach starting from (-)-shikimic acid.[4] However, supply chain vulnerabilities associated with this natural product spurred the development of numerous de novo syntheses from simple, achiral starting materials.[5][6]
Quantitative Comparison of Key Synthetic Pathways
The following table summarizes the critical metrics for several of the most significant synthetic routes to Oseltamivir, providing a clear, quantitative comparison of their efficiencies.
| Synthetic Route | Starting Material(s) | Number of Steps | Overall Yield (%) | Key Features/Reactions | Primary Advantages | Primary Disadvantages | Reference(s) |
| Roche Industrial Synthesis | (-)-Shikimic Acid | ~12 | ~35% | Utilizes natural chiral pool, epoxide formation, azide chemistry. | Established, scalable industrial process. | Long sequence, reliance on potentially scarce natural product, use of explosive azides. | [7][8] |
| Roche Azide-Free Variant | (-)-Shikimic Acid | ~9 | 35-38% | Epoxide opening with allylamine. | Avoids hazardous azide reagents. | Still reliant on shikimic acid. | [7] |
| Corey Total Synthesis | 1,3-Butadiene & Acrylic Acid | ~12 | ~30% | Asymmetric Diels-Alder reaction, iodolactamization, azide-free. | Starts from inexpensive, abundant materials; avoids azides. | Multi-step sequence with several reagents. | [1][4][9] |
| Shibasaki Synthesis | meso-Aziridine | ~14 | Not explicitly high | Catalytic asymmetric desymmetrization with a chiral catalyst and TMSN3. | Elegant use of asymmetric catalysis. | Lengthy sequence, use of specialized catalysts. | [2][4] |
| Fukuyama Synthesis | Pyridine & Acrolein | ~11 | ~22% | Asymmetric Diels-Alder reaction. | Avoids shikimic acid. | Moderate yield. | [1][10] |
| Hayashi Synthesis | Diethyl malonate derivative | 3 (one-pot operations) | ~57% | Organocatalytic Michael addition, Horner-Wadsworth-Emmons reaction. | High overall yield, exceptional pot economy. | Use of a specialized organocatalyst. | [1][11] |
| Shi Synthesis | (-)-Shikimic Acid | 8 | ~47% | Regioselective aziridine openings. | Shorter route than the industrial process with a good yield. | Use of azides. | [7][11][12] |
Visualizing the Synthetic Strategies: A Tale of Two Philosophies
The synthetic approaches to Oseltamivir can be visualized as two divergent pathways: those that begin with a pre-existing chiral scaffold and those that construct the chirality from achiral precursors.
Caption: Divergent synthetic philosophies for Oseltamivir.
Deep Dive into Key Synthetic Routes
The Roche Industrial Synthesis: A Battle-Tested Workhorse
The commercial production of Oseltamivir has historically relied on a linear synthesis starting from (-)-shikimic acid, a natural product extracted from Chinese star anise or produced via fermentation.[3][13] This route leverages the inherent chirality of the starting material to set the three stereocenters of the final product.
Causality Behind Experimental Choices:
-
Starting Material: The choice of (-)-shikimic acid was strategic as it provides a pre-functionalized and stereochemically defined cyclohexene ring, significantly simplifying the synthetic challenge.
-
Key Intermediates: The synthesis proceeds through a key epoxide intermediate. The epoxide serves as a versatile electrophile, allowing for the regioselective introduction of nitrogen functionalities.
-
Nitrogen Introduction: The original industrial process utilizes sodium azide for the nucleophilic opening of the epoxide and a subsequent mesylate displacement. While efficient, the use of potentially explosive azides on an industrial scale necessitates stringent safety protocols.[3] This led to the development of azide-free alternatives, a testament to the continuous drive for process safety and improvement.[4]
Caption: Simplified workflow of the Roche industrial synthesis.
The Corey Total Synthesis: A Paradigm of Efficiency and Elegance
In 2006, E.J. Corey and his group developed a groundbreaking total synthesis of Oseltamivir from the simple and inexpensive starting materials 1,3-butadiene and acrylic acid.[9] This route is a landmark in organic synthesis, demonstrating the power of asymmetric catalysis to construct complex molecules without reliance on a chiral pool.
Causality Behind Experimental Choices:
-
Stereocontrol: The cornerstone of the Corey synthesis is an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidinium (CBS) catalyst. This powerful reaction constructs the cyclohexene ring and establishes the initial stereochemistry with high enantioselectivity (>98% ee).[4]
-
Azide-Free: A significant advantage of this route is the complete avoidance of hazardous azide reagents. Nitrogen functionalities are introduced through an iodolactamization reaction and subsequent manipulations.[1]
-
Cost-Effectiveness: By starting from readily available and inexpensive bulk chemicals, the Corey synthesis offers a potentially more cost-effective and sustainable alternative to the shikimic acid-dependent routes.[6][9]
Caption: Key stages of the Corey azide-free total synthesis.
Experimental Protocols: A Practical Perspective
To provide a tangible understanding of the synthetic procedures, detailed protocols for key transformations in both the Roche (azide-based) and Corey syntheses are presented below. These protocols are representative of published laboratory-scale syntheses and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Key Steps in a Shikimic Acid-Based Route (Illustrative Azide-Based)
This protocol outlines the formation of the azido-dimesylate and its conversion to the aziridine, central steps in many shikimic acid-based syntheses.
A. Trimesylation of Ethyl Shikimate
-
Dissolve ethyl shikimate in ethyl acetate.
-
Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until completion, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup to isolate the crude trimesylate.
B. Regioselective Azidation
-
Dissolve the trimesylate in a mixture of acetone and water.
-
Add sodium azide (NaN₃) and stir the reaction at a controlled temperature (e.g., room temperature).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, perform an extractive workup to isolate the desired azido-dimesylate.
C. Aziridination
-
Treat the azido-dimesylate with triphenylphosphine in a suitable solvent (e.g., THF).
-
Follow with the addition of triethylamine and water to facilitate the intramolecular Staudinger reaction and subsequent cyclization to form the aziridine.
Protocol 2: Asymmetric Diels-Alder Reaction from the Corey Synthesis
This protocol details the crucial stereochemistry-defining step of the Corey synthesis.
A. Catalyst Preparation (Illustrative)
-
Prepare the (S)-proline-derived CBS catalyst according to established literature procedures.
B. Asymmetric Diels-Alder Reaction [9]
-
Dissolve the CBS catalyst in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
-
Add a solution of 2,2,2-trifluoroethyl acrylate in the same solvent.
-
Bubble 1,3-butadiene gas through the reaction mixture.
-
Stir the reaction at -78 °C until the dienophile is consumed, as monitored by TLC.
-
Quench the reaction and perform a standard workup and purification to yield the chiral cyclohexene ester.
Conclusion and Future Outlook
The synthesis of Oseltamivir has been a fertile ground for innovation in organic chemistry.[4] While the Roche industrial synthesis, originating from (-)-shikimic acid, remains a robust and scalable process, its reliance on a natural starting material and the use of hazardous reagents have been significant drivers for the development of alternative routes.[7][8]
The elegant total syntheses, such as the one developed by Corey, have demonstrated that Oseltamivir can be constructed efficiently and stereoselectively from simple, inexpensive starting materials, thereby mitigating the risks associated with the shikimic acid supply chain.[9] Furthermore, the development of highly efficient, pot-economical routes, like the Hayashi synthesis, showcases the power of modern synthetic methodologies to dramatically reduce step counts and improve overall yields.[1][11]
For drug development professionals, the choice of a synthetic route is a multifactorial decision, balancing cost, efficiency, safety, and scalability. The continued exploration of novel catalytic methods, flow chemistry, and biocatalysis will undoubtedly lead to even more efficient and sustainable syntheses of Oseltamivir and other vital pharmaceuticals in the future.
References
-
Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. (2008). PubMed. [Link]
-
Oseltamivir total synthesis. (n.d.). Wikipedia. [Link]
-
Shibasaki, M., & Kanai, M. (2008). Synthetic Strategies for Oseltamivir Phosphate. Semantic Scholar. [Link]
-
Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). (n.d.). iSm2. [Link]
-
Oseltamivir total synthesis. (2026). Grokipedia. [Link]
-
Different Synthetic Strategies of Oseltamivir Phosphate: A Potent Influenza Neuraminidase Inhibitor. (2025). ResearchGate. [Link]
-
Chen, S.-H. (2017). Synthesis of oseltamivir using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents. Hilaris Publisher. [Link]
- Roche synthesis. (n.d.). Unknown Source.
- CN103833570B - Synthesis method of oseltamivir. (n.d.).
-
Continuous-Flow Synthesis of (–)-Oseltamivir Phosphate (Tamiflu). (n.d.). Request PDF. [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? (2020). ScienceDirect. [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (n.d.). PMC - NIH. [Link]
-
Critical Issues of Pharmaceutical Industry: A Case Study of Recen. (n.d.). IT Medical Team. [Link]
-
A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. (n.d.). Journal of the American Chemical Society. [Link]
-
An environmental risk assessment for oseltamivir (Tamiflu) for sewage works and surface waters under seasonal-influenza- and pandemic-use conditions. (2009). PubMed. [Link]
-
A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. (2025). ResearchGate. [Link]
-
A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (2025). ResearchGate. [Link]
-
A Practical Synthesis of ( )-Oseltamivir. (n.d.). Scribd. [Link]
Sources
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthetic Strategies for Oseltamivir Phosphate | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. grokipedia.com [grokipedia.com]
- 8. york.ac.uk [york.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Scale-Up of Trimethylsilylmethylmagnesium Chloride: A Comparative Guide for Process Chemists
For researchers, scientists, and professionals in drug development, the transition of a chemical reaction from laboratory scale to industrial production is a critical juncture fraught with challenges. Among the vast arsenal of organometallic reagents, Trimethylsilylmethylmagnesium Chloride, a versatile Grignard reagent, presents a unique set of obstacles and opportunities during scale-up. This guide provides an in-depth technical analysis of the challenges inherent in scaling reactions with this reagent, offers practical solutions, and presents a comparative overview of alternative methodologies, supported by experimental insights. Our objective is to equip you with the knowledge to make informed, data-driven decisions for efficient, safe, and scalable synthetic processes.
The Dual Nature of this compound: A Versatile Reagent with Scale-Up Complexities
This compound is a cornerstone reagent for the introduction of the trimethylsilylmethyl group, a sterically demanding and electronically unique moiety. Its primary application lies in the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[1][2] The magnesium counter-ion in the Grignard reagent plays a crucial role in the stereochemical outcome of the olefination, often allowing for the isolation of the intermediate β-hydroxysilane, which can then be selectively eliminated to yield either the (E)- or (Z)-alkene.[1][3] This level of control is a significant advantage in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[4][5][6]
However, the very properties that make this reagent attractive at the bench scale can become significant hurdles during large-scale production.
Core Challenges in Scaling Up Reactions with this compound
The scale-up of any Grignard reaction is a non-linear process where unforeseen challenges can arise. With this compound, these are multifaceted, spanning reaction kinetics, thermodynamics, and operational safety.
Exothermicity and Heat Management
Like all Grignard reactions, the formation and subsequent reactions of this compound are highly exothermic. What is a manageable temperature increase in a laboratory flask can become a dangerous, runaway reaction in a large reactor.[7] Inadequate heat dissipation can lead to side reactions, reduced yields, and, most critically, compromised safety.
Reagent Stability and Handling
This compound is sensitive to moisture and air, necessitating handling under a strictly inert atmosphere.[8] On a large scale, maintaining anhydrous conditions and ensuring the safe transfer of this pyrophoric reagent requires specialized equipment and robust protocols. Furthermore, the reagent's stability in ethereal solvents like THF can be a concern over extended periods, especially at elevated temperatures.
Byproduct Formation and Work-up
A common side reaction in Grignard syntheses is Wurtz coupling. While often minor at the lab scale, it can become a significant issue in large-scale production, leading to yield loss and purification challenges. The work-up of large-scale Grignard reactions can also be hazardous due to the quenching of unreacted reagent and the handling of large volumes of flammable solvents.
Viscosity and Mixing
As the reaction scale increases, changes in viscosity can impede efficient mixing. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, a decrease in reaction efficiency and an increase in byproduct formation.
Solutions and Strategies for Successful Scale-Up
Overcoming the challenges of scaling up this compound reactions requires a multi-pronged approach, focusing on process optimization, engineering controls, and, increasingly, the adoption of modern manufacturing technologies.
Process Intensification with Continuous Flow Chemistry
Continuous flow chemistry has emerged as a powerful tool for mitigating many of the risks associated with large-scale Grignard reactions.[9][10][11][12] By performing the reaction in a continuous stream through a heated and pressurized reactor, several advantages are realized:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat exchange, effectively controlling the reaction exotherm.
-
Enhanced Safety: The small reaction volume at any given time significantly reduces the risk of a runaway reaction.
-
Improved Mixing: The confined channels of a flow reactor promote efficient mixing, ensuring homogenous reaction conditions.
-
Increased Productivity: Continuous processing can lead to higher throughput and more consistent product quality compared to batch production.[13]
A key consideration in flow chemistry is the potential for reactor fouling. Careful process design and the use of appropriate reactor materials are essential to ensure long-term operational stability.
Rigorous Process Parameter Optimization
Whether in batch or flow, a thorough understanding and optimization of reaction parameters are critical for a successful scale-up. This includes:
-
Solvent Selection: While THF is common, alternative solvents with higher boiling points and better safety profiles should be considered.
-
Temperature Control: Precise temperature control is paramount. The use of automated reactor systems with efficient cooling is essential.
-
Addition Rate: A slow and controlled addition of the Grignard reagent can help to manage the exotherm and minimize side reactions.
-
In-situ Monitoring: The use of Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, can provide real-time monitoring of the reaction progress, allowing for immediate adjustments and ensuring optimal performance.
Comparative Analysis: this compound vs. The Alternatives
While this compound is a powerful reagent, it is not always the optimal choice. A careful evaluation of alternative olefination methodologies is crucial for selecting the most efficient and cost-effective synthetic route.
| Olefination Method | Reagent/Ylide | Key Advantages | Key Disadvantages | Byproduct |
| Peterson Olefination | α-silyl carbanion (from this compound) | Stereochemical control (E/Z selectivity), mild reaction conditions.[1][3] | Highly reactive reagent, moisture sensitive, potential for side reactions. | Silanolate (water-soluble).[3] |
| Wittig Reaction | Phosphorus ylide | Wide substrate scope, reliable for many transformations.[14] | Often produces triphenylphosphine oxide (difficult to remove), can have issues with stereoselectivity.[15][16] | Triphenylphosphine oxide.[15] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | Generally high (E)-selectivity, water-soluble phosphate byproduct is easily removed.[1][17] | Typically favors (E)-alkenes, may require stronger bases. | Dialkyl phosphate salt (water-soluble).[16] |
| Julia-Kocienski Olefination | Sulfonyl carbanion | Excellent (E)-selectivity, streamlined one-pot procedures available.[3][15] | Multi-step in its classical form, byproducts can be challenging to remove. | SO₂ and a heteroaryl salt.[15] |
Table 1: Comparison of Major Olefination Methodologies.
The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, the functional group tolerance of the substrate, and the economic and safety considerations of the overall process.[18]
Experimental Protocols: A Practical Guide
Protocol 1: Batch Scale-Up of a Peterson Olefination
Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Reagent Charging: The reactor is charged with a solution of the carbonyl compound in anhydrous THF.
-
Cooling: The reactor is cooled to the desired temperature (typically -78 °C to 0 °C) using a suitable cooling bath.
-
Grignard Addition: A solution of this compound in THF is added dropwise from the dropping funnel at a rate that maintains the internal temperature within the desired range.
-
Reaction Monitoring: The reaction progress is monitored by TLC or in-situ analytical techniques.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or crystallization.
Protocol 2: Continuous Flow Peterson Olefination
This protocol provides a general outline. Specific parameters such as reactor volume, flow rates, and temperature will need to be optimized for each specific reaction.
-
System Setup: A continuous flow system consisting of syringe pumps, a T-mixer, a temperature-controlled reactor coil (e.g., PFA tubing), and a back-pressure regulator is assembled.
-
Reagent Preparation: Solutions of the carbonyl compound and this compound in anhydrous THF are prepared at the desired concentrations.
-
System Priming: The system is primed with anhydrous THF.
-
Reaction Initiation: The two reagent streams are pumped simultaneously through the T-mixer and into the heated reactor coil at predetermined flow rates.
-
Steady State: The system is allowed to reach a steady state, and the product stream is collected.
-
In-line Quenching: A third stream containing a quenching agent (e.g., saturated aqueous ammonium chloride) can be introduced downstream of the reactor for in-line quenching.
-
Work-up and Purification: The collected product stream is worked up and purified as described in the batch protocol.
Conclusion and Future Outlook
The scale-up of reactions involving this compound presents a significant but manageable challenge. A thorough understanding of the reaction's inherent hazards and a commitment to rigorous process optimization are paramount for success. The adoption of process intensification technologies, particularly continuous flow chemistry, offers a transformative approach to mitigating the risks and improving the efficiency of these powerful reactions.
For the modern process chemist, the decision of which olefination strategy to employ is a complex one, requiring a careful balancing of factors such as stereoselectivity, yield, cost, and process safety. By leveraging the information and comparative data presented in this guide, researchers and drug development professionals can make more informed decisions, leading to the development of robust, scalable, and economically viable synthetic processes for the production of valuable molecules. The continued development of novel reagents and innovative process technologies will undoubtedly further expand the synthetic chemist's toolkit, enabling the efficient and sustainable production of the complex molecules that drive progress in medicine and materials science.
References
- BenchChem. (2025).
- News-Medical.Net. (2024, August 14). Breakthrough in synthesizing complex plant molecules.
- TCI Chemicals. (n.d.).
- Massachusetts Institute of Technology. (2024, August 13).
- ResearchGate. (n.d.). This compound.
- Organic Syntheses Procedure. (n.d.). A.
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of n
- Scott A. Snyder Research Group. (n.d.).
- ResearchGate. (2025, August 6).
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- Frontiers. (n.d.). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies.
- ResearchGate. (2025, August 6). Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field.
- ResearchGate. (n.d.).
- UniTo. (2022, September 7). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies.
- Handbook of Grignard Reagents. (n.d.).
- Andrew G. Myers Research Group. (n.d.).
- Who we serve. (2021, April 28).
- Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- Reddit. (2021, October 27).
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Olefination Reagents: Methyl 3-(dimethoxyphosphinoyl)
- PubMed. (n.d.).
- Dartmouth Digital Commons. (2024, June 10). "Studies in Natural Product-Inspired Complex Molecule Synthesis: Synthe" by Zachary D. Stempel.
- DSpace@MIT. (n.d.). Enhanced Reaction Efficiency in Continuous Flow.
- NIH. (n.d.). Techno-economic analysis of dynamic, end-to-end optimal pharmaceutical campaign manufacturing using PharmaPy.
- ResearchGate. (2025, May 29). Cost-benefit analysis | Request PDF.
- Bio-Link. (n.d.).
- Cost-benefit analysis of pharmacist interventions over 36 months in a university hospital. (2020, September 30).
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 5). Cost-Effectiveness Analysis and the Formulary Decision-Making Process.
- Organic Chemistry Portal. (n.d.). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins.
- ACS Publications. (n.d.). Organic Process Research & Development Vol. 29 No. 1.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. reddit.com [reddit.com]
- 8. gelest.com [gelest.com]
- 9. Recent advances in continuous-flow organocatalysis for process intensification - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Process intensification in continuous flow organic synthesis with enabling and hybrid technologies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. iris.unito.it [iris.unito.it]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Cost-benefit and cost-effectiveness: methodologies for evaluating innovative pharmaceutical services - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Trimethylsilylmethylmagnesium Chloride
As a cornerstone reagent in organic synthesis for creating carbon-carbon bonds, Trimethylsilylmethylmagnesium Chloride, a Grignard reagent, demands respect not only in its application but also in its disposal.[1][2] Its inherent reactivity, particularly with protic sources like water, necessitates a carefully planned and executed disposal process.[1][3][4] This guide provides a detailed, safety-first protocol for the neutralization and disposal of this valuable yet hazardous compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Risk Assessment
Understanding the "why" behind a protocol is the foundation of laboratory safety. This compound is not merely chemical waste; it is a reactive hazard that must be fully neutralized before it enters the standard hazardous waste stream.
-
Extreme Water Reactivity: Like all Grignard reagents, it reacts violently with water, including atmospheric moisture, in a highly exothermic reaction that liberates flammable hydrocarbon gases.[3][4][5][6] This reactivity is the primary driver for the controlled quenching procedures outlined below.
-
Flammability: This reagent is typically supplied in a highly flammable solvent, such as Tetrahydrofuran (THF) or diethyl ether.[5][7] These solvents have low flash points and their vapors can form explosive mixtures with air.[3]
-
Corrosivity: The reagent is corrosive and can cause severe skin burns and eye damage upon contact.[4][8]
-
Peroxide Formation: The common solvent, THF, can form explosive peroxides upon prolonged storage and exposure to air.[3][7] This adds another layer of potential hazard, especially when handling older containers.
Mandatory Personal Protective Equipment (PPE)
Given the significant hazards, a stringent PPE protocol is non-negotiable. Before handling the reagent for any purpose, including disposal, ensure the following are in place:
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes and potential explosions.[9][10]
-
Flame-Resistant (FR) Lab Coat: A standard cotton or polyester lab coat is insufficient. An FR lab coat (e.g., made from Nomex) must be worn, as it will not ignite and melt as synthetic fibers would in a flash fire.[9][11]
-
Gloves: A double-gloving strategy is recommended. Wear nitrile gloves for chemical resistance, with a pair of heavy-duty, chemical-resistant gloves (such as neoprene or butyl rubber) over them for added physical protection.[9][10]
-
General Precautions: Always work within a certified chemical fume hood with the sash at the lowest practical position.[12] Ensure an appropriate fire extinguisher (Class D for reactive metals or dry powder ABC) and a safety shower/eyewash station are immediately accessible.[9][11] Do not work alone.[9][10][11]
The Core Principle: Deactivation via Controlled Quenching
The goal of disposal is to safely neutralize the reactive Grignard reagent by providing a proton source in a slow, controlled manner. This process, known as quenching, mitigates the violent exothermic reaction. The choice of quenching agent depends on the scale and situation.
| Quenching Agent | Application | Reaction Vigor | Notes |
| Isopropanol / 2-Propanol | Small-scale quenching of residuals; Diluted reagent streams | Moderate | A good first choice for quenching due to its lower reactivity compared to water. Often used in a solvent like heptane.[13] |
| Ethyl Acetate | Pre-quenching of concentrated reagent | Moderate | Less reactive than alcohols. Can be added to the Grignard solution to reduce its initial reactivity before the main protic quench.[14] |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Standard reaction workup; Quenching of diluted reagent | Moderate to Strong | A common and effective method for quenching Grignard reactions. The mild acidity helps to break up magnesium salts.[15][16] |
| Water / 1M HCl | Final quenching step | Very Strong / Violent | Should only be added very slowly to a well-diluted and pre-quenched reaction mixture that is thoroughly chilled.[15][17][18][19] Direct addition to concentrated Grignard reagent is extremely dangerous. |
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for common disposal scenarios. All steps must be performed in a chemical fume hood.
Protocol A: Disposal of Residual Quantities (in Syringes/Cannulas)
Needles and syringes used with the reagent must be cleaned immediately to prevent clogging.
-
Prepare a Quench Flask: In a separate flask, place a suitable amount of a quenching solvent, such as isopropanol or acetone.
-
Rinse with Inert Solvent: Draw an inert, anhydrous solvent (like hexane or the solvent the reagent was in, e.g., THF) into the contaminated syringe or cannula.[6]
-
Discharge into Quench Flask: Discharge the solvent from the syringe/cannula below the surface of the liquid in the quench flask. This ensures any reactive material reacts immediately in the bulk solvent.
-
Repeat: Repeat the rinse cycle at least three times.[12]
-
Final Disposal: The quenched solution in the flask should be treated as hazardous waste (Protocol D). The cleaned syringe can be disposed of in a sharps container.[12]
Protocol B: Disposal of Unused/Excess Reagent
This procedure is adapted from established industrial and academic best practices for neutralizing reactive organometallics.[14]
-
Prepare the Setup: In a chemical fume hood, place a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. The flask should be large enough that the total final volume does not exceed 50% of its capacity.
-
Dilute the Reagent: Transfer the this compound solution to the flask and dilute it by adding at least twice its volume of an inert, anhydrous solvent like toluene or heptane.[14]
-
Cool the Mixture: Place the flask in an ice-water bath to ensure efficient cooling.[15][17][18]
-
Slow Pre-Quench (Optional but Recommended): Slowly add ethyl acetate dropwise from the addition funnel to the stirred, cooled Grignard solution.[14] Monitor for any significant temperature increase or gas evolution.
-
Slow Protic Quench: Once the initial reaction from the ethyl acetate has subsided, slowly add isopropanol dropwise from the addition funnel. Respect the induction period ; the reaction may take a few seconds to initiate.[17] Do not increase the addition rate if the reaction doesn't start immediately.
-
Final Hydrolysis: After the reaction with isopropanol is complete (no more gas evolution or heat production), you can slowly and carefully add a saturated aqueous solution of ammonium chloride to ensure all reactive species are destroyed.[14]
-
Neutralization and Waste Collection: Allow the mixture to warm to room temperature. The resulting biphasic mixture (organic and aqueous layers) should be collected for disposal as hazardous waste. The aqueous layer should be neutralized with dilute acid (e.g., HCl) if necessary before collection.[14]
Protocol C: Decontamination of "Empty" Containers
An "empty" reagent bottle contains significant residual hazard and must NEVER be opened to the atmosphere without neutralization.[9][11]
-
Inert Atmosphere Rinse: Under an inert atmosphere (e.g., using a Schlenk line or in a glovebox), add a dry, inert solvent (like THF or toluene) to the "empty" bottle. Cap and swirl to dissolve the residue.
-
Transfer and Quench: Carefully transfer this first rinse solution to a separate flask for quenching, following Protocol B.
-
Repeat: Repeat the rinsing process at least two more times. This triple-rinse procedure is critical for ensuring decontamination.[20] The subsequent rinses can also be added to the quench flask.
-
Final Decontamination: After the triple rinse, leave the uncapped bottle in the back of the fume hood for at least a week to allow any final traces to slowly react with atmospheric moisture.[6]
-
Final Rinse and Disposal: After the waiting period, the bottle can be rinsed with water and disposed of as regular laboratory glassware, or as directed by your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. (Trimethylsilyl)methylmagnesium chloride, 1.3M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 11. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rroij.com [rroij.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. ehs.uci.edu [ehs.uci.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethylsilylmethylmagnesium Chloride
Trimethylsilylmethylmagnesium chloride is a potent Grignard reagent, invaluable in organic synthesis for creating specific carbon-carbon bonds.[1] However, its utility is matched by its significant reactivity and hazardous nature. This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these procedures are critical, ensuring a self-validating system of safety in your laboratory.
Core Hazard Analysis: Understanding the Reactivity
Effective protection begins with a thorough understanding of the risks. This compound, typically supplied in a solvent like tetrahydrofuran (THF) or diethyl ether, presents a multi-faceted hazard profile.[2]
-
Extreme Water Reactivity: This is the paramount hazard. The reagent reacts violently with protic sources, including water, moisture in the air, and alcohols.[3][4] This reaction is highly exothermic and liberates flammable gases, which can spontaneously ignite.[5][6]
-
High Flammability: The reagent itself and its common solvents (THF, diethyl ether) are highly flammable liquids and vapors.[2] Vapors can travel to an ignition source and flash back, and containers may explode when heated.[3] All work must be conducted far from open flames, hot surfaces, or spark sources.
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[7][8] The risk of blindness from eye contact is significant. Ingestion can cause severe burns to the mouth and throat, with a danger of perforation of the esophagus and stomach.
-
Respiratory Irritation: Vapors can cause respiratory irritation, and higher concentrations may lead to drowsiness or dizziness.[5][6]
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist; it is a dynamic risk assessment. The equipment detailed below represents the minimum standard for handling this compound. All PPE must be inspected for integrity before each use.
Table 1: PPE Requirements for Handling this compound
| Protection Area | Required Equipment | Material/Standard | Critical Rationale & Considerations |
| Eye & Face | Tightly-fitting Safety Goggles & Full-Face Shield | ANSI Z87.1 / EN 166 | Goggles protect against splashes; the face shield is mandatory to protect the entire face from splashes and violent reactions.[3] |
| Hands | Chemical-Resistant Gloves | Butyl Rubber or equivalent | Must be impervious to the reagent and its solvent (e.g., THF). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9] |
| Body | Flame-Retardant, Antistatic Laboratory Coat | Nomex® or similar | Standard cotton lab coats are flammable and insufficient. This coat protects against fire and chemical splashes. |
| Respiratory | Chemical Fume Hood | N/A | All handling must occur within a certified chemical fume hood to control vapor exposure.[10] |
| Emergency Use | Air-Purifying Respirator (APR) / SCBA | NIOSH/MSHA approved | Required for non-routine operations, spills, or emergencies where fume hood containment may be breached.[3][11] |
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection during various laboratory operations involving this compound.
Caption: PPE selection workflow for this compound operations.
Operational Plan: Safe Handling and Transfer
Handling this reagent requires meticulous adherence to inert atmosphere techniques. The objective is to prevent any contact with air or moisture.[6]
Protocol: Inert Atmosphere Transfer
-
Preparation: Ensure the reaction flask is dry, assembled, and under an inert atmosphere (Nitrogen or Argon). All glassware should be oven-dried or flame-dried.
-
Equipment Grounding: Ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]
-
Reagent Bottle: Place the reagent bottle in a secondary container. Before opening, ensure the area is clear and the fume hood sash is at the appropriate height.
-
Syringe Transfer: Use a clean, dry syringe and needle. First, draw an equivalent volume of inert gas into the syringe.
-
Puncturing the Septum: Pierce the septum on the reagent bottle with the needle and inject the inert gas to create positive pressure.
-
Drawing the Reagent: Invert the bottle (if necessary) and slowly draw the desired volume of the Grignard reagent into the syringe.
-
Removing Bubbles: With the needle tip still submerged in the liquid, carefully expel any gas bubbles from the syringe.
-
Transfer: Swiftly and carefully transfer the reagent to the reaction flask by piercing the septum on the flask and slowly dispensing the liquid.
-
Syringe Cleaning: Immediately and carefully quench the residual reagent in the syringe by drawing up a quenching solvent (see section 4.1) before cleaning.
End-of-Life Plan: Quenching and Disposal
Never dispose of active Grignard reagents. They must be safely quenched first. The quenching process is highly exothermic and must be performed with extreme caution.[12]
Protocol: Controlled Quenching
This procedure is for neutralizing excess reagent or for the initial step in a reaction workup.
-
Cooling is Critical: Place the flask containing the Grignard reagent in an ice-water bath to dissipate the heat generated during quenching.[12][13]
-
Dilution: Dilute the Grignard reagent with an equal volume of an anhydrous, inert solvent like toluene. This helps to control the concentration and the rate of reaction.[5]
-
Initial Quench: Slowly, and in a dropwise manner, add ethyl acetate to the cooled, stirring solution.[5] Ethyl acetate is a less reactive quenching agent than water, providing a more controlled initial neutralization.
-
Secondary Quench: Once the initial exothermic reaction has subsided, continue the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5][12] Be patient and respect any induction period where the reaction may be slow to start.[12][13]
-
Completion: Continue adding the ammonium chloride solution until no further reaction (bubbling, heat) is observed.
-
Neutralization: Allow the mixture to stir for at least 20 minutes.[13] Check the pH of the aqueous layer and neutralize if necessary before proceeding to disposal.[5]
Protocol: Waste Disposal
Proper segregation and disposal of waste are legally required and essential for safety.[14]
-
Aqueous Waste: The neutralized aqueous layer from the quenching process can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations.[14]
-
Organic Waste: The organic layer containing the solvent and quenched byproducts must be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Contaminated Solids: Any solid waste, such as used gloves, paper towels, or silica gel contaminated with the reagent, must be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Empty Containers: "Empty" reagent bottles are never truly empty. They should be carefully triple-rinsed with an inert solvent (like toluene), and the rinsate must be quenched as described above and collected as hazardous waste.[14]
By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and your research. Trust in the procedure is built upon understanding the science that underpins it.
References
-
Filo. (2023, October 1). How do you quench a Grignard reagent?Link
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Link
-
Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Link
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Link
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trimethylsilyl)methylmagnesium chloride, 1.1M solution in THF. Link
-
ChemicalBook. (n.d.). This compound Safety Data Sheet. Link
-
Benchchem. (n.d.). Technical Support Center: Effective Quenching Methods for Grignard Reactions. Link
-
Sigma-Aldrich. (2024, September 30). SAFETY DATA SHEET - (Trimethylsilyl)methylmagnesium chloride solution. Link
-
Fisher Scientific. (2022, February 23). SAFETY DATA SHEET - (Trimethylsilyl)methylmagnesium chloride, 1.3M solution in THF. Link
-
ChemBlink. (n.d.). This compound SDS. Link
-
Labscoop. (n.d.). This compound (20% in Ethyl Ether, ca. 1mol/L). Link
-
PubChem. (n.d.). (Trimethylsilyl)methylmagnesium chloride. Link
-
Environmental Health and Safety - Princeton University. (n.d.). Quenching and Disposal of Water Reactive Materials. Link
-
Fisher Scientific. (n.d.). (Trimethylsilyl)methylmagnesium chloride, 1.3 M solution in THF, AcroSeal. Link
-
Molbase. (n.d.). This compound. Link
-
ResearchGate. (n.d.). This compound. Link
-
CymitQuimica. (2024, December 6). SAFETY DATA SHEET - (Trimethylsilyl)methylmagnesium chloride, 1.3M solution in THF. Link
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Link
-
MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?Link
-
Organic Syntheses. (n.d.). A. - Preparation of tmpMgCl·LiCl. Link
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Methylmagnesium chloride solution. Link
-
Parchem. (2020, June 7). SAFETY DATA SHEET Magnesium Chloride. Link
-
Research Safety - Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. This compound (20% in Ethyl Ether, ca. 1mol/L), 100ML | Labscoop [labscoop.com]
- 7. Page loading... [guidechem.com]
- 8. (Trimethylsilyl)methylmagnesium chloride | C4H11ClMgSi | CID 2734900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
